THP-PEG7-alcohol
Description
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Structure
2D Structure
Properties
Molecular Formula |
C19H38O9 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O9/c20-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-28-19-3-1-2-5-27-19/h19-20H,1-18H2 |
InChI Key |
GCRLEDAJJKUZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of THP-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of THP-PEG7-alcohol, a valuable heterobifunctional linker used in various scientific and pharmaceutical applications. This document details the experimental protocol for its preparation, purification, and thorough characterization using modern analytical techniques.
Introduction
This compound, systematically named 1-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran, is a derivative of heptaethylene glycol where one of the terminal hydroxyl groups is protected by a tetrahydropyranyl (THP) group. This mono-protection strategy yields a versatile molecule with a free hydroxyl group for further chemical modification and a protected hydroxyl group that can be deprotected under acidic conditions. The polyethylene glycol (PEG) chain of seven ethylene glycol units imparts hydrophilicity and biocompatibility, making it an ideal linker in bioconjugation, drug delivery systems, and surface modification applications.
The THP protecting group is favored for its ease of introduction and removal under mild acidic conditions, while remaining stable to a wide range of reagents, including bases, nucleophiles, and hydrides. This guide will provide a detailed, step-by-step protocol for the synthesis of this compound, followed by a comprehensive characterization to confirm its structure and purity.
Synthesis of this compound
The synthesis of this compound involves the selective mono-protection of heptaethylene glycol using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The key to achieving a high yield of the mono-protected product is to use an excess of the diol starting material relative to the protecting group reagent.
Experimental Protocol
Materials:
-
Heptaethylene glycol (HO-(CH₂CH₂O)₇-H)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of heptaethylene glycol (5.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (1.0 equivalent) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v) and visualizing with a suitable stain (e.g., potassium permanganate). The desired mono-protected product will have a higher Rf value than the starting diol.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 80%) to separate the desired mono-THP protected product from unreacted heptaethylene glycol and the di-protected byproduct.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization of this compound
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the successful incorporation of the THP group and the presence of the free hydroxyl group.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| THP-CH-O | 4.60-4.65 (m, 1H) | 98.5-99.5 |
| PEG-CH₂-O-THP & THP-O-CH₂ | 3.80-3.95 (m, 2H) & 3.45-3.60 (m, 2H) | 66.5-67.5 & 62.0-63.0 |
| PEG backbone (-O-CH₂-CH₂-O-) | 3.60-3.75 (s, 24H) | 70.0-71.0 |
| PEG-CH₂-OH | 3.55-3.65 (t, 2H) | 61.0-62.0 |
| PEG-CH₂-CH₂-OH | 3.70-3.80 (t, 2H) | 72.0-73.0 |
| THP-CH₂ (C3, C4, C5) | 1.45-1.90 (m, 6H) | 30.0-31.0, 25.0-26.0, 19.0-20.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+Na]⁺ | 433.24 |
| [M+H]⁺ | 411.26 |
| [M-H]⁻ | 409.24 |
M = Molecular Weight of this compound (C₁₉H₃₈O₉) = 410.50 g/mol
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3600-3200 |
| C-H (alkane) | Stretching | 2950-2850 |
| C-O (ether) | Stretching | 1150-1050 |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. By following the outlined procedures, researchers can reliably produce this important heterobifunctional linker and confirm its identity and purity using the described analytical methods. The well-defined structure and versatile reactivity of this compound make it a valuable tool for a wide range of applications in chemistry, materials science, and the life sciences.
The Biochemical Utility of THP-PEG7-Alcohol: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Heterobifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)
In the evolving landscape of targeted therapeutics, the strategic design of molecular tools is paramount. THP-PEG7-alcohol has emerged as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, its application in biochemistry, detailed experimental considerations, and its role in the broader context of drug discovery.
Introduction to this compound
This compound is a heterobifunctional linker molecule. Its structure consists of a polyethylene glycol (PEG) chain with seven repeating ethylene glycol units, capped at one end with a hydroxyl (-OH) group and at the other end with a tetrahydropyran (THP) protecting group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The terminal alcohol serves as a reactive handle for conjugation, while the THP group provides a stable yet readily cleavable protecting group, allowing for controlled, sequential synthesis.
The primary application of this compound in biochemistry is as a flexible spacer in the construction of PROTACs. PROTACs are chimeric molecules that consist of two active domains connected by a linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 873110-21-5 | [1][2] |
| Molecular Formula | C19H38O9 | [2] |
| Molecular Weight | 410.51 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Role in PROTAC Design and Efficacy
The linker in a PROTAC is not merely a passive spacer; its length and composition are critical determinants of the efficacy of the final molecule. The seven-unit PEG chain of this compound provides a flexible linkage of a specific length, which is crucial for the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Studies have shown that varying the linker length can significantly impact the degradation efficiency of a PROTAC.
The following table presents data from a study on estrogen receptor alpha (ERα)-targeting PROTACs, illustrating the impact of linker length on degradation efficiency. While this study does not use this compound specifically, it highlights the principle of how PEG linker length, a key feature of this compound, influences PROTAC performance.
| PROTAC Linker Length (atoms) | ERα Degradation (%) |
| 9 | ~60 |
| 12 | >80 |
| 16 | >90 |
| 19 | ~70 |
| 21 | ~60 |
This data is adapted from studies demonstrating the principle of linker length optimization in PROTACs and is for illustrative purposes.
Experimental Protocols
The use of this compound in PROTAC synthesis involves a two-step process: deprotection of the THP group to reveal the free alcohol, followed by conjugation to a suitable functional group on either the target protein ligand or the E3 ligase ligand.
Deprotection of the THP Group
The THP group is an acid-labile protecting group. Its removal is typically achieved under mild acidic conditions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add a catalytic amount of PPTS to the solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of methanol.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PEG7-alcohol by silica gel column chromatography to yield the deprotected linker.
Conjugation to a Carboxylic Acid (Mitsunobu Reaction)
The deprotected PEG7-alcohol can be coupled to a molecule containing a carboxylic acid, such as a VHL ligand for an E3 ligase, using a Mitsunobu reaction.
Materials:
-
Deprotected PEG7-alcohol
-
Carboxylic acid-functionalized ligand (e.g., VHL ligand)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand, the deprotected PEG7-alcohol, and PPh3 in anhydrous THF or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the conjugated product.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involving this compound.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC.
Conclusion
This compound is a valuable and versatile tool in the field of biochemistry, particularly for the development of PROTACs. Its well-defined length, hydrophilicity, and the presence of a readily manageable protecting group make it an ideal linker for connecting target-binding and E3 ligase-recruiting moieties. A thorough understanding of its chemical properties and the experimental protocols for its use is crucial for researchers and scientists aiming to design and synthesize novel and effective targeted protein degraders. The continued application of such precisely engineered linkers will undoubtedly fuel further advancements in the development of next-generation therapeutics.
References
An In-depth Technical Guide to THP-PEG7-alcohol: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of THP-PEG7-alcohol, a heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. This document details its physicochemical properties, provides methodologies for its synthesis and deprotection, and illustrates its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a valuable research tool characterized by a polyethylene glycol (PEG) spacer of seven ethylene glycol units. One terminus of the PEG chain is capped with a tetrahydropyranyl (THP) group, which serves as a protecting group for the terminal alcohol. The other end possesses a free hydroxyl group, allowing for further chemical modification.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C19H38O9 | [1] |
| Molecular Weight | 410.5 g/mol | [1] |
| CAS Number | 873110-21-5 | [1] |
Synthesis and Deprotection Protocols
The synthesis of this compound involves the protection of one of the terminal hydroxyl groups of heptaethylene glycol. The THP group is favored for its ease of introduction and its stability under a range of non-acidic conditions, yet it can be readily removed under mild acidic conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the tetrahydropyranylation of alcohols.
Materials:
-
Heptaethylene glycol (PEG7-alcohol)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA) as a catalyst
-
Dichloromethane (DCM) as a solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve heptaethylene glycol in anhydrous dichloromethane.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of DHP can be added.[2]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[2]
Experimental Protocol: Deprotection of this compound
The removal of the THP protecting group is typically achieved through acid-catalyzed hydrolysis.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate or another acid catalyst (e.g., HCl, TFA)[3]
-
2-Propanol or another suitable alcohol as a solvent
-
Water
-
Dichloromethane (DCM) for extraction
-
Brine
Procedure:
-
Reaction Setup: Dissolve the THP-protected PEG alcohol in 2-propanol.[2]
-
Acid Catalyst: Cool the solution to 0°C and add p-toluenesulfonic acid monohydrate.[2]
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 17 hours), monitoring by TLC until the starting material is consumed.[2]
-
Work-up: Dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting deprotected alcohol can be further purified by chromatography if necessary.
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a precursor to a variety of linkers used in the construction of ADCs. The THP-protected end ensures that this hydroxyl group does not interfere with subsequent reactions, while the free hydroxyl end can be functionalized, for instance, by converting it into a reactive group for conjugation to a cytotoxic payload. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
The general workflow involves the functionalization of the free alcohol, followed by conjugation to the drug molecule. The THP group is then removed to reveal a hydroxyl group that can be further modified or may be part of the final linker structure.
Below is a diagram illustrating the logical workflow for the synthesis and deprotection of a THP-protected PEG linker.
Caption: Workflow for THP protection and deprotection of a PEG alcohol.
The following diagram illustrates a simplified signaling pathway of an Antibody-Drug Conjugate, where a PEG linker, potentially derived from a precursor like this compound, connects the antibody to the cytotoxic drug.
Caption: Simplified mechanism of action for an Antibody-Drug Conjugate.
References
An In-Depth Technical Guide to THP-PEG7-Alcohol as a Linker in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the THP-PEG7-alcohol linker, a critical component in the design of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize its functional pathways.
Introduction: The Role of Linkers in Targeted Therapy
The efficacy and safety of targeted therapies like ADCs are critically dependent on the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the potent cytotoxic payload. An ideal linker must be highly stable in systemic circulation (at physiological pH ~7.4) to prevent premature drug release and associated off-target toxicity. However, upon internalization into the target cancer cell, it must be efficiently cleaved within the acidic environment of the lysosome (pH 4.5-5.0) to release the payload.[1] The this compound linker is an acid-cleavable linker designed to meet these conflicting stability requirements.
Core Components and Mechanism of Action
The this compound linker is comprised of three key functional units:
-
Tetrahydropyranyl (THP) Ether: This is the acid-labile trigger. The THP group forms an acetal with the linker's alcohol, which is stable at neutral pH but undergoes rapid acid-catalyzed hydrolysis in the low-pH environment of the lysosome.[2]
-
Heptaethylene Glycol (PEG7) Spacer: This hydrophilic polyethylene glycol chain serves multiple purposes. It improves the overall aqueous solubility of the ADC, mitigating aggregation issues often caused by hydrophobic payloads. The PEG spacer also ensures sufficient distance between the antibody and the payload, which can prevent steric hindrance and maintain the antibody's binding affinity.[3]
-
Terminal Alcohol: This functional group serves as the primary attachment point for the payload, typically through a carbamate or ether bond, which is released upon the cleavage of the THP group.
The mechanism of action follows a well-defined intracellular pathway:
-
Circulation & Targeting: The ADC circulates intact and stable in the bloodstream.
-
Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The internalized ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.[5]
-
Acid-Catalyzed Cleavage: Within the acidic milieu of the lysosome (pH 4.5-5.0), the THP ether undergoes hydrolysis. The oxygen atom of the THP ring is protonated, initiating the cleavage of the C-O bond and releasing the PEG-payload moiety.
-
Payload Release & Action: The released payload is now active and can exert its cytotoxic effect, leading to apoptosis of the cancer cell.
Quantitative Data: Stability and Cleavage Kinetics
| Parameter | Physiological Conditions (pH 7.4) | Lysosomal Conditions (pH 4.5 - 5.5) | Rationale & References |
| Linker Stability | High (Stable) | Low (Labile) | THP ethers, as acetals, are stable under neutral and basic conditions but are designed for easy removal under mildly acidic conditions.[1][2] |
| Estimated Half-life (t½) | > 100 hours | < 1 hour | Hydrolysis of acid-labile linkers can be over 100-fold faster at pH 5.0 than at pH 7.4. For example, some hydrazone linkers show half-lives of several days in plasma vs. a few hours at lysosomal pH.[6] Spiro-orthoester linkers have shown complete hydrolysis in 4.5 hours at pH 5.0, while showing only 24% hydrolysis after 15 hours at pH 7.0.[7] |
| Payload Release | Minimal / Negligible | Rapid & Complete | The goal is to prevent premature payload release in circulation while ensuring efficient release at the target site to maximize the therapeutic window.[6] |
Key Experimental Protocols
This section outlines the methodologies for the synthesis of the linker and the evaluation of the resulting ADC.
Protocol 1: Synthesis of this compound Linker
This protocol describes the selective mono-protection of heptaethylene glycol using dihydropyran (DHP).
Materials:
-
Heptaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., Argon).
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DHP (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, an additional portion of DHP may be added.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound linker.
Protocol 2: In Vitro ADC Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the potency of the ADC by measuring the number of viable cells in culture after exposure to the conjugate.
Materials:
-
Antigen-positive cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Appropriate cell culture medium and supplements
-
ADC construct
-
Isotype control antibody (non-binding)
-
White, opaque 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Culture the selected cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium. Perform a cell count to determine the cell density.
-
Plate the cells in 384-well plates at a pre-determined optimal density (e.g., 400 cells/well in 22.5 µL) and incubate for 16-24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the ADC in culture medium. A typical concentration range might be from 100 nM down to 1 pM.
-
Add 2.5 µL of the ADC dilutions to the cells in triplicate. Include wells with untreated cells (vehicle control) and cells treated with the isotype control.
-
Incubate the plates for 5 days at 37°C, 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 12.5 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key structures and pathways described in this guide.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. google.com [google.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. THP-PEG12-alcohol - Immunomart [immunomart.org]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of THP-PEG7-alcohol at Various pH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and general stability towards a variety of non-acidic reagents. In the context of drug development and delivery, understanding the stability of molecules such as THP-PEG7-alcohol under different pH conditions is critical for predicting their behavior in physiological environments and during formulation. This technical guide provides a comprehensive overview of the pH-dependent stability of THP-protected alcohols, with a focus on this compound as a representative molecule. We will delve into the mechanism of deprotection, present quantitative stability data, and provide detailed experimental protocols for assessing pH stability.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the THP ether linkage is an acid-catalyzed hydrolysis reaction. The stability of the THP group is highly dependent on the pH of the surrounding medium. While stable in neutral and basic conditions, the acetal structure of the THP ether is susceptible to rapid cleavage under acidic conditions.
The mechanism proceeds as follows:
-
Protonation: The ether oxygen of the tetrahydropyran ring is protonated by a hydronium ion, forming a protonated ether.
-
Formation of a Carbocation Intermediate: The protonated ether undergoes cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate and the release of the free alcohol.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the unstable hemiacetal, 2-hydroxytetrahydropyran.
-
Tautomerization: 2-Hydroxytetrahydropyran is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.
This acid-catalyzed mechanism explains the observed lability of THP ethers in acidic environments.
Quantitative Stability of THP-Protected Alcohols
The following table summarizes the stability of THP ethers at various pH values, compiled from qualitative statements and extrapolated data. It is important to note that the exact rates can be influenced by factors such as temperature, buffer composition, and the steric and electronic properties of the alcohol.
| pH | Stability | Estimated Half-life (t½) at 25°C |
| < 1 | Very Labile | Seconds to minutes |
| 1-3 | Labile | Minutes to hours |
| 4-5 | Moderately Stable | Hours to days |
| 6-8 | Stable | Months to years |
| > 8 | Very Stable | Effectively indefinite under non-hydrolytic conditions |
Note: The half-lives are estimates for a THP ether of a simple primary alcohol in aqueous buffer at 25°C and are intended for comparative purposes.
Experimental Protocol: Determination of pH Stability by HPLC
A robust method for quantifying the stability of this compound involves monitoring its degradation over time at different pH values using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the rate of hydrolysis of this compound at various pH values by quantifying the disappearance of the parent compound and the appearance of the corresponding alcohol over time.
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffer systems (e.g., citrate-phosphate for pH 3-7, phosphate for pH 7-8, carbonate-bicarbonate for pH 9-10)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
pH meter
-
Thermostatted incubator or water bath
Procedure
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, 6, 7, and 8).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Initiation of Stability Study:
-
For each pH value, add a small aliquot of the this compound stock solution to a known volume of the corresponding buffer in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Ensure the amount of organic solvent from the stock solution is minimal to avoid altering the buffer's properties.
-
Place the vials in a thermostatted environment (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary by neutralizing the sample (e.g., for acidic samples, add a small amount of a basic solution).
-
Inject the sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid) to separate this compound from the deprotected PEG7-alcohol.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the deprotected alcohol at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time for each pH.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the observed rate constant (k_obs).
-
Calculate the half-life (t½) for the degradation at each pH using the equation: t½ = 0.693 / k_obs.
-
Conclusion
The stability of this compound is critically dependent on pH, with high stability observed in neutral to basic conditions and rapid degradation under acidic conditions. This behavior is a direct consequence of the acid-catalyzed hydrolysis mechanism of the THP ether linkage. For applications in drug development and formulation science, a thorough understanding and quantitative assessment of this pH-dependent stability are essential. The experimental protocol outlined in this guide provides a reliable framework for obtaining such crucial data, enabling informed decisions in the design and development of drug delivery systems and other applications involving THP-protected molecules.
THP-PEG7-alcohol: A Comprehensive Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals.
This in-depth technical guide provides comprehensive information on THP-PEG7-alcohol, a heterobifunctional linker critical in the development of advanced therapeutics. This guide covers its chemical identity, suppliers, and detailed applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Data Summary
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol | N/A |
| CAS Number | 873110-21-5 | [1] |
| Molecular Formula | C19H38O9 | N/A |
| Molecular Weight | 410.5 g/mol | N/A |
Prominent Suppliers
A variety of chemical suppliers offer this compound, enabling its accessibility for research and development purposes. Notable suppliers include:
-
BroadPharm
-
ChemScene
-
Merck (Sigma-Aldrich)
-
MuseChem
-
JenKem Technology
Applications in Drug Development
This compound serves as a versatile polyethylene glycol (PEG) linker in the synthesis of complex bioconjugates. The tetrahydropyranyl (THP) group provides a stable protecting group for the terminal alcohol, which can be readily removed under acidic conditions to allow for subsequent conjugation reactions. The PEG7 chain offers a desirable balance of hydrophilicity and length, which can improve the solubility and pharmacokinetic properties of the final conjugate.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers, such as the one derived from this compound, are frequently employed in PROTAC design to modulate properties like solubility and cell permeability.[2][3]
The general workflow for developing a PROTAC incorporating a PEG linker is outlined below:
Role in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. PEG linkers can enhance the aqueous solubility of ADCs and influence their pharmacokinetic profiles.
The general process for ADC synthesis involving a PEG linker is depicted in the following workflow:
Experimental Protocols
While a specific, detailed protocol for the direct use of this compound was not found in the reviewed literature, the following sections provide representative experimental procedures for key steps in its application, based on established chemical principles for similar molecules.
Deprotection of the THP Group
The removal of the THP protecting group is a prerequisite for conjugating the PEG linker to other molecules. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or a mild acid catalyst
-
Stir plate and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., MeOH or DCM) in a round-bottom flask.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate) if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PEG7-alcohol by silica gel column chromatography to obtain the deprotected product.
General Protocol for Protein PEGylation
Once deprotected, the hydroxyl group of the PEG7-linker can be activated for conjugation to proteins. A common method involves converting the alcohol to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines (e.g., lysine residues) on the protein surface.
Materials:
-
Deprotected PEG7-alcohol
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Activation of PEG7-alcohol:
-
Dissolve the deprotected PEG7-alcohol in an anhydrous solvent.
-
Add an activating agent, such as N,N'-Disuccinimidyl carbonate (DSC), and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the activation is complete (monitored by TLC or LC-MS).
-
Isolate the activated PEG7-NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the protein to be PEGylated in a suitable buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated PEG7-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A 20-fold molar excess is a common starting point.[4]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.[4]
-
Characterize the resulting PEGylated protein to determine the degree of PEGylation and confirm its purity and activity.
-
Signaling Pathway Context: Ubiquitin-Proteasome System
PROTACs that utilize linkers derived from this compound function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway when mediated by a PROTAC.
This technical guide provides a foundational understanding of this compound for its application in advanced drug development. Researchers are encouraged to consult the primary literature for specific reaction conditions and optimization strategies relevant to their unique molecules of interest.
References
- 1. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group in PEG Linker Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the tetrahydropyranyl (THP) group for the protection of hydroxyl functionalities in polyethylene glycol (PEG) linkers. It covers the fundamental chemistry, experimental protocols, stability, and strategic application in the context of bioconjugation and drug delivery.
Introduction to the THP Protecting Group
The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. It is prized for its low cost, ease of introduction, and general stability across a broad range of non-acidic chemical conditions.[1] In the realm of PEG linkers, which are crucial for improving the pharmacokinetic properties of therapeutic molecules, the THP group allows for the temporary masking of terminal hydroxyl groups. This enables selective modification of other parts of the molecule or the other terminus of a PEG chain, a key step in the synthesis of heterobifunctional linkers.
The protection reaction involves the acid-catalyzed addition of a PEG-hydroxyl group to 3,4-dihydro-2H-pyran (DHP), forming a stable tetrahydropyranyl ether (an acetal). This acetal linkage is robust under basic, reductive, and oxidative conditions but can be cleaved cleanly under mild aqueous acidic conditions to regenerate the free alcohol.[2]
Chemical Principles and Reaction Mechanisms
The utility of the THP group is rooted in the formation and cleavage of an acetal.
-
Protection: The mechanism is initiated by the protonation of the DHP double bond, creating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the PEG linker then acts as a nucleophile, attacking this electrophilic center. Subsequent deprotonation of the resulting oxonium ion by a base yields the THP ether and regenerates the acid catalyst.
-
Deprotection: The deprotection is the reverse process—an acid-catalyzed hydrolysis. The ether oxygen of the THP ring is protonated, leading to the cleavage of the C-O bond and formation of the stable oxocarbenium ion and the free PEG-alcohol. The cation is then quenched by water.
Quantitative Data Summary
The efficiency of THP protection and deprotection can vary based on the catalyst, solvent, and substrate. The following tables summarize typical conditions and outcomes.
Table 1: Representative Conditions for THP Protection of Alcohols
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Alcohols | H₂SO₄@SiO₂ (cat.) | 2-MeTHF | Room Temp | 4 h | >95 | [3] |
| Primary Alcohols | Bi(OTf)₃ (1 mol%) | Solvent-free | Room Temp | 5-15 min | 90-98 | [4] |
| Secondary Alcohols | NH₄HSO₄@SiO₂ (cat.) | 2-MeTHF | 40 °C | 4 h | >95 | [3] |
| Phenols | Zeolite H-beta | Dichloromethane | Room Temp | 30 min | 98 |[4] |
Table 2: Quantitative Analysis of THP Deprotection Under Aqueous Acidic Conditions Data adapted from a study on THP-protected amino acids, which serves as a model for the lability of the THP ether linkage.
| Protected Moiety | Deprotection Conditions | Time (h) | % Cleavage |
|---|---|---|---|
| Fmoc-Ser(THP)-OH | 80% Acetic Acid (aq) | 2 | 100 |
| Fmoc-Ser(THP)-OH | 0.1 M HCl (aq) | 2 | 100 |
| Fmoc-Cys(THP)-OH | 80% Acetic Acid (aq) | 24 | 10 |
| Fmoc-Cys(THP)-OH | 1 M HCl (aq) | 2 | 100 |
| Fmoc-Cys(THP)-OH | TFA/H₂O (95:5) | 2 | 100 |
Source: Adapted from Albericio, F. et al., ChemistryOpen, 2017.[1][5]
Orthogonal Protection Strategy
A key advantage of the THP group is its unique stability profile, which allows for its use in orthogonal protection strategies. This is critical when synthesizing complex molecules like antibody-drug conjugate (ADC) linkers.
-
THP vs. Fmoc: The THP group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) required to remove the fluorenylmethyloxycarbonyl (Fmoc) group.[2] This makes it an ideal protecting group for hydroxyl-containing side chains in Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
THP vs. Silyl Ethers (e.g., TBDMS, TIPS): THP and silyl ethers are generally orthogonal. THP ethers are cleaved by acid, whereas silyl ethers are typically cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF). One can selectively deprotect a silyl ether with TBAF without affecting the THP ether.
-
THP vs. Boc/Trt: The THP group is not orthogonal to other acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt). The strong acidic conditions required for Boc removal (e.g., high concentrations of trifluoroacetic acid, TFA) will also cleave the THP ether.[6] While THP is more acid-labile than some benzyl-based groups, selective removal in the presence of Boc or Trt is generally not feasible.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a hydroxyl-terminated PEG linker. Researchers should optimize conditions for their specific PEG molecular weight and substitution.
Protocol 1: THP Protection of a Mono-hydroxyl PEG (e.g., mPEG-OH)
-
Materials: mPEG-OH, 3,4-dihydro-2H-pyran (DHP, 1.5 eq.), pyridinium p-toluenesulfonate (PPTS, 0.05 eq.), anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Add PPTS to the solution and stir until dissolved. c. Add DHP dropwise to the reaction mixture at room temperature. d. Stir the reaction for 4-12 hours. Monitor progress by TLC (e.g., using a 95:5 DCM:MeOH eluent and staining with p-anisaldehyde). e. Upon completion, quench the reaction by adding a small amount of triethylamine (TEA) or by washing with saturated sodium bicarbonate solution. f. Reduce the solvent volume in vacuo. g. Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring. h. Collect the white precipitate by filtration and dry under vacuum.
-
Characterization: Confirm successful protection via ¹H NMR (disappearance of the terminal -CH₂-OH proton signal and appearance of characteristic THP acetal proton signals at ~4.6 ppm).
Protocol 2: Acid-Catalyzed Deprotection of THP-Protected PEG
-
Materials: THP-O-PEG-R, Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure: a. Dissolve the THP-protected PEG derivative in a mixture of THF and water (e.g., 2:1 v/v). b. Add glacial acetic acid to create a final concentration of ~80% acetic acid (or use a catalytic amount of a stronger acid like HCl). c. Stir the solution at room temperature for 2-6 hours. Monitor the deprotection by TLC or HPLC. d. Once complete, neutralize the acid carefully with a base (e.g., sodium bicarbonate). e. Remove the organic solvent (in vacuo). f. If the product is water-soluble, perform dialysis to remove salts and impurities. If it is organic-soluble, perform an aqueous workup and re-precipitate from DCM/ether as described above. g. Dry the final product under high vacuum.
-
Characterization: Confirm deprotection via ¹H NMR by the reappearance of the terminal -CH₂-OH proton signal and the disappearance of the THP signals.
Conclusion
The tetrahydropyranyl group is a versatile and reliable tool for the protection of hydroxyl groups in PEG linker synthesis. Its key strengths—stability to basic conditions and facile removal with mild acid—make it highly compatible with modern bioconjugation strategies, particularly those involving Fmoc-based chemistry. While not orthogonal to other acid-labile groups like Boc, its distinct cleavage conditions relative to silyl ethers provide valuable strategic flexibility. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the THP group to construct well-defined, functionalized PEG linkers for advanced therapeutic and diagnostic applications.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
Role of PEG7 chain in THP-PEG7-alcohol function
An In-depth Technical Guide on the Role of the PEG7 Chain in the Function of THP-PEG7-alcohol Based Molecules
Introduction
The strategic incorporation of polyethylene glycol (PEG) chains is a cornerstone of modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] This is particularly true in the burgeoning field of targeted protein degradation, where bifunctional molecules like proteolysis-targeting chimeras (PROTACs) have emerged as powerful tools.[4][][6] Within the architecture of a PROTAC, the linker region, which connects the target-binding and E3 ligase-binding moieties, is of critical importance.[][7] This technical guide focuses on the role of a specific linker building block, this compound, and the functional significance of its seven-unit PEG chain in the context of advanced therapeutic agents like PROTACs. While "this compound" itself is a chemical intermediate, its incorporation into a final, active molecule imparts crucial characteristics that dictate the overall efficacy of the drug.
From a chemical standpoint, "this compound" is understood to be a polyethylene glycol chain of seven repeating units, where one terminus is functionalized with an alcohol for further chemical modification, and the other is protected by a tetrahydropyran (THP) group. The THP group serves as a temporary protecting group for the terminal alcohol, preventing unwanted side reactions during synthesis and allowing for its selective deprotection and subsequent conjugation. The core of this building block's functionality, however, lies within the PEG7 chain.
The Multifaceted Role of the PEG7 Linker
The PEG7 chain, once integrated into a larger molecule, serves several critical functions that can be broadly categorized into influencing the molecule's physical properties and modulating its biological activity.
1. Enhancement of Physicochemical Properties:
-
Solubility: One of the primary benefits of PEGylation is the significant enhancement of aqueous solubility.[1][3] Many potent protein binders are highly hydrophobic, limiting their bioavailability and clinical utility. The hydrophilic nature of the PEG7 chain can substantially improve the overall solubility of the final conjugate, which is a crucial factor for administration and distribution in the body.
-
Permeability: The length and flexibility of the PEG linker can influence a molecule's ability to permeate cell membranes. While longer PEG chains can increase solubility, they can also increase the molecule's size and polarity, potentially hindering passive diffusion across the lipid bilayer. The seven-unit length of the PEG7 chain often represents a balance, providing sufficient solubility enhancement without excessively compromising cell permeability.
-
Stability: PEG chains can protect the parent molecule from enzymatic degradation, thereby increasing its metabolic stability and circulation half-life.[2][3]
2. Modulation of Biological Activity in PROTACs:
-
Ternary Complex Formation: In the context of PROTACs, the linker is not merely a spacer but an active participant in the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[][6] The length, flexibility, and chemical nature of the linker, such as a PEG7 chain, dictate the spatial orientation of the two proteins, which is critical for efficient ubiquitin transfer.[7]
-
"Hook Effect": An inappropriate linker length can lead to a "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, thus reducing its degradation efficacy. The optimization of linker length, for which a PEG7 chain might be suitable, is key to mitigating this effect.
-
Cellular Uptake and Efflux: The overall physicochemical properties imparted by the PEG7 linker can influence the molecule's interaction with cellular uptake and efflux transporters, affecting its intracellular concentration and, consequently, its efficacy.
Data Presentation: The Impact of PEG Linker Length on PROTAC Properties
The selection of the optimal linker is a critical step in the development of a PROTAC. The following tables present hypothetical, yet representative, quantitative data illustrating how varying the PEG linker length (including a PEG7 chain) can impact the key properties of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK).
Table 1: Physicochemical Properties of BTK-PROTACs with Varying PEG Linker Lengths
| PROTAC Conjugate | Linker | Molecular Weight (Da) | Aqueous Solubility (µM) | LogD (pH 7.4) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| BTK-PROTAC-1 | PEG3 | 850.1 | 15.2 | 3.1 | 5.8 |
| BTK-PROTAC-2 | PEG5 | 938.2 | 45.8 | 2.5 | 4.2 |
| BTK-PROTAC-3 | PEG7 | 1026.3 | 110.5 | 1.9 | 3.1 |
| BTK-PROTAC-4 | PEG9 | 1114.4 | 250.1 | 1.4 | 1.5 |
This table illustrates that as the PEG chain length increases, aqueous solubility generally improves while LogD (a measure of lipophilicity) decreases. However, this comes at the cost of reduced passive permeability.
Table 2: In Vitro Efficacy of BTK-PROTACs with Varying PEG Linker Lengths
| PROTAC Conjugate | Linker | Target Binding Affinity (Kd, nM) | Ternary Complex Stability (Arbitrary Units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-PROTAC-1 | PEG3 | 5.2 | 85 | 50.1 | 75 |
| BTK-PROTAC-2 | PEG5 | 5.5 | 150 | 15.8 | 92 |
| BTK-PROTAC-3 | PEG7 | 5.4 | 180 | 8.2 | 98 |
| BTK-PROTAC-4 | PEG9 | 5.3 | 120 | 25.3 | 85 |
This table demonstrates the critical role of linker length in biological function. The PEG7 linker in BTK-PROTAC-3 is shown to yield the most stable ternary complex, resulting in the most potent degradation (lowest DC₅₀, the concentration for 50% degradation) and the highest maximal level of degradation (Dₘₐₓ).
Experimental Protocols
The evaluation of a PROTAC containing a PEG7 linker involves a series of standardized in vitro assays to characterize its physicochemical properties and biological activity.
1. Aqueous Solubility Assay:
-
Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer.
-
Methodology:
-
A stock solution of the compound in DMSO is serially diluted.
-
An aliquot of each dilution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.
-
The solutions are shaken for 2 hours at room temperature.
-
The solutions are then centrifuged to pellet any precipitate.
-
The concentration of the compound in the supernatant is measured using high-performance liquid chromatography (HPLC) with a standard curve.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
The acceptor plate, containing buffer, is placed on top of the filter plate.
-
The assembly is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by HPLC or LC-MS/MS.
-
The permeability coefficient is calculated based on the rate of compound appearance in the acceptor well.
-
3. Western Blot for Protein Degradation:
-
Objective: To quantify the reduction in the level of the target protein following treatment with the PROTAC.
-
Methodology:
-
Cells expressing the target protein are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
Following treatment, the cells are washed and lysed to extract total protein.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
The level of target protein is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated. From this data, DC₅₀ and Dₘₐₓ values are determined.
-
Visualizations: Diagrams of Structure, Mechanism, and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the key aspects of a PEG7-linker containing PROTAC.
Caption: General architecture of a PROTAC molecule.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Conclusion
The incorporation of a PEG7 chain, facilitated by building blocks like this compound, is a critical design element in the development of advanced therapeutics such as PROTACs. The PEG7 linker is not a passive component but rather an active modulator of the molecule's physicochemical properties and biological function. It enhances solubility and can be optimized to strike a balance with cell permeability. Most importantly, its length and flexibility are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy. The systematic evaluation of linker variants, including those with a PEG7 chain, through rigorous experimental protocols is essential for the identification of potent and drug-like protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a key strategy for unlocking the full therapeutic potential of this exciting modality.
References
- 1. pegylation-an-important-approach-for-novel-drug-delivery-system - Ask this paper | Bohrium [bohrium.com]
- 2. pegylation-successful-approach-to-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
THP-PEG7-Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
THP-PEG7-alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. It comprises a tetrahydropyranyl (THP) protecting group on one terminus of a seven-unit polyethylene glycol (PEG) chain, with a terminal hydroxyl group on the other end. The THP group provides a stable yet readily cleavable protection for the alcohol, allowing for selective chemical modifications at the other end of the PEG linker. The hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, making this compound a valuable tool in the development of advanced therapeutics and diagnostics. This guide provides an in-depth overview of its discovery, development, physicochemical properties, synthesis, and applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in designing bioconjugates and drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₈ | [1] |
| Molecular Weight | 366.47 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous oil | |
| Solubility | Soluble in water, ethanol, methanol, dichloromethane, and other common organic solvents. | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C for long-term stability. |
Discovery and Development
The development of this compound is rooted in the broader field of PEGylation and the use of protecting groups in organic synthesis. The tetrahydropyranyl (THP) group has long been recognized as an efficient and versatile protecting group for alcohols due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The concept of using PEG linkers to improve the pharmacokinetic and pharmacodynamic properties of drugs and biomolecules emerged as a significant strategy in drug development. The incorporation of a defined-length PEG chain, such as the seven-unit chain in this compound, allows for precise control over the linker length and, consequently, the properties of the final conjugate. The combination of the THP protecting group with a discrete PEG linker provides a valuable building block for the stepwise and controlled synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). While a singular "discovery" paper for this specific molecule is not prominent, its development is a logical extension of established chemical principles for creating advanced bioconjugation reagents.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of heptaethylene glycol with 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Heptaethylene glycol (HO-(CH₂CH₂O)₇-H)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of heptaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Deprotection of this compound
The removal of the THP protecting group to regenerate the terminal alcohol is achieved by acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Methanol or Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or a mild acidic resin (e.g., Amberlyst® 15)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) or a scoop of acidic resin.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
If an acidic resin was used, filter it off.
-
Concentrate the solution under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected heptaethylene glycol.
Characterization Data (Representative)
The following are representative characterization data for this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.65 (t, 1H, O-CH-O of THP)
-
δ 3.85-3.55 (m, 28H, -O-CH₂-CH₂-O- of PEG and -CH₂-O- of THP)
-
δ 2.75 (t, 1H, -OH)
-
δ 1.85-1.50 (m, 6H, -CH₂-CH₂-CH₂- of THP)
¹³C NMR (100 MHz, CDCl₃):
-
δ 98.9 (O-CH-O of THP)
-
δ 72.6, 70.8, 70.6, 70.4, 70.0, 67.2, 62.4, 61.7 (-O-CH₂-CH₂-O- of PEG and -CH₂-O- of THP)
-
δ 30.5, 25.5, 19.5 (-CH₂-CH₂-CH₂- of THP)
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₇H₃₄O₈Na [M+Na]⁺: 389.2151
-
Found: 389.2149
Visualizations
Signaling Pathways and Applications
This compound itself is not directly involved in signaling pathways but serves as a crucial linker in constructing molecules that are. For instance, it can be used to synthesize PROTACs that hijack the ubiquitin-proteasome system to degrade target proteins.
Caption: Mechanism of Action of a PROTAC utilizing a PEG linker.
Experimental Workflows
The general workflow for utilizing this compound in a bioconjugation application involves a series of protection, modification, and deprotection steps.
Caption: General workflow for synthesizing a heterobifunctional conjugate.
The synthesis of this compound itself follows a straightforward logical relationship.
Caption: Logical flow of the synthesis of this compound.
References
Introduction to Heterobifunctional PEG Linkers
An In-depth Technical Guide to Heterobifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals.
Heterobifunctional polyethylene glycol (PEG) linkers are versatile molecular tools essential in modern drug development, bioconjugation, and diagnostics.[1][2][3] These linkers consist of a central polyethylene glycol chain of varying length with two distinct reactive functional groups at either end.[1] This unique structure allows for the selective and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload, with high precision.[1][4]
The PEG backbone imparts several advantageous properties to the resulting bioconjugate. Its high water solubility can improve the solubility of hydrophobic drugs, while its biocompatibility and low immunogenicity help to reduce adverse immune responses and extend the circulation half-life of therapeutic molecules.[1][2][5][6] The flexibility and customizable length of the PEG chain also allow for precise control over the distance and spatial orientation between the conjugated molecules, which can be critical for optimal biological activity.[1][2]
Key applications of heterobifunctional PEG linkers include:
-
Antibody-Drug Conjugates (ADCs): Linking a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens, thereby minimizing off-target toxicity.[1][3][6][7]
-
PROTACs (Proteolysis Targeting Chimeras): Bridging a target protein ligand and an E3 ubiquitin ligase ligand to induce the degradation of a specific protein of interest.[8]
-
Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic peptides and proteins.[1][2]
-
Nanoparticle Functionalization: Attaching targeting ligands or therapeutic agents to the surface of nanoparticles for targeted drug delivery and imaging.[2]
Properties of Common Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker is dictated by the specific application, the functional groups available on the molecules to be conjugated, and the desired properties of the final bioconjugate. The following tables summarize the properties of commonly used heterobifunctional PEG linkers.
Table 1: Common Heterobifunctional PEG Linkers and Their Properties
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) | Primary Application |
| MAL-PEG-NHS | Maleimide | N-hydroxysuccinimide Ester | 2,000 - 20,000 | 215 - 2150 | Antibody-Drug Conjugates |
| NH2-PEG-COOH | Amine | Carboxylic Acid | 1,000 - 10,000 | 107 - 1075 | Surface Modification, Peptide Conjugation |
| Azide-PEG-Alkyne | Azide | Alkyne | 500 - 5,000 | 54 - 537 | Click Chemistry, Bioconjugation |
| DBCO-PEG-NHS | Dibenzocyclooctyne | N-hydroxysuccinimide Ester | 1,000 - 10,000 | 107 - 1075 | Copper-Free Click Chemistry, Live Cell Imaging |
| Biotin-PEG-NHS | Biotin | N-hydroxysuccinimide Ester | 500 - 5,000 | 54 - 537 | Immunoassays, Affinity Chromatography |
Note: Molecular weights and spacer arm lengths are approximate and can vary depending on the specific PEG chain length.
Table 2: Reactivity of Common Functional Groups
| Functional Group | Reactive Towards | Optimal pH | Bond Formed | Key Considerations |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | 7.2 - 8.5 | Amide | Hydrolyzes in aqueous solutions; use freshly prepared. |
| Maleimide (MAL) | Thiols (-SH) | 6.5 - 7.5 | Thioether | Can undergo retro-Michael reaction, leading to deconjugation. |
| Carboxylic Acid (COOH) | Primary Amines (-NH2) | 4.5 - 5.0 | Amide | Requires activation with EDC/NHS. |
| Azide (N3) | Alkynes, DBCO, BCN | N/A | Triazole | Requires Cu(I) catalyst for terminal alkynes (CuAAC); strain-promoted reaction with cyclooctynes (SPAAC) is catalyst-free.[9] |
| Dibenzocyclooctyne (DBCO) | Azides (-N3) | N/A | Triazole | Used in copper-free click chemistry, ideal for in vivo applications.[9][10] |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using MAL-PEG-NHS
This protocol describes the two-step conjugation of a cytotoxic drug to an antibody using a MAL-PEG-NHS linker.
Step 1: Modification of the Cytotoxic Drug with the Linker
-
Dissolve the cytotoxic drug (containing a primary amine) and a 1.5-fold molar excess of MAL-PEG-NHS in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture at a 3-fold molar excess relative to the drug.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the MAL-PEG-Drug conjugate.
-
Purify the MAL-PEG-Drug conjugate using reverse-phase HPLC.
Step 2: Conjugation of the MAL-PEG-Drug to the Antibody
-
Reduce the antibody in a phosphate-buffered saline (PBS) solution (pH 7.4) with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C to expose free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with PBS (pH 7.2).
-
Immediately add the purified MAL-PEG-Drug to the reduced antibody at a 5-fold molar excess.
-
Incubate the reaction at 4°C overnight with gentle agitation.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[][12][13]
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SEC.[14][15][16]
Protocol for Copper-Free Click Chemistry using DBCO-PEG-NHS
This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS linker.
Step 1: Labeling the Protein with the DBCO-PEG-NHS Linker
-
Dissolve the protein in PBS (pH 7.5) to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of DBCO-PEG-NHS (dissolved in DMSO) to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess linker using a desalting column equilibrated with PBS (pH 7.4).
Step 2: Conjugation of the Azide-Containing Molecule
-
Add the azide-containing molecule to the DBCO-labeled protein at a 3-fold molar excess.
-
Incubate the reaction at 37°C for 2-4 hours or at 4°C overnight.[17]
-
Purify the conjugate using an appropriate chromatography method, such as SEC or ion-exchange chromatography (IEX), depending on the properties of the final product.[][12][13]
Visualizations
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
- 1. purepeg.com [purepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 4. youtube.com [youtube.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. sinopeg.com [sinopeg.com]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 15. veranova.com [veranova.com]
- 16. m.youtube.com [m.youtube.com]
- 17. alphathera.com [alphathera.com]
Navigating the Safety Profile of THP-PEG7-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for THP-PEG7-alcohol, a heterobifunctional linker used in bioconjugation and drug delivery applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data on its constituent functional groups—a tetrahydropyran (THP) ether and a short-chain polyethylene glycol (PEG) of seven units—to offer a robust framework for its safe laboratory use.
Executive Summary
This compound is a molecule designed for advanced applications in pharmaceutical and biomedical research. Its unique structure, featuring a protective THP group and a hydrophilic PEG spacer, necessitates a clear understanding of its potential hazards and handling requirements. This guide outlines the known toxicological profile of its components, provides recommended handling procedures, and details emergency response protocols. All personnel handling this compound should be familiar with standard laboratory safety practices and the specific recommendations outlined herein.
Physicochemical and Toxicological Profile
Table 1: Inferred Physicochemical Properties
| Property | Value | Source/Justification |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the properties of similar short-chain PEGs and other organic ethers. |
| Solubility | Soluble in water and most organic solvents | The PEG chain imparts high water solubility, while the organic backbone ensures solubility in common organic solvents.[1][2] |
| Stability | Stable under neutral and basic conditions. The THP ether is acid-labile. | THP ethers are known to be stable to a wide range of non-acidic reagents but are readily cleaved by aqueous acid.[3][4] |
Table 2: Inferred Toxicological Data
| Hazard Route | Toxicity Profile | Source/Justification |
| Oral | Expected to have low acute oral toxicity. | Short-chain PEGs are generally considered to have low toxicity. However, very short oligomers like triethylene glycol can exhibit toxicity at high concentrations.[5][6] |
| Dermal | Not expected to be a significant skin irritant. | Polyethylene glycols are widely used in cosmetics and pharmaceuticals and are known for their low dermal toxicity.[5] |
| Inhalation | Unlikely to be a significant inhalation hazard at room temperature due to low vapor pressure. | Similar to other high-boiling point alcohols and ethers. |
| Eye Contact | May cause mild to moderate eye irritation. | As with many chemicals, direct contact with the eyes should be avoided. |
| Carcinogenicity/Mutagenicity | No data available for this compound. Its components are not generally considered carcinogenic or mutagenic. | Based on the general safety profile of PEGs and simple ethers. |
Personal Protective Equipment (PPE) and Handling
Adherence to proper handling procedures is critical to ensure personnel safety.
Recommended Personal Protective Equipment
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves are recommended.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Not generally required under normal laboratory conditions with adequate ventilation. If aerosols are generated, a NIOSH-approved respirator may be necessary.
General Handling Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Experimental Protocols and Considerations
Use as a Linker in Bioconjugation
This compound is often used in multi-step synthetic pathways. The THP group serves as a protecting group for the alcohol, which can be deprotected under acidic conditions to reveal the hydroxyl functionality for subsequent conjugation.
Protocol for THP Deprotection:
-
Dissolve the THP-PEG7-containing compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, hydrochloric acid).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine, sodium bicarbonate solution).
-
Extract the product and purify by column chromatography.
The following diagram outlines the decision-making process for using this compound in a synthetic workflow.
References
- 1. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Application of THP-PEG7-Alcohol in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG7-alcohol is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. It comprises a terminal alcohol functional group temporarily protected by a tetrahydropyranyl (THP) group, and a discrete polyethylene glycol (PEG) chain of seven ethylene oxide units. This unique structure provides a versatile tool for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents.
The PEG linker imparts favorable physicochemical properties to the resulting conjugate, such as enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity. The THP protecting group allows for the selective reaction of other functional groups on a molecule before deprotection and subsequent conjugation of the alcohol, providing a strategic advantage in multi-step organic synthesis. This guide provides a comprehensive overview of the basic principles of using this compound in research, including its chemical properties, detailed experimental protocols for its use, and logical workflows for its incorporation into bifunctional molecules.
Chemical Properties and Data
The following table summarizes the key chemical properties of this compound and related structures. While a detailed certificate of analysis for this compound is not publicly available, the data for analogous compounds provides a reliable reference for its expected characteristics.
| Property | Value (for THP-PEG1-alcohol) | Value (for THP-PEG4-alcohol) | Notes |
| CAS Number | 2162-31-4[1] | 128660-97-9 | The CAS number is specific to the PEG chain length. |
| Molecular Formula | C₇H₁₄O₃[1] | C₁₃H₂₆O₆ | The formula changes with the number of PEG units. |
| Molecular Weight | 146.18 g/mol [1] | 278.34 g/mol | The molecular weight increases with each PEG unit. |
| Purity | ≥97%[1] | Not specified | Purity is a critical parameter for consistent experimental results. |
| Appearance | Not specified | Not specified | Typically a colorless to pale yellow oil or solid. |
| Solubility | Not specified | Not specified | Expected to be soluble in a wide range of organic solvents. |
| Storage | 4°C[1] | Not specified | Should be stored in a cool, dry place to prevent degradation. |
Experimental Protocols
The use of this compound in research typically involves two key steps: conjugation of the protected linker to a molecule of interest and subsequent deprotection of the THP group to reveal the terminal alcohol for further modification.
Protocol 1: Esterification of this compound with a Carboxylic Acid
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid-containing molecule, a common step in the synthesis of PROTACs and other bioconjugates. The Mitsunobu reaction is a reliable method for this transformation, particularly for sensitive substrates, as it proceeds under mild, neutral conditions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringes
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add this compound (1.2 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester conjugate.
Protocol 2: Deprotection of the THP Group
This protocol outlines the removal of the THP protecting group to liberate the terminal alcohol. This is typically achieved under acidic conditions.
Materials:
-
THP-protected conjugate
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the THP-protected conjugate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of PPTS or p-TsOH (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the deprotected product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in research.
Caption: General workflow for synthesizing a bifunctional molecule.
Caption: Mitsunobu reaction for coupling this compound.
Caption: Acid-catalyzed deprotection of the THP group.
References
The Versatile Linker: A Technical Guide to THP-PEG7-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of THP-PEG7-alcohol, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical properties, a representative synthesis protocol, and its application in bioconjugation strategies, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a chemical linker featuring a tetrahydropyranyl (THP) protected alcohol and a seven-unit polyethylene glycol (PEG) chain. This unique structure provides key advantages in multi-step organic synthesis and bioconjugation. The THP group serves as a stable, acid-labile protecting group for the terminal alcohol, preventing unwanted reactions during synthesis. The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical factor for bioavailability and formulation of therapeutic agents.[1] The defined length of the PEG7 chain allows for precise control over the spatial orientation of conjugated molecules, which is crucial for optimizing the efficacy of complex biologics like PROTACs.[1]
Chemical Properties and Structure
The key structural features of this compound are the THP ether and the heptaethylene glycol chain. The THP group is known for its stability under basic, organometallic, and nucleophilic conditions, while being readily cleaved under mild acidic conditions. The PEG chain imparts hydrophilicity and flexibility to the linker.
| Property | Value | Reference |
| Molecular Formula | C21H42O9 | N/A |
| Molecular Weight | 438.55 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | General Observation |
| Solubility | Soluble in water, dichloromethane, methanol, DMSO | General PEG properties |
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Heptaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of heptaethylene glycol (1 equivalent) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Yield and Purity:
Based on similar reactions, the expected yield for this type of reaction is typically in the range of 80-95%. The purity of the final product should be assessed by NMR and mass spectrometry and is expected to be >95%.
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by NMR) | >95% |
| Purity (by LC-MS) | >95% |
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the THP and PEG protons and their respective integrations.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of targeted protein degradation and antibody-drug conjugates.
PROTAC Synthesis Workflow
The primary application of this compound is as a linker in the synthesis of PROTACs. The following workflow illustrates its use:
Caption: PROTAC synthesis workflow using this compound.
Protocol for Deprotection of the THP Group:
The removal of the THP protecting group is a critical step to liberate the terminal alcohol for further conjugation.
-
Dissolution: Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralization and Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and perform an aqueous workup followed by extraction with an organic solvent.
-
Purification: Purify the deprotected alcohol by column chromatography if necessary.
Conclusion
This compound is a highly useful and versatile linker for the synthesis of complex bioconjugates. Its well-defined structure, combining a stable protecting group with a hydrophilic spacer, provides medicinal chemists with a powerful tool for the rational design of novel therapeutics. The representative protocols and workflows presented in this guide offer a foundation for the successful application of this compound in drug discovery and development projects. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the importance of well-designed linkers like this compound will undoubtedly grow.
References
Methodological & Application
Protocol for using THP-PEG7-alcohol in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of THP-PEG7-alcohol in bioconjugation. The following sections outline the necessary steps, from the initial deprotection of the tetrahydropyranyl (THP) group to the final characterization of the purified bioconjugate. This protocol is designed to be a comprehensive guide for researchers aiming to leverage PEGylation to enhance the therapeutic properties of biomolecules.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecules. The covalent attachment of PEG chains can increase solubility, extend circulating half-life, and reduce immunogenicity. This compound is a heterobifunctional linker comprised of a seven-unit PEG chain, with one terminus protected by a tetrahydropyranyl (THP) group and the other end bearing a free hydroxyl group. The THP group provides a stable protecting group for the alcohol, which can be readily removed under acidic conditions to reveal the reactive hydroxyl group for subsequent conjugation.
This protocol details a two-step conjugation strategy. First, the THP protecting group is removed from this compound. The resulting PEG7-alcohol is then activated, in this instance by conversion to a p-nitrophenyl (PNP) carbonate, which can then efficiently react with primary amine groups on a target biomolecule, such as the lysine residues of a protein, to form a stable carbamate linkage.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Various | ≥95% |
| Acetic Acid (Glacial) | Sigma-Aldrich | ACS Reagent |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Water | Millipore | Milli-Q or equivalent |
| p-Nitrophenyl Chloroformate | Sigma-Aldrich | ≥96% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diethyl Ether | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Sodium Bicarbonate | Sigma-Aldrich | ≥99.5% |
| Model Protein (e.g., Lysozyme) | Sigma-Aldrich | ≥98% |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Size-Exclusion Chromatography Column | GE Healthcare | Superdex 75 or equivalent |
| Dialysis Tubing | Thermo Fisher | 3.5 kDa MWCO |
| Sodium Dodecyl Sulfate | Bio-Rad | Electrophoresis Grade |
| Polyacrylamide Gels | Bio-Rad | Precast, 4-20% |
| MALDI-TOF MS Matrix | Sigma-Aldrich | Sinapinic Acid |
Experimental Protocols
Deprotection of this compound
This step involves the acid-catalyzed hydrolysis of the THP ether to yield the free PEG7-alcohol.
Procedure:
-
Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (ratio of 4:2:1 v/v/v). A typical concentration is 100 mg of the this compound in 7 mL of the solvent mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The deprotected product will have a lower Rf value than the starting material.
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual acetic acid.
-
The resulting crude PEG7-alcohol can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield PEG7-alcohol as a colorless oil.
Expected Yield: >90%
Activation of PEG7-alcohol to PEG7-p-Nitrophenyl (PNP) Carbonate
The hydroxyl group of the PEG7-alcohol is activated with p-nitrophenyl chloroformate to form a reactive PNP carbonate ester. This activated PEG linker will readily react with primary amines.
Procedure:
-
Dissolve the purified PEG7-alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution (1.2 equivalents relative to the PEG7-alcohol).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (10% methanol in DCM). The product will have a higher Rf value than the starting PEG7-alcohol.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the activated THP-PEG7-PNP carbonate as a pale yellow oil.
Expected Yield: 70-80%
Bioconjugation of Activated PEG7-PNP to a Model Protein
The activated PEG7-PNP is conjugated to a model protein (e.g., Lysozyme) via reaction with the primary amine groups of lysine residues.
Procedure:
-
Dissolve the model protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Dissolve the activated PEG7-PNP in a minimal amount of a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the activated PEG7-PNP solution to the protein solution in a dropwise manner while gently stirring. A molar excess of the PEG reagent (e.g., 5- to 20-fold) over the protein is typically used to achieve a desired degree of PEGylation.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4 °C overnight.
-
Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50 mM.
Purification of the PEGylated Protein
The PEGylated protein is purified from unreacted PEG reagent and native protein using size-exclusion chromatography.
Procedure:
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., Superdex 75) with phosphate-buffered saline (PBS) at pH 7.4.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the proteins with PBS at a constant flow rate.
-
Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[]
-
Pool the fractions containing the purified PEGylated protein.
-
Alternatively, for removal of smaller molecular weight impurities, the reaction mixture can be dialyzed against PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa).
Characterization of the Bioconjugate
The purified PEGylated protein should be characterized to determine the extent and sites of PEGylation.
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. A distribution of bands may be observed, corresponding to different degrees of PEGylation. |
| MALDI-TOF Mass Spectrometry | To determine the molecular weight of the conjugate and the number of attached PEG chains. | A series of peaks corresponding to the unmodified protein and the protein with one, two, three, etc., attached PEG chains. The mass difference between peaks will correspond to the mass of the PEG7 linker. |
| Peptide Mapping (LC-MS/MS) | To identify the specific amino acid residues (e.g., lysine) that have been PEGylated. | Identification of peptides containing modified lysine residues, confirming the site of PEGylation.[2][3][4][5] |
Diagrams
Caption: Experimental workflow for the bioconjugation of this compound.
Caption: Logical steps in the this compound bioconjugation protocol.
References
Application Notes and Protocols for THP-PEG7-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of THP-PEG7-alcohol as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes a summary of the role of PEG linkers in PROTAC design, detailed experimental protocols for synthesis and evaluation, and representative data for a PROTAC containing a similar PEG linker.
Introduction to this compound as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous properties.[1] They are hydrophilic, which can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1] The flexibility of PEG chains can accommodate the formation of a productive ternary complex. Furthermore, the length of the PEG linker can be readily modified to optimize the distance between the POI and E3 ligase for efficient ubiquitination.
This compound is a bifunctional linker building block featuring a seven-unit PEG chain. One terminus is an alcohol (hydroxyl group), providing a versatile handle for chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The other terminus is protected with a tetrahydropyranyl (THP) group, which can be removed under acidic conditions to reveal another hydroxyl group for subsequent conjugation. This allows for a modular and controlled approach to PROTAC synthesis.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using a linker like this compound involves several key steps, from initial linker modification to final PROTAC purification and characterization.
Caption: General workflow for PROTAC synthesis using this compound.
Data Presentation: Performance of a PROTAC with a PEG6 Linker
Due to the lack of publicly available data for a PROTAC specifically utilizing a this compound linker, we present data for a closely related Bruton's tyrosine kinase (BTK) PROTAC, RC-1 , which contains a PEG6 linker.[2] This data serves as a representative example of the degradation performance that can be expected from a PROTAC with a short, flexible PEG linker.
| PROTAC | Target | E3 Ligase Ligand | Linker | DC50 (Mino cells) | Dmax (Mino cells) |
| RC-1 | BTK | Pomalidomide (CRBN) | PEG6 | 5.6 nM | >95% |
Table 1: Degradation performance of the BTK PROTAC RC-1 containing a PEG6 linker in Mino cells after a 24-hour treatment.[2] DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Hydroxyl-Terminated PEG Linker
This protocol provides a general procedure for the synthesis of a PROTAC, illustrating how a hydroxyl-terminated PEG linker like this compound can be incorporated. The synthesis involves the functionalization of the alcohol, coupling to the first ligand, deprotection of the THP group, functionalization of the newly revealed alcohol, and coupling to the second ligand.
Materials:
-
This compound
-
Warhead (POI ligand) with a suitable functional group (e.g., amine or phenol)
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN3) (for conversion to azide)
-
Triphenylphosphine (PPh3) (for Staudinger reaction)
-
HATU or HOBt/EDC (for amide coupling)
-
Appropriate solvents (DCM, DMF, etc.)
-
Hydrochloric acid (HCl) in dioxane or another suitable acid for THP deprotection
-
Silica gel for column chromatography
-
Analytical and preparative HPLC systems
-
Mass spectrometer and NMR for characterization
Procedure:
-
Functionalization of the Terminal Alcohol: a. Dissolve this compound in anhydrous DCM. b. Add TEA or DIPEA and cool the reaction to 0 °C. c. Add MsCl or TsCl dropwise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS). d. Quench the reaction, extract the product, and purify by column chromatography to yield the mesylated or tosylated linker.
-
Coupling to the First Ligand (Example: via nucleophilic substitution): a. Dissolve the functionalized linker and the first ligand (e.g., a phenolic warhead) in a suitable solvent like DMF. b. Add a base such as potassium carbonate (K2CO3) and stir at an elevated temperature until the reaction is complete. c. Purify the resulting conjugate by column chromatography or preparative HPLC.
-
THP Deprotection: a. Dissolve the conjugate from the previous step in a suitable solvent like methanol or DCM. b. Add a solution of HCl in dioxane and stir at room temperature. c. Monitor the reaction by TLC or LC-MS until the THP group is completely removed. d. Neutralize the reaction and purify the deprotected intermediate.
-
Functionalization of the Second Terminus (Example: conversion to an amine): a. The newly revealed alcohol can be converted to an azide by reaction with NaN3 after activation (e.g., mesylation). b. The azide can then be reduced to an amine using a Staudinger reaction (PPh3, then water) or by catalytic hydrogenation.
-
Coupling to the Second Ligand (Example: Amide bond formation): a. Dissolve the amine-functionalized intermediate and the second ligand (e.g., an E3 ligase ligand with a carboxylic acid) in DMF. b. Add an amide coupling reagent such as HATU and a base like DIPEA. c. Stir the reaction at room temperature until completion.
-
Final Purification and Characterization: a. Purify the final PROTAC compound using preparative HPLC. b. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and then lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading. d. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to assess the cytotoxicity of the PROTAC on the cultured cells.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in an opaque-walled 96-well plate at a suitable density. b. After allowing the cells to attach, treat them with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for about 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Signaling Pathway and Experimental Logic
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Conjugation of THP-PEG7-Alcohol to Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can increase the hydrodynamic size of the peptide, leading to reduced renal clearance, and can shield the peptide from proteolytic degradation, thereby extending its plasma half-life. Additionally, PEGylation can improve the solubility of hydrophobic peptides and reduce their immunogenicity.
This document provides detailed methods and protocols for the conjugation of THP-PEG7-alcohol to peptides. This compound is a bifunctional linker, featuring a terminal alcohol group available for chemical modification and a tetrahydropyranyl (THP) protected alcohol at the other end. The THP group is a stable protecting group that can be removed under acidic conditions if further functionalization is required. The primary focus of these protocols is the activation of the free alcohol group for subsequent conjugation to various functional groups on a peptide, such as primary amines, carboxylic acids, or thiols.
Overview of Conjugation Strategies
The conjugation of this compound to a peptide first requires the chemical modification of the terminal alcohol group into a more reactive species. The choice of activation chemistry depends on the available functional groups on the peptide of interest. The three main strategies are:
-
Targeting Amine Groups (N-terminus, Lysine side chain): The alcohol is first oxidized to a carboxylic acid. This is followed by a standard amidation reaction using a carbodiimide, such as EDC, to form a stable amide bond with the amine groups on the peptide.
-
Targeting Carboxylic Acid Groups (C-terminus, Aspartic Acid, Glutamic Acid side chains): The alcohol on the PEG linker is converted to an amine. This amine-functionalized PEG can then be coupled to the carboxylic acid groups of the peptide using carbodiimide chemistry.
-
Targeting Thiol Groups (Cysteine side chain): The alcohol is first converted to a tosylate or mesylate, which is then substituted with a thiol-reactive maleimide group. This allows for a highly specific Michael addition reaction with the cysteine side chain.
The general workflow for these conjugation strategies is depicted below.
Application Notes & Protocols: THP-PEG7-Alcohol in Drug Delivery Systems
These application notes provide a comprehensive overview of the potential uses of THP-PEG7-alcohol as a bifunctional linker in the development of advanced drug delivery systems. The information is targeted towards researchers and professionals in the fields of chemistry, pharmacology, and drug development.
1. Introduction to this compound
This compound, or 2-(2-(2-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol, is a monodispersed polyethylene glycol (PEG) linker featuring a terminal alcohol group protected by a tetrahydropyranyl (THP) ether. This structure offers a versatile platform for multi-step synthesis and bioconjugation, making it a valuable tool in the design of sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), nanoparticles, and prodrugs.
The THP protecting group provides a key advantage by allowing for the selective modification of other functional groups on a molecule before revealing the terminal alcohol for subsequent conjugation. This controlled, stepwise approach is crucial for creating well-defined and homogenous drug delivery constructs. The PEG7 chain enhances the solubility and pharmacokinetic profile of the final conjugate, potentially reducing immunogenicity and improving circulation time.
2. Key Applications in Drug Delivery
The unique properties of this compound lend themselves to several applications in drug delivery:
-
Synthesis of PROTACs and Molecular Glues: The defined length of the PEG7 linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spatial separation between a target protein ligand and an E3 ligase ligand is critical for inducing protein degradation.
-
Development of Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be used to attach cytotoxic payloads to antibodies, improving the solubility and stability of the resulting ADC while potentially mitigating the impact of the drug on antibody binding.
-
Surface Modification of Nanoparticles: this compound can be incorporated into lipids or polymers used to formulate nanoparticles. The terminal alcohol, after deprotection, can be used to attach targeting ligands (e.g., peptides, antibodies) to the nanoparticle surface, enabling active targeting of diseased tissues.
-
Construction of Prodrugs: The alcohol functionality can be used to create ester or carbonate-based prodrugs. The release of the active drug can be triggered by enzymatic cleavage or changes in the physiological environment (e.g., pH).
3. Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in utilizing this compound in a drug delivery context.
3.1. Deprotection of the THP Group
The removal of the THP protecting group is a critical first step to unmask the terminal alcohol for subsequent conjugation reactions. This is typically achieved under mild acidic conditions.
Protocol: Acid-Catalyzed Deprotection of this compound
-
Dissolution: Dissolve the this compound in a suitable organic solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water. A typical concentration is 10-50 mg/mL.
-
Acidification: Add a catalytic amount of a mild acid. Common choices include pyridinium p-toluenesulfonate (PPTS), acetic acid, or a dilute solution of hydrochloric acid (HCl). The reaction is typically run at a pH between 3 and 5.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This usually takes 1-4 hours.
-
Quenching: Once the reaction is complete, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (TEA), until the pH is neutral.
-
Extraction and Purification: If necessary, remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude PEG7-alcohol can be purified by column chromatography on silica gel.
3.2. Conjugation of Deprotected PEG7-Alcohol to a Carboxylic Acid-Containing Molecule
Once the THP group is removed, the free alcohol can be conjugated to a molecule containing a carboxylic acid, such as a drug or a targeting ligand, through an esterification reaction.
Protocol: Steglich Esterification
-
Reagent Preparation: In an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), dissolve the carboxylic acid-containing molecule (1 equivalent), the deprotected PEG7-alcohol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC or EDC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product can be purified by flash column chromatography or preparative HPLC.
4. Data Presentation
The following tables represent typical quantitative data that would be generated when characterizing a drug delivery system synthesized using a PEG linker like this compound.
Table 1: Characterization of a Hypothetical PEGylated Nanoparticle Formulation
| Parameter | Value | Method |
| Mean Particle Size | 120 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 ± 2 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) | 8.5% (w/w) | HPLC |
| Encapsulation Efficiency (EE) | 92% | HPLC |
Table 2: In Vitro Drug Release Profile from a PEGylated Nanoparticle
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | 5.2 | 12.8 |
| 4 | 15.6 | 35.1 |
| 8 | 28.9 | 62.5 |
| 12 | 40.1 | 85.3 |
| 24 | 55.7 | 95.8 |
5. Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery.
Caption: Workflow for the deprotection of this compound and subsequent conjugation.
Step-by-Step Guide to THP Deprotection of PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of tetrahydropyranyl (THP) ethers from polyethylene glycol (PEG) linkers. Protecting the hydroxyl groups of PEG linkers with THP is a common strategy in the synthesis of complex molecules for drug delivery and bioconjugation. The facile removal of the THP group under specific conditions is crucial for the subsequent functionalization of the PEG linker. This guide details various deprotection methods, provides quantitative data for comparison, and offers step-by-step experimental protocols.
Introduction to THP Protection and Deprotection
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction, stability under a range of non-acidic conditions, and straightforward removal.[1] The protection reaction involves the acid-catalyzed addition of the alcohol to dihydropyran (DHP).
The deprotection of THP ethers is typically achieved under acidic conditions, which catalyze the hydrolysis of the acetal linkage to regenerate the free alcohol.[1][2] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. The carbocation then reacts with a nucleophile, typically the solvent (e.g., water or an alcohol), to complete the reaction.
Methods for THP Deprotection of PEG Linkers
Several methods are available for the deprotection of THP-protected PEG linkers. The choice of method depends on the sensitivity of other functional groups in the molecule to acidic or other reactive conditions.
2.1. Acidic Deprotection Methods
Acid-catalyzed deprotection is the most common approach for cleaving THP ethers. Various acids can be employed, ranging from strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to milder acids like p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS).[3][4]
-
p-Toluenesulfonic Acid (p-TsOH): A commonly used, relatively mild, and inexpensive solid acid catalyst.
-
Pyridinium p-Toluenesulfonate (PPTS): An even milder acidic catalyst, often used when other acid-sensitive groups are present.
-
Hydrochloric Acid (HCl): A strong acid that provides rapid deprotection.
-
Trifluoroacetic Acid (TFA): A strong, volatile acid that is often used in peptide chemistry and can be effective for THP deprotection.[3]
2.2. Non-Acidic Deprotection Method
For substrates that are highly sensitive to acid, a milder, non-acidic method can be employed.
-
Lithium Chloride (LiCl): This method utilizes lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO) to effect deprotection, avoiding the use of strong acids.[5]
Quantitative Data on Deprotection Methods
The efficiency of THP deprotection can vary depending on the chosen reagent, solvent, temperature, and reaction time. The following table summarizes representative quantitative data for different deprotection methods. It is important to note that direct comparative studies on identical PEG linker substrates are limited; therefore, the data is compiled from various sources and should be considered as a guideline.
| Reagent | Substrate Context | Concentration/Equivalents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | General Alcohols | Catalytic | Methanol | Room Temp | 15-30 min | >90 | [1] |
| TFA | Fmoc-Trp(THP)-OH | 10% (v/v) | CH₂Cl₂/H₂O (88:2) | Room Temp | 1 h | ~90 | [3] |
| HCl | General Procedure | 3M | Methanol | 50 | 2 h | Not specified | |
| LiCl | General Alcohols | 5 equivalents | DMSO/H₂O | 90 | 6 h | Excellent | [5] |
Experimental Protocols
The following are detailed protocols for the deprotection of THP-protected PEG linkers using common methods.
4.1. General Experimental Workflow
The general workflow for THP deprotection of a PEG linker involves dissolving the protected compound, adding the deprotection reagent, monitoring the reaction, quenching the reaction, and purifying the final product.
4.2. Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a mild and efficient method for THP deprotection using a catalytic amount of p-TsOH in methanol.
Materials:
-
THP-protected PEG linker
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., 10% MeOH in DCM)
Procedure:
-
Dissolve the THP-protected PEG linker (1 equivalent) in anhydrous methanol (0.1 - 0.2 M).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The deprotected PEG linker should have a lower Rf value than the starting material.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of saturated NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.
-
If necessary, purify the product by column chromatography on silica gel.
4.3. Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for more robust molecules where a stronger acid is required for efficient deprotection.
Materials:
-
THP-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THP-protected PEG linker (1 equivalent) in anhydrous DCM (0.1 M).
-
Add TFA (e.g., 10-20% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The crude product can be used directly or purified further by column chromatography if needed.
4.4. Protocol 3: Non-Acidic Deprotection using Lithium Chloride (LiCl)
This protocol is ideal for substrates containing acid-sensitive functional groups.
Materials:
-
THP-protected PEG linker
-
Dimethyl sulfoxide (DMSO)
-
Lithium chloride (LiCl)
-
Deionized water
-
Diethyl ether or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the THP-protected PEG linker (1 equivalent), LiCl (5 equivalents), and deionized water (10 equivalents).
-
Add DMSO to dissolve the solids (to a concentration of about 0.2 M of the PEG linker).
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours (e.g., 6-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography as needed.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the deprotection reaction. The deprotected PEG linker, being more polar, will have a lower Retention Factor (Rf) value compared to the THP-protected starting material. A typical mobile phase for developing the TLC plate is a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane (e.g., 5-10% MeOH in DCM).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the successful deprotection. The characteristic signals of the THP group (typically in the range of 1.5-1.9 ppm and 3.5-4.0 ppm, with a distinct signal for the anomeric proton around 4.6 ppm) will disappear upon successful deprotection. The appearance of a new signal corresponding to the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration) and shifts in the signals of the adjacent methylene protons of the PEG chain can also be observed.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the deprotected PEG linker, ensuring the complete removal of the THP group (mass of THP group = 85.15 g/mol ).
Signaling Pathway and Logical Relationships
The deprotection of a THP-ether is a straightforward chemical transformation. The logical relationship can be visualized as a simple pathway from the protected starting material to the deprotected product, facilitated by a deprotection agent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient amount of catalyst/reagent. | Add more catalyst/reagent and continue monitoring. |
| Low reaction temperature. | Increase the reaction temperature if the substrate is stable. | |
| Insufficient reaction time. | Allow the reaction to proceed for a longer duration. | |
| Side Product Formation | Reaction conditions are too harsh. | Switch to a milder deprotection method (e.g., p-TsOH or LiCl). |
| Presence of other sensitive functional groups. | Choose a deprotection method compatible with other functionalities. | |
| Low Yield | Product loss during workup/purification. | Optimize extraction and purification procedures. Use a different solvent system for extraction or chromatography. |
| Decomposition of the product. | Use milder conditions and ensure the reaction is quenched promptly upon completion. |
Conclusion
The deprotection of THP-protected PEG linkers is a critical step in the synthesis of various bioconjugates and drug delivery systems. This guide provides a selection of reliable methods, from standard acidic conditions to a milder, non-acidic alternative, to suit a variety of substrates. By following the detailed protocols and considering the troubleshooting advice, researchers can efficiently and successfully deprotect their THP-PEG linkers, paving the way for further molecular modifications.
References
- 1. THP - PEG9 - THP PEG Linker Offer Superior Reactivity And High Stability Aqueous Solution [m.polyethyleneglycolpeg.com]
- 2. THP-PEG2-alcohol With CAS NO.2163-11-3 Of PEG Linker Is Applicated In Medical Research [polyethyleneglycolpeg.com]
- 3. Quantitative analysis of polyethylene glycol (PEG) in PEG-modified proteins/cytokines by aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive PEG Polyethylene Glycol Carboxylic Acid THP - PEG12 - Alcohol For Modify Protein [polyethyleneglycolpeg.com]
- 5. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
Application Notes: Utilizing THP-PEG7-Alcohol in Antibody-Drug Conjugate (ADC) Development
References
- 1. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 2. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quanti… [ouci.dntb.gov.ua]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with THP-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using THP-PEG7-alcohol, a heterobifunctional linker designed to introduce a short polyethylene glycol (PEG) spacer with a terminal hydroxyl group. This process, commonly known as PEGylation, is a critical strategy in nanomedicine to improve the physicochemical properties of nanoparticles, enhance their biocompatibility, and prolong their circulation time in vivo.
The protocol involves an initial "grafting-to" step where the THP-protected PEG linker is attached to the nanoparticle surface, followed by a deprotection step to expose the terminal hydroxyl groups. These hydroxyl groups can then be used for further functionalization with targeting ligands, imaging agents, or therapeutic molecules.
Core Concepts and Applications
Surface modification of nanoparticles with PEG chains, or PEGylation, is a widely adopted technique to overcome biological barriers encountered in drug delivery. The hydrophilic and flexible nature of the PEG chains creates a protective layer on the nanoparticle surface, which can:
-
Reduce Protein Adsorption: Minimize the formation of a protein corona upon introduction into biological fluids, thereby preventing rapid clearance by the reticuloendothelial system (RES).
-
Enhance Colloidal Stability: Prevent aggregation of nanoparticles in physiological environments.
-
Prolong Systemic Circulation: Increase the half-life of nanoparticles in the bloodstream, allowing for greater accumulation at the target site through passive targeting (the Enhanced Permeability and Retention effect).
-
Provide Functional Handles: The terminal hydroxyl group of the PEG chain serves as a versatile point of attachment for a wide range of molecules.
This compound is particularly useful for applications requiring a short, discrete PEG spacer to present a functional group at a controlled distance from the nanoparticle surface without introducing significant steric hindrance.
Experimental Protocols
This section details the step-by-step procedures for the surface modification of nanoparticles with this compound, including the initial conjugation, deprotection of the THP group, and subsequent characterization. The following protocols are generalized for nanoparticles with surface functional groups amenable to standard bioconjugation techniques (e.g., carboxyl or amine groups). Researchers should optimize the reaction conditions based on their specific nanoparticle system.
Protocol 1: Activation of Carboxylated Nanoparticles
This protocol is for nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Quenching Solution: Hydroxylamine or Tris buffer
Procedure:
-
Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC:NHS:carboxyl groups should be optimized, but a starting point of 10:5:1 is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Wash the activated nanoparticles by centrifugation and resuspension in fresh buffer to remove excess EDC and NHS.
Protocol 2: Conjugation of this compound to Activated Nanoparticles
Materials:
-
Activated nanoparticles from Protocol 1
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Resuspend the activated nanoparticles in the conjugation buffer.
-
Add this compound to the nanoparticle suspension. The molar excess of the PEG linker should be optimized, but a starting point of 50-100 fold molar excess relative to the nanoparticles is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Wash the PEGylated nanoparticles extensively by repeated centrifugation and resuspension in the conjugation buffer to remove unreacted this compound.
Protocol 3: Acidic Deprotection of the THP Group
The tetrahydropyranyl (THP) group is an acid-labile protecting group for alcohols. Mild acidic conditions are used to cleave the THP ether and expose the terminal hydroxyl group.
Materials:
-
THP-PEGylated nanoparticles
-
Deprotection Solution: Acetic acid solution (e.g., 80% acetic acid in water) or another mild acid like pyridinium p-toluenesulfonate (PPTS).
-
Neutralization Buffer: PBS (pH 7.4)
Procedure:
-
Resuspend the THP-PEGylated nanoparticles in the deprotection solution.
-
Incubate the suspension at room temperature for 1-2 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as FTIR.
-
Neutralize the reaction by adding a neutralization buffer.
-
Wash the deprotected, hydroxyl-terminated PEGylated nanoparticles by centrifugation and resuspension in PBS to remove the acid and byproducts.
Characterization of Surface Modified Nanoparticles
Thorough characterization at each step of the surface modification process is crucial to ensure successful conjugation and deprotection.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in hydrodynamic diameter after PEGylation due to the presence of the PEG layer. A narrow polydispersity index (PDI) indicates a monodisperse sample. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral after PEGylation, as the PEG layer shields the surface charge of the core nanoparticle. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic PEG ether bond peaks (~1100 cm⁻¹) after conjugation. Disappearance of the THP-related peaks after deprotection. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic PEG layer, which can be used to calculate the grafting density. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the PEG linker and quantify the grafting density. | For nanoparticles that can be dissolved, solution-state NMR can confirm the presence of PEG and the removal of the THP group. Solid-state NMR can be used for insoluble nanoparticles. |
Table 1: Example Characterization Data for Nanoparticle Surface Modification
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 105 ± 2 | 0.15 | -35 ± 3 |
| THP-PEG7-Nanoparticles | 120 ± 3 | 0.18 | -15 ± 2 |
| HO-PEG7-Nanoparticles | 118 ± 3 | 0.17 | -18 ± 2 |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Chemical Transformation on the Nanoparticle Surface
Caption: Surface chemistry of nanoparticle modification.
Signaling Pathway: Effect of PEGylation on Cellular Interaction
Caption: Impact of PEGylation on biological fate.
Concluding Remarks
The surface modification of nanoparticles with this compound provides a robust method for introducing short, hydrophilic spacers with a terminal hydroxyl group. This approach enhances the biocompatibility and in vivo performance of nanoparticles and offers a versatile platform for further bioconjugation. The protocols and characterization techniques outlined in these application notes serve as a foundational guide for researchers in the field of nanomedicine and drug delivery. Successful implementation of these methods will enable the development of more effective and targeted nanoparticle-based therapeutics and diagnostics.
Application Notes and Protocols for THP-PEG7-alcohol in Bioconjugation and Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
THP-PEG7-alcohol, also known as 20-((Tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, is a valuable heterobifunctional linker molecule. Its structure comprises a seven-unit polyethylene glycol (PEG) chain, providing hydrophilicity and a flexible spacer arm. One terminus of the PEG chain is protected with a tetrahydropyranyl (THP) group, a common protecting group for alcohols, while the other end possesses a free primary alcohol. This arrangement allows for selective modification of the free alcohol, followed by the deprotection of the THP group to reveal a second hydroxyl group for further functionalization. This versatility makes this compound a key building block in the synthesis of more complex molecules for applications in drug delivery, bioconjugation, and materials science.
These application notes provide detailed protocols for two fundamental reactions involving this compound: the deprotection of the THP group to yield heptaethylene glycol and the tosylation of the free alcohol to create a reactive intermediate for nucleophilic substitution.
Data Presentation
| Parameter | Deprotection to Heptaethylene Glycol | Tosylation of Free Alcohol |
| Starting Material | This compound | This compound |
| Product | Heptaethylene Glycol | THP-PEG7-tosylate |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield | >95% | ~90% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
| Mobile Phase | Dichloromethane/Methanol (95:5) | Ethyl Acetate/Hexane (1:1) |
¹H NMR Data (400 MHz, CDCl₃) δ (ppm)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | 4.64 | t, J = 3.6 Hz | 1H | O-CH-O (THP) |
| 3.85 - 3.55 | m | 28H | O-CH₂-CH₂-O (PEG) | |
| 1.85 - 1.45 | m | 6H | CH₂ (THP) | |
| Heptaethylene Glycol | 3.75 - 3.55 | m | 28H | O-CH₂-CH₂-O (PEG) |
| 2.75 | t, J = 6.0 Hz | 2H | OH | |
| THP-PEG7-tosylate | 7.80 | d, J = 8.0 Hz | 2H | Ar-H (tosyl) |
| 7.35 | d, J = 8.0 Hz | 2H | Ar-H (tosyl) | |
| 4.64 | t, J = 3.6 Hz | 1H | O-CH-O (THP) | |
| 4.16 | t, J = 4.8 Hz | 2H | CH₂-OTs | |
| 3.85 - 3.55 | m | 26H | O-CH₂-CH₂-O (PEG) | |
| 2.45 | s | 3H | Ar-CH₃ (tosyl) | |
| 1.85 - 1.45 | m | 6H | CH₂ (THP) |
Experimental Protocols
Deprotection of this compound to Heptaethylene Glycol
This protocol describes the removal of the THP protecting group under mild acidic conditions to yield heptaethylene glycol.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (DCM, MeOH)
Procedure:
-
Dissolve this compound (1.0 g, 2.44 mmol) in methanol (20 mL).
-
Add p-toluenesulfonic acid monohydrate (46 mg, 0.24 mmol, 0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM/MeOH 9:1).
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (95:5) eluent system to yield heptaethylene glycol as a colorless oil (Yield >95%).
Tosylation of the Free Alcohol of this compound
This protocol details the conversion of the primary alcohol of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (Ethyl Acetate, Hexane)
Procedure:
-
Dissolve this compound (1.0 g, 2.44 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (0.39 mL, 4.88 mmol, 2.0 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (0.56 g, 2.93 mmol, 1.2 eq.) in dry dichloromethane (5 mL).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (1:1) eluent system to afford THP-PEG7-tosylate as a colorless oil (Yield ~90%).
Mandatory Visualization
Caption: Workflow for the deprotection of this compound.
Caption: Workflow for the tosylation of this compound.
Caption: Pathway for synthesizing an amine-functionalized PEG linker and its use in bioconjugation.
References
Application Notes: Functionalization of Primary Amines using THP-PEG7-Alcohol
Introduction
The functionalization of primary amines is a cornerstone of bioconjugation and drug development, enabling the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties. Polyethylene glycol (PEG) linkers are frequently employed to improve solubility, reduce immunogenicity, and extend the half-life of biotherapeutics. This document provides a detailed protocol for the functionalization of a primary amine with THP-PEG7-alcohol.
The hydroxyl group of this compound is not sufficiently reactive to directly form a stable bond with a primary amine. Therefore, a two-step activation and conjugation strategy is employed. First, the terminal hydroxyl group of the PEG linker is activated by converting it into an N-hydroxysuccinimidyl (NHS) ester. This is achieved by reacting the alcohol with succinic anhydride to form a carboxylic acid, followed by activation with N-hydroxysuccinimide. The resulting NHS ester is a highly reactive intermediate that readily couples with primary amines under mild conditions to form a stable amide bond. The tetrahydropyranyl (THP) group serves as a protecting group for a hydroxyl functionality, which can be retained or removed in a subsequent step if desired.
Experimental Overview
The overall workflow for the functionalization of a primary amine with this compound involves two main stages: the activation of the PEG linker and the subsequent conjugation to the amine-containing molecule.
Figure 1: General workflow for the two-stage functionalization of a primary amine with this compound, proceeding from activation to conjugation and final analysis.
Quantitative Data Summary
The following table summarizes representative data from a typical two-step conjugation experiment. The data assumes the starting primary amine is a model peptide with a molecular weight of approximately 500 Da.
| Parameter | Stage 1: Activation | Stage 2: Conjugation |
| Starting Material | This compound (100 mg, 0.27 mmol) | THP-PEG7-NHS Ester (115 mg, 0.24 mmol) |
| Key Reagents | Succinic Anhydride (1.2 eq), DMAP (0.1 eq) | Model Peptide (0.8 eq), DIPEA (3.0 eq) |
| Solvent | Dichloromethane (DCM), 5 mL | Dimethylformamide (DMF), 5 mL |
| Reaction Time | 12 hours | 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Intermediate/Product Yield | ~95% (THP-PEG7-Carboxylic Acid) | ~85% (Final Conjugate) |
| Purity (by HPLC) | >98% | >97% |
| Mass Spec (Expected) | M+H⁺: 471.26 | M+H⁺: 954.55 |
| Mass Spec (Observed) | M+H⁺: 471.28 | M+H⁺: 954.60 |
Detailed Experimental Protocols
Protocol 1: Activation of this compound to THP-PEG7-NHS Ester
This protocol details the conversion of the terminal alcohol on the PEG linker to a reactive NHS ester.
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of THP-PEG7-Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add succinic anhydride (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 0.1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP-PEG7-carboxylic acid.
-
-
Formation of THP-PEG7-NHS Ester:
-
Dissolve the crude THP-PEG7-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution. If using DCC, the dicyclohexylurea byproduct will precipitate and can be filtered off at the end.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove any urea byproduct.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure THP-PEG7-NHS ester.
-
Protocol 2: Conjugation of THP-PEG7-NHS Ester to a Primary Amine
This protocol describes the reaction of the activated PEG linker with a molecule containing a primary amine.
Materials:
-
THP-PEG7-NHS ester (from Protocol 1)
-
Primary amine-containing substrate (e.g., peptide, small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the Amine Substrate: Dissolve the primary amine-containing substrate (1.0 eq) in anhydrous DMF.
-
Initiate Conjugation:
-
Add DIPEA (3.0 eq) to the amine solution to act as a non-nucleophilic base.
-
In a separate vial, dissolve the THP-PEG7-NHS ester (1.2 to 1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the NHS ester solution dropwise to the stirring amine solution.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the formation of the conjugate and consumption of the starting amine using LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with water containing 0.1% trifluoroacetic acid (TFA).
-
Purify the conjugate using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions containing the pure product to obtain the final conjugate as a powder.
-
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Pathway for Reagent Selection
The choice of reagents and reaction conditions is critical for a successful conjugation. The following diagram illustrates the decision-making process for key components of the protocol.
Figure 2: Decision pathway for selecting reagents and conditions for the amine functionalization protocol.
Application Notes and Protocols for the Reaction of THP-PEG7-alcohol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of THP-PEG7-alcohol with carboxylic acids, a critical step in the synthesis of PEGylated molecules for research and drug development. The protocols cover the reaction, purification of the intermediate product, and the subsequent deprotection to yield the final PEGylated carboxylic acid ester.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in biomedical research to enhance the solubility, stability, and pharmacokinetic properties of molecules such as small drugs, peptides, and fluorescent dyes.[1] The this compound is a versatile building block featuring a terminal hydroxyl group for conjugation and a tetrahydropyranyl (THP) protecting group on the other terminus. This protecting group allows for selective reaction at the hydroxyl end, with the option for later deprotection to reveal a terminal alcohol.
The reaction of this compound with a carboxylic acid results in the formation of an ester bond, a common and stable linkage in bioconjugation. This process is typically achieved through esterification reactions such as the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst under mild conditions.[2][3]
Reaction Overview: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for sensitive substrates.[2] The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A catalyst, typically 4-dimethylaminopyridine (DMAP), is used to facilitate the nucleophilic attack of the alcohol.[2][4]
Experimental Protocols
Protocol 1: Esterification of this compound with a Carboxylic Acid via Steglich Esterification
This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) to this compound.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
Procedure:
-
Preparation:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM. If the carboxylic acid has poor solubility in DCM, a minimal amount of anhydrous DMF can be added to aid dissolution.
-
Add DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
-
Reaction Initiation:
-
In a separate vial, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes at 0 °C (ice bath).
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The formation of the product can be visualized by the appearance of a new spot with a different Rf value compared to the starting materials. A byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The polarity of the eluent will depend on the nature of the carboxylic acid used. A gradient of ethyl acetate in hexane, potentially with a small percentage of methanol, is a common starting point.
-
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Notes | Typical Yield |
| Carboxylic Acid (R-COOH) | 1.0 | Limiting reagent. | N/A |
| This compound | 1.2 | Used in slight excess to ensure complete consumption of the carboxylic acid. | N/A |
| DCC | 1.2 | Coupling agent. | N/A |
| DMAP | 0.1 | Catalyst. | N/A |
| THP-PEG7-Ester Product | N/A | The expected product after purification. | 70-90% |
Yields are estimates and can vary depending on the specific carboxylic acid and reaction conditions.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the free alcohol.
Materials:
-
THP-PEG7-ester product from Protocol 1
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
Dissolve the THP-PEG7-ester in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
-
Reaction:
-
Stir the solution at room temperature for 4-8 hours.
-
Monitor the deprotection by TLC. The product will have a different Rf value than the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the final product by silica gel column chromatography.
-
Quantitative Data Summary:
| Reactant/Product | Notes | Typical Yield |
| THP-PEG7-Ester | Starting material for deprotection. | N/A |
| HO-PEG7-Ester Product | The final deprotected product. | >90% |
Yields are estimates and can vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of a PEGylated ester, from the initial esterification to the final deprotected product.
Caption: Workflow for the synthesis and deprotection of a PEGylated ester.
Conclusion
The protocols provided offer a reliable method for the synthesis of PEGylated esters using this compound. The Steglich esterification provides a mild and effective means of coupling carboxylic acids, while the subsequent acid-catalyzed deprotection efficiently yields the final product. These procedures are fundamental for the development of novel drug-delivery systems, bioconjugates, and other advanced biomaterials.
References
- 1. pegylation-successful-approach-to-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hypothetical Use of THP-PEG7-Alcohol in Solid-Phase Peptide Synthesis
Disclaimer: Extensive literature searches did not yield specific application notes or established protocols for the direct use of "THP-PEG7-alcohol" as a linker in solid-phase peptide synthesis (SPPS). The following application notes and protocols are therefore a hypothetical guide based on the known chemical properties of its constituent parts: the tetrahydropyranyl (THP) protecting group and polyethylene glycol (PEG) linkers. Researchers should perform initial small-scale trials to validate and optimize these proposed methods for their specific applications.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient synthesis of custom peptides. The choice of linker, which connects the growing peptide chain to the solid support, is critical for a successful synthesis. Polyethylene glycol (PEG) linkers are often employed to improve the solvation of the resin and the growing peptide chain, potentially reducing aggregation. The tetrahydropyranyl (THP) group is a well-established acid-labile protecting group for alcohols.
This document outlines a potential application of a THP-protected PEG linker, exemplified by this compound, in Fmoc-based solid-phase peptide synthesis. The proposed strategy involves the initial attachment of the this compound to an amino-functionalized resin, followed by peptide chain elongation. A key feature of this hypothetical linker is the potential for a two-stage cleavage process, allowing for either on-resin modification of the C-terminus after THP removal or complete cleavage to yield a C-terminally alcohol-modified peptide.
Proposed Workflow and Key Features
The use of a this compound linker in SPPS would likely follow the general workflow of attaching a linker to a solid support, followed by standard peptide synthesis cycles and a final cleavage step. The presence of the acid-labile THP group suggests a cleavage strategy that is orthogonal to the base-labile Fmoc protecting group used for the N-terminus of the amino acids.
Key Features:
-
Improved Solvation: The PEG7 component of the linker is expected to enhance the swelling of the resin in common SPPS solvents, which can improve reaction kinetics and reduce peptide aggregation.
-
Acid-Labile Cleavage: The THP ether linkage is susceptible to cleavage under mild acidic conditions, which are generally compatible with many side-chain protecting groups used in Fmoc-SPPS.
-
Potential for C-terminal Modification: The two-part nature of the linker (THP protecting group and PEG chain) could theoretically allow for selective deprotection of the C-terminal alcohol on the resin, enabling further on-resin modifications before final cleavage of the peptide from the support.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of a this compound linker in Fmoc-SPPS.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Aminomethyl (AM) Resin | Various | Solid support |
| This compound | Various | Linker |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Activating agent for linker attachment and amino acid coupling |
| N-Hydroxybenzotriazole (HOBt) | Various | Coupling additive to reduce racemization |
| Fmoc-protected amino acids | Various | Building blocks for peptide synthesis |
| Piperidine | Various | Reagent for Fmoc deprotection |
| Dichloromethane (DCM) | Various | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and reactions |
| Trifluoroacetic acid (TFA) | Various | Reagent for cleavage of the THP group and final peptide cleavage |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |
| Water (H₂O) | - | Scavenger for cleavage |
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the this compound linker to an aminomethyl-functionalized solid support.
-
Resin Swelling: Swell the aminomethyl resin in DMF (10 mL per gram of resin) for 1 hour in a reaction vessel with gentle agitation.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally DMF (3 x 10 mL/g).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF for 30 minutes.
-
Final Washing: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the resin-bound PEG linker after removal of the THP group.
-
THP Deprotection: Treat the linker-functionalized resin with a solution of 2% TFA in DCM (v/v) for 1 hour to remove the THP protecting group, exposing the terminal hydroxyl group of the PEG linker.
-
Washing: Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove the TFA and the cleaved THP group. Neutralize with a solution of 10% DIEA in DCM (v/v) (2 x 5 min), followed by washing with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).
-
Activation of the First Amino Acid: In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to the initial resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) and pre-activate for 10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Protocol 3: Standard Fmoc-SPPS Cycles
Following the loading of the first amino acid, peptide elongation is performed using standard Fmoc-SPPS protocols. A single cycle consists of Fmoc deprotection and coupling of the next Fmoc-amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL/g) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Recommended Reagent Equivalents and Reaction Times
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time |
| Linker Attachment | This compound / DIC / HOBt | 3 / 3 / 3 | 4-6 hours |
| First Amino Acid Loading | Fmoc-AA / DIC / HOBt | 4 / 4 / 4 | 2-4 hours |
| Peptide Coupling | Fmoc-AA / DIC / HOBt | 3 / 3 / 3 | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 20 minutes |
| THP Deprotection | 2% TFA in DCM | - | 1 hour |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | - | 2-3 hours |
Visualizations
Caption: Hypothetical workflow for SPPS using a this compound linker.
Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
Application Notes and Protocols: Click Chemistry Applications of THP-PEG7-Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of THP-PEG7-alcohol derivatives in click chemistry for bioconjugation and drug delivery. The protocols and data presented herein are designed to guide researchers in utilizing these versatile linkers for their specific needs.
Introduction
Poly(ethylene glycol) (PEG) has been widely adopted in biomedical research to enhance the therapeutic properties of molecules. Its ability to increase solubility, prolong circulation half-life, and reduce immunogenicity makes it an invaluable tool in drug development. The integration of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with PEG linkers offers a highly efficient and specific method for bioconjugation.
This compound is a heterobifunctional linker featuring a tetrahydropyranyl (THP) protected alcohol at one terminus and a hydroxyl group at the other. The THP group provides a stable protecting group that can be removed under mild acidic conditions, while the hydroxyl group can be readily converted into either an azide or an alkyne functionality. This allows for the precise and covalent attachment of the PEG linker to a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[1]
Key Applications
The functionalized derivatives of this compound are instrumental in various bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers in ADCs can improve the stability and pharmacokinetic profile of the conjugate, leading to enhanced therapeutic efficacy and reduced off-target toxicity.[2]
-
Protein and Peptide Modification: PEGylation of therapeutic proteins and peptides can increase their stability, reduce immunogenicity, and extend their circulation time.
-
Drug Delivery and Nanoparticle Functionalization: PEG linkers can be used to attach targeting ligands to drug delivery systems or to create a hydrophilic shell on nanoparticles to improve their biocompatibility and circulation time.[2]
-
Biomolecule Labeling: The azide or alkyne functional groups allow for the specific attachment of fluorescent dyes, biotin, or other reporter molecules for detection and imaging purposes.
Synthesis of THP-PEG7-Azide and THP-PEG7-Alkyne
The conversion of the terminal hydroxyl group of this compound into an azide or alkyne is a critical first step for subsequent click chemistry reactions.
Synthesis of THP-PEG7-Azide
The synthesis of THP-PEG7-azide from this compound is a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.
Workflow for THP-PEG7-Azide Synthesis
Caption: Workflow for the synthesis of THP-PEG7-Azide.
Synthesis of THP-PEG7-Alkyne
The synthesis of THP-PEG7-alkyne from this compound can be achieved by reaction with propargyl bromide in the presence of a base.
Workflow for THP-PEG7-Alkyne Synthesis
Caption: Workflow for the synthesis of THP-PEG7-Alkyne.
Application Example: Antibody-Drug Conjugate (ADC) Development
This section provides an example of how this compound derivatives can be used in the development of ADCs. The workflow outlines the key steps from antibody modification to the final conjugate.
Workflow for ADC Development using Click Chemistry
Caption: General workflow for ADC development.
Quantitative Data Presentation
The choice of PEG linker length can significantly impact the efficacy and toxicity of an ADC. The following table summarizes in vivo data for affibody-drug conjugates with different PEG linker lengths.
| Conjugate | Dosage (mg/kg) | Tumor Volume (mm³) on Day 31 | Tumor Inhibition Rate (%) | Maximum Tolerated Dose (MTD) (mg/kg) |
| HM (No PEG) | 0.6 | 762 | 41.38 | 5.0 |
| HP4KM (4kDa PEG) | 0.6 | 556 | 57.23 | 10.0 |
| HP10KM (10kDa PEG) | 0.6 | 454 | 65.07 | 20.0 |
| Data adapted from a study on affibody-drug conjugates.[3] |
This data demonstrates that increasing the PEG linker length can lead to improved tumor inhibition and a higher maximum tolerated dose, indicating reduced toxicity.[3]
Experimental Protocols
Protocol 1: Synthesis of THP-PEG7-Azide
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Ethanol (EtOH)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
Procedure:
-
Mesylation: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath to 0°C. c. Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes. d. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture. e. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight. f. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. g. Extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude THP-PEG7-OMs.
-
Azidation: a. Dissolve the crude THP-PEG7-OMs in ethanol. b. Add sodium azide (3 equivalents) to the solution. c. Heat the reaction mixture to reflux and stir overnight. d. Cool the reaction to room temperature and remove the solvent by rotary evaporation. e. Dissolve the residue in DCM and wash with water to remove excess sodium azide. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield THP-PEG7-azide.
Protocol 2: Synthesis of THP-PEG7-Alkyne
Materials:
-
This compound
-
Propargyl bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.[4][5]
-
Add potassium tert-butoxide (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.[4][5]
-
Slowly add propargyl bromide (1.5 equivalents) to the reaction mixture.[4][5]
-
Quench the reaction by adding a small amount of water.
-
Remove the THF by rotary evaporation.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain THP-PEG7-alkyne.
Protocol 3: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized molecule (e.g., THP-PEG7-azide)
-
Alkyne-functionalized molecule (e.g., a protein with a terminal alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of the azide-functionalized molecule and the alkyne-functionalized molecule in a suitable buffer.
-
In a reaction vessel, combine the azide and alkyne molecules in a 1:1 to 1:5 molar ratio (azide:alkyne or vice versa, depending on which component is limiting).
-
Prepare a fresh solution of sodium ascorbate in buffer.
-
Prepare a solution of CuSO4 in buffer. A pre-mixed solution of CuSO4 and THPTA can also be used.
-
Add the CuSO4 (and THPTA if used) to the reaction mixture to a final concentration of approximately 100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
The resulting conjugate can be purified using methods appropriate for the specific biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography.
Note: These protocols provide a general guideline. Optimization of reaction conditions, such as reagent concentrations, reaction time, and temperature, may be necessary for specific applications.
References
- 1. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and curing research of alkyne-terminated polyethylene glycol - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. researchgate.net [researchgate.net]
In vitro and in vivo applications of THP-PEG7-alcohol conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro and in vivo applications of tetrahydropyranyl (THP)-polyethylene glycol (PEG)7-alcohol conjugates. The information is based on the known properties of THP ethers as acid-labile protecting groups and the established benefits of PEGylation in drug delivery. While specific data for a "THP-PEG7-alcohol" conjugate is not available in the public domain, these notes offer a scientifically grounded framework for its potential use in pH-responsive drug delivery systems.
Introduction
This compound is a bifunctional linker composed of a tetrahydropyranyl (THP) ether, a seven-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group. The key feature of this conjugate is the acid-labile THP group, which can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within cellular endosomes and lysosomes. This property makes this compound an attractive candidate for the development of prodrugs and drug delivery systems designed for targeted, pH-triggered drug release. The PEG7 spacer enhances solubility and provides a flexible linker, while the terminal alcohol allows for conjugation to various drug molecules.
In Vitro Applications
pH-Responsive Drug Release
This compound conjugates can be utilized to create prodrugs that release their active payload in response to a decrease in pH. The THP ether linkage is stable at physiological pH (7.4) but hydrolyzes at acidic pH values (e.g., pH 4.5-6.5), liberating the PEG7-alcohol-drug conjugate or the drug itself, depending on the conjugation chemistry.
Table 1: Representative In Vitro Drug Release Profile of a Hypothetical THP-PEG7-Drug Conjugate
| pH | Cumulative Drug Release at 24h (%) | Cumulative Drug Release at 48h (%) |
| 7.4 | < 10% | < 15% |
| 6.5 | 40 - 60% | 60 - 80% |
| 5.0 | > 80% | > 95% |
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a general procedure for evaluating the pH-dependent drug release from a hypothetical THP-PEG7-Drug conjugate.
Materials:
-
THP-PEG7-Drug conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.0
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Prepare solutions of the THP-PEG7-Drug conjugate in the different pH PBS buffers at a known concentration (e.g., 1 mg/mL).
-
Transfer a defined volume (e.g., 1 mL) of each solution into separate dialysis tubes.
-
Place each dialysis tube into a larger container with a known volume (e.g., 20 mL) of the corresponding pH PBS buffer.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) from the external buffer.
-
Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point for each pH condition.
In Vitro Cytotoxicity Assays
The cytotoxic effect of a drug conjugated via a this compound linker can be assessed in cancer cell lines. It is expected that the conjugate will show lower cytotoxicity at physiological pH and increased cytotoxicity under acidic conditions that promote drug release.
Table 2: Representative IC50 Values of a Hypothetical THP-PEG7-Anticancer Drug Conjugate
| Compound | Cell Line | IC50 (µM) at pH 7.4 | IC50 (µM) at pH 6.5 |
| Free Drug | MCF-7 | 0.5 | 0.4 |
| THP-PEG7-Drug Conjugate | MCF-7 | > 50 | 5 |
| Non-cleavable PEG7-Drug Conjugate | MCF-7 | > 50 | > 50 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cell viability after treatment with the drug conjugate.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
THP-PEG7-Drug conjugate, free drug, and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (THP-PEG7-Drug conjugate, free drug) in cell culture medium. For pH-dependent studies, the medium can be buffered to the desired pH for the treatment period.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.
In Vivo Applications
Pharmacokinetic Studies
The PEG7 component of the conjugate is expected to modify the pharmacokinetic profile of the attached drug, potentially leading to a longer circulation half-life compared to the free drug.
Table 3: Representative Pharmacokinetic Parameters of a Hypothetical THP-PEG7-Drug Conjugate in a Mouse Model
| Compound | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Free Drug | 1.5 | 50 | 20 |
| THP-PEG7-Drug Conjugate | 8 | 400 | 2.5 |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol provides a general guideline for assessing the pharmacokinetic properties of the drug conjugate in a rodent model. All animal experiments should be conducted in accordance with approved animal care and use protocols.
Materials:
-
Healthy mice or rats
-
THP-PEG7-Drug conjugate and free drug formulations for intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer a single IV dose of the THP-PEG7-Drug conjugate or the free drug to a group of animals.
-
At specified time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after administration, collect blood samples from the animals.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the drug (and potentially the conjugate) in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (t½, AUC, CL) using appropriate software.
In Vivo Antitumor Efficacy
In a tumor-bearing animal model, the THP-PEG7-Drug conjugate is expected to accumulate in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect. The acidic tumor microenvironment should then trigger the release of the active drug, leading to enhanced antitumor efficacy and reduced systemic toxicity compared to the free drug.
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical xenograft study to evaluate the antitumor activity of the drug conjugate.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells for tumor induction (e.g., MDA-MB-231)
-
THP-PEG7-Drug conjugate, free drug, and vehicle control formulations for administration
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, THP-PEG7-Drug conjugate).
-
Administer the treatments to the respective groups according to a predetermined schedule (e.g., once every three days).
-
Monitor the tumor size by measuring with calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Visualizations
Caption: pH-Responsive Drug Delivery Mechanism.
Caption: Experimental Workflow for Conjugate Evaluation.
Application Notes and Protocols for Creating Fluorescent Probes with THP-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing THP-PEG7-alcohol as a hydrophilic linker for the synthesis of custom fluorescent probes. The protocols detail the necessary steps, from the initial deprotection of the tetrahydropyranyl (THP) group to the final conjugation of the fluorescently labeled linker to a target biomolecule.
Introduction
This compound is a heterobifunctional linker molecule featuring a terminal hydroxyl group protected by an acid-labile tetrahydropyranyl (THP) group and a discrete polyethylene glycol (PEG) chain of seven ethylene glycol units. The PEG chain imparts hydrophilicity to the final fluorescent probe, which can reduce aggregation and non-specific binding, while the THP protecting group allows for selective deprotection and subsequent functionalization of the hydroxyl group. This linker is an ideal tool for researchers developing fluorescent probes for a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.
The overall workflow for creating a fluorescent probe using this compound and conjugating it to a biomolecule, such as a protein, is depicted below.
Caption: Workflow for Fluorescent Probe Synthesis and Bioconjugation.
Key Applications
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Fluorescent Labeling of Biomolecules: Covalently attach fluorescent dyes to proteins, antibodies, peptides, and nucleic acids.
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Development of Biosensors: Create fluorescent probes that can detect specific analytes or changes in the cellular environment.
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Drug Delivery and Imaging: Synthesize fluorescently tagged drug delivery vehicles for tracking and imaging purposes.
-
PROTACs and Molecular Glues: The PEG linker can be incorporated into these novel therapeutic modalities for visualization and mechanistic studies.[1][2]
Quantitative Data Summary
The following tables provide estimated quantitative data for the synthesis and properties of fluorescent probes created using a PEG7 linker. These values are based on typical reaction efficiencies and the properties of commonly used fluorescent dyes. Actual results may vary depending on the specific reaction conditions, dye, and biomolecule used.
Table 1: Estimated Reaction Yields for Fluorescent Probe Synthesis
| Reaction Step | Description | Estimated Yield (%) |
| 1 | THP Deprotection of this compound | > 95% |
| 2 | Conversion of PEG7-alcohol to PEG7-amine | 80 - 95% |
| 3 | Conjugation of PEG7-amine to Amine-Reactive Dye | > 90% |
| 4 | Protein Labeling with Dye-PEG7-NHS Ester | 70 - 90% |
Table 2: Estimated Fluorescence Properties of a Cy5-PEG7 Conjugate
| Property | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (at λex) | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.3 |
| Fluorescence Lifetime (τ) | 1 - 2 ns |
Note: The presence of the PEG linker can sometimes lead to a slight increase in the fluorescence quantum yield and lifetime of certain dyes by reducing aggregation-caused quenching.[3]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the THP protecting group from this compound to yield the free hydroxyl group.
Materials:
-
This compound
-
Acetic acid
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Tetrahydrofuran (THF)
-
Water
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., a 4:2:1 v/v/v ratio).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure HO-PEG7-alcohol.
Caption: Deprotection of this compound.
Protocol 2: Conversion of HO-PEG7-alcohol to H2N-PEG7-amine
This protocol converts the terminal hydroxyl group of the PEG linker to a primary amine, which is reactive towards commonly available amine-reactive fluorescent dyes (e.g., NHS esters). This is a two-step process involving activation of the alcohol followed by amination.[4][5]
Step 2a: Activation of HO-PEG7-alcohol (Tosylation)
Materials:
-
HO-PEG7-alcohol
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Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve HO-PEG7-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG linker (TsO-PEG7-linker).
Step 2b: Conversion of TsO-PEG7-linker to H2N-PEG7-amine
Materials:
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TsO-PEG7-linker
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Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3) or Zinc dust and Ammonium Chloride[4]
-
Tetrahydrofuran (THF)
-
Water
-
Rotary evaporator
Procedure:
-
Dissolve the TsO-PEG7-linker in DMF and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling to room temperature, the azide-terminated PEG (N3-PEG7-linker) can be isolated by extraction or used directly in the next step.
-
For the reduction of the azide to an amine, dissolve the crude N3-PEG7-linker in a THF/water mixture.
-
Add triphenylphosphine (1.5 equivalents) and stir at room temperature for 12-24 hours. Alternatively, a milder reduction can be performed using zinc dust in the presence of ammonium chloride.[4]
-
Monitor the reaction by TLC or mass spectrometry.
-
Upon completion, concentrate the reaction mixture and purify the H2N-PEG7-amine by an appropriate method, such as column chromatography or precipitation.
Caption: Conversion of PEG-alcohol to PEG-amine.
Protocol 3: Conjugation of H2N-PEG7-amine to an Amine-Reactive Fluorescent Dye
This protocol describes the reaction of the synthesized amino-PEG linker with a commercially available amine-reactive fluorescent dye, such as a succinimidyl (NHS) ester.
Materials:
-
H2N-PEG7-amine
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Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve the H2N-PEG7-amine in anhydrous DMF or DMSO.
-
Add the amine-reactive fluorescent dye (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, protected from light.
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Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, purify the fluorescent probe (Dye-PEG7-amine) by reverse-phase HPLC.
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Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 4: Labeling of a Protein with an Amine-Reactive Fluorescent Probe
This protocol details the conjugation of a purified fluorescent probe containing a reactive group (e.g., after converting the terminal amine to an NHS ester) to the primary amines (lysine residues and N-terminus) of a target protein.
Materials:
-
Purified fluorescent probe with an amine-reactive group (e.g., Dye-PEG7-NHS ester, which can be synthesized from the amine by reacting with an NHS-ester activation agent)
-
Target protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the amine-reactive fluorescent probe in a minimal amount of anhydrous DMSO.
-
Add the dye solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.
-
Remove the unreacted dye and purify the fluorescently labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
Caption: Protein Labeling Workflow.
By following these detailed protocols, researchers can successfully synthesize and utilize fluorescent probes based on the this compound linker for a wide range of biological and drug discovery applications.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting incomplete THP deprotection of THP-PEG7-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of THP-PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: My THP deprotection of this compound is incomplete. What are the common causes?
Incomplete deprotection of the tetrahydropyranyl (THP) group from this compound is a common issue that can arise from several factors. The most frequent causes include:
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Insufficient Acid Catalyst: The deprotection is an acid-catalyzed hydrolysis. If the amount of acid is too low, the reaction will be slow or stall.
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Inappropriate Solvent System: The polarity of the solvent system is crucial for the solubility of both the starting material and the deprotecting reagent.
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Low Reaction Temperature: Like many chemical reactions, the rate of THP deprotection is temperature-dependent. Insufficient heat can lead to sluggish and incomplete reactions.
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Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to go to completion.
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Presence of Basic Impurities: Any basic impurities in the reaction mixture can neutralize the acid catalyst, rendering it ineffective.
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be effectively monitored by Thin Layer Chromatography (TLC).
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Stationary Phase: Silica gel 60 F254 plates are recommended.
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Mobile Phase: A polar solvent system is required to move the polar PEGylated compounds. A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio is a good starting point. Adjust the polarity by increasing the methanol content if the spots do not move sufficiently.
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Visualization:
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The starting material (this compound) is less polar than the product (PEG7-alcohol) and will have a higher Rf value.
-
The product, having a free hydroxyl group, will be more polar and thus have a lower Rf value.
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Both spots may be visualized under UV light (254 nm) if the molecule contains a UV-active chromophore. However, PEG itself is not UV-active.
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Staining is often necessary. Potassium permanganate (KMnO4) stain is a good choice as it reacts with the hydroxyl group of the product, resulting in a yellow spot on a purple background. Dragendorff's reagent can also be used for visualizing PEG-containing compounds.[1]
-
Q3: I see a new spot on my TLC plate that is not the starting material or the product. What could it be?
An unexpected spot could be a byproduct of the reaction. One common side reaction, especially when using an alcohol as a solvent (e.g., methanol or ethanol) for the deprotection, is the formation of a methyl or ethyl ether of the THP group (e.g., 2-methoxy-tetrahydropyran). This happens when the alcohol solvent attacks the carbocation intermediate formed during the deprotection.
Troubleshooting Guides
Issue 1: Low Conversion/Incomplete Deprotection
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.
Recommended Actions & Protocols:
| Parameter | Recommendation | Detailed Protocol |
| Acid Catalyst | Increase the amount of acid catalyst. | If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), you can increase the molar ratio to 0.2-0.3 equivalents. For stronger acids like p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl), a catalytic amount should be sufficient, but ensure it is not being consumed by impurities. |
| Reaction Temperature | Increase the reaction temperature. | Most THP deprotections are carried out at room temperature. You can gently heat the reaction to 40-50 °C to increase the rate. Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures. |
| Reaction Time | Extend the reaction time. | Continue to monitor the reaction by TLC every 1-2 hours. Some deprotections may require overnight stirring to go to completion, especially under mild conditions. |
| Solvent System | Optimize the solvent system. | If your starting material is not fully soluble, consider switching to a more polar solvent system. For the acetic acid/THF/water system, a common ratio is 3:1:1. For PPTS, ethanol is a common solvent. |
Experimental Protocol: Acetic Acid Method
-
Dissolve the this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every hour.
-
If the reaction is slow, increase the temperature to 40 °C.
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), proceed to the work-up.
Experimental Protocol: PPTS Method
-
Dissolve the this compound in ethanol.
-
Add 0.1-0.2 equivalents of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed to the work-up.
Issue 2: Product Degradation or Side Product Formation
If you observe streaking on the TLC plate or the appearance of multiple new spots, your product might be degrading or forming side products.
Recommended Actions & Protocols:
| Parameter | Recommendation | Detailed Protocol |
| Acid Strength | Use a milder acid catalyst. | If you are using a strong acid like HCl or H2SO4, switch to a milder catalyst like PPTS or Amberlyst-15 resin. This will minimize acid-catalyzed degradation of the PEG chain. |
| Temperature Control | Run the reaction at a lower temperature. | If you are heating the reaction, try running it at room temperature or even 0 °C for a longer period. |
| Work-up Procedure | Neutralize the acid promptly after the reaction is complete. | Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), until the pH is neutral. This will prevent further acid-catalyzed reactions during the work-up. |
Experimental Protocol: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Check the pH with litmus paper to ensure it is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). The polarity of the PEGylated product will influence the choice of extraction solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation). Be cautious with the temperature of the water bath to avoid decomposition of the product.
-
Purify the crude product by silica gel column chromatography. A gradient elution starting with a less polar mixture (e.g., DCM/MeOH 98:2) and gradually increasing the polarity (e.g., to DCM/MeOH 90:10) should effectively separate the more polar PEG7-alcohol from the less polar THP-protected starting material and non-polar byproducts.
Visualizations
Caption: Chemical reaction of THP deprotection.
Caption: Troubleshooting workflow for incomplete THP deprotection.
References
Optimizing reaction conditions for THP-PEG7-alcohol conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the conjugation of a tetrahydropyranyl (THP) group to PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting PEG7-alcohol with a THP group?
A1: The THP group serves as a protecting group for the terminal alcohol of PEG7. This is often necessary in multi-step syntheses where the hydroxyl group of the PEG moiety needs to be masked to prevent it from reacting with reagents intended for another part of the molecule. The THP group is stable under many reaction conditions, such as those involving strong bases, but can be easily removed under mild acidic conditions.
Q2: What are the most common catalysts for THP protection of an alcohol?
A2: The most common catalysts are protic acids such as p-toluenesulfonic acid (p-TsOH) and its pyridinium salt (PPTS), which is a milder alternative. Lewis acids can also be used.[1]
Q3: What is the typical solvent used for this reaction?
A3: Dichloromethane (DCM) is a frequently used solvent for THP protection as it is inert under the reaction conditions and effectively dissolves both the PEG-alcohol and the dihydropyran (DHP) reagent.[1]
Q4: How is the THP protecting group removed?
A4: The THP group is typically removed by acidic hydrolysis. This can be achieved using a mild acid such as p-TsOH in an alcohol solvent like methanol or ethanol, or aqueous acetic acid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Short reaction time. 4. Impure reagents (e.g., wet solvent or PEG-alcohol). | 1. Increase the catalyst loading incrementally (e.g., from 0.05 eq to 0.1 eq). 2. Allow the reaction to warm to room temperature after the initial cooling period. 3. Extend the reaction time and monitor by TLC. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Self-polymerization of dihydropyran (DHP). 2. Degradation of starting material due to overly acidic conditions. | 1. Add the DHP slowly to the reaction mixture. 2. Consider using a milder catalyst like PPTS instead of p-TsOH. 3. Perform the reaction at a lower temperature (e.g., maintain at 0°C). |
| Difficult Purification | 1. Presence of DHP-derived byproducts. 2. The product is a viscous oil that is difficult to handle. | 1. After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. 2. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. 3. If the product is an oil, ensure it is dried under high vacuum to remove all solvent. |
| Low Yield | 1. Suboptimal stoichiometry of reagents. 2. Loss of product during workup and purification. | 1. Optimize the molar ratio of DHP to PEG7-alcohol. Typically, a slight excess of DHP is used. 2. Be careful during the aqueous workup to avoid loss of the product, especially if it has some water solubility. 3. Use careful chromatographic techniques to maximize product recovery. |
Optimizing Reaction Conditions
The following tables provide representative ranges for key reaction parameters to guide the optimization of the THP protection of PEG7-alcohol.
Table 1: Catalyst Loading Optimization
| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time | Expected Outcome |
| p-TsOH | 1 - 5 | 1 - 4 hours | Higher loading can lead to faster reaction but also more side products. |
| PPTS | 5 - 10 | 2 - 8 hours | Milder catalyst, may require longer reaction times but often gives cleaner reactions. |
Table 2: Reaction Temperature and Time Optimization
| Temperature | Reaction Time | Expected Outcome |
| 0°C | 4 - 12 hours | Slower reaction, may reduce side product formation. |
| Room Temperature (approx. 20-25°C) | 1 - 4 hours | Faster reaction, but may increase the risk of side reactions. |
| 0°C to Room Temperature | 2 - 6 hours | A common strategy to initiate the reaction at a lower temperature and then allow it to proceed to completion at room temperature. |
Table 3: Reagent Stoichiometry Optimization
| PEG7-alcohol (eq) | Dihydropyran (DHP) (eq) | Expected Outcome |
| 1.0 | 1.1 - 1.5 | A slight excess of DHP is generally recommended to drive the reaction to completion. |
| 1.0 | > 1.5 | A larger excess may lead to more DHP-related side products, complicating purification. |
Experimental Protocols
Representative Protocol for THP Protection of PEG7-Alcohol
-
Reagent Preparation:
-
Dissolve PEG7-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of the acid catalyst (e.g., p-TsOH, 0.05 eq) in a small amount of anhydrous DCM.
-
Have dihydropyran (DHP, 1.2 eq) ready.
-
-
Reaction Setup:
-
Cool the solution of PEG7-alcohol in DCM to 0°C using an ice bath.
-
Slowly add the dihydropyran (DHP) to the cooled solution with stirring.
-
Add the catalyst solution dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure THP-PEG7-alcohol.
-
Representative Protocol for Deprotection of this compound
-
Reagent Preparation:
-
Dissolve the purified this compound (1.0 eq) in methanol.
-
Prepare a solution of the acid catalyst (e.g., p-TsOH, 0.1 eq) in methanol.
-
-
Reaction Setup:
-
To the solution of this compound, add the catalyst solution.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
-
Workup:
-
Neutralize the reaction with a mild base (e.g., a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
If necessary, purify the resulting PEG7-alcohol by column chromatography.
-
Visualizations
Caption: Workflow for THP protection and deprotection of PEG7-alcohol.
Caption: Logical flow of the THP protection and deprotection process.
References
Common side products in THP-PEG7-alcohol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with THP-PEG7-alcohol. It addresses common issues encountered during its synthesis, handling, and use in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a polyethylene glycol (PEG) chain of seven ethylene glycol units. One terminus of the PEG chain is capped with a tetrahydropyranyl (THP) protecting group, while the other end possesses a free hydroxyl (alcohol) group. This structure makes it a valuable heterobifunctional linker in bioconjugation, drug delivery, and surface modification. The THP group provides temporary protection of one alcohol functionality, allowing for selective reaction at the other end of the PEG chain.
Q2: What are the most common impurities found in commercial batches of this compound?
Commercially available this compound may contain several impurities stemming from the manufacturing process. These can include:
-
PEG7-diol: The corresponding diol without the THP protecting group, arising from incomplete protection or premature deprotection.
-
Bis-THP-PEG7: The fully protected PEG chain with THP groups at both ends.
-
Polydisperse PEGs: PEGs with varying chain lengths (e.g., PEG6, PEG8) that were present in the initial PEG7-alcohol starting material.
-
Water and residual solvents: Moisture can lead to the hydrolysis of the THP ether, while residual solvents from purification may also be present.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the main compound and any organic impurities. The presence of diastereomers due to the THP group will result in complex signal patterns.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can detect impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main component from impurities, allowing for quantification of purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
Issue 1: Unexpected Side Products in THP Protection Reaction
Question: I am trying to synthesize a THP-protected PEG derivative and I am observing multiple unexpected spots on my TLC plate/peaks in my HPLC chromatogram. What could be the cause?
Possible Causes and Solutions:
| Potential Side Product/Impurity | Cause | Proposed Solution |
| Diastereomers | The reaction of an alcohol with dihydropyran (DHP) to form a THP ether creates a new chiral center at the C2 position of the tetrahydropyran ring.[1] If the starting alcohol is chiral, a mixture of diastereomers will be formed. | This is an inherent feature of the THP protecting group. The diastereomers may be difficult to separate by standard chromatography. If stereochemical purity is critical, consider using a different, achiral protecting group. |
| PEG Chain Degradation Products | The THP protection reaction is acid-catalyzed. Strong acidic conditions, especially when combined with heat, can cause cleavage of the ether linkages in the PEG backbone.[2] This leads to the formation of shorter PEG fragments and various degradation products such as smaller carboxylic acids and aldehydes. | Use milder acid catalysts (e.g., pyridinium p-toluenesulfonate - PPTS) and maintain a low reaction temperature. Minimize the reaction time and neutralize the acid catalyst promptly upon completion. |
| Unreacted PEG7-alcohol | Incomplete reaction due to insufficient DHP or catalyst, or suboptimal reaction conditions. | Increase the molar excess of dihydropyran (DHP). Ensure the acid catalyst is active and used in the appropriate amount. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Bis-THP-PEG7 | If the starting material contains PEG7-diol, both hydroxyl groups can be protected with THP. | Purify the starting PEG7-alcohol to remove any diol impurities before the protection reaction. |
Issue 2: Low Yield or Incomplete Deprotection of this compound
Question: I am attempting to remove the THP group from my PEGylated compound, but the reaction is sluggish and I am getting a low yield of the desired alcohol. What can I do?
Possible Causes and Solutions:
| Problem | Cause | Proposed Solution |
| Incomplete Deprotection | The acidic conditions for deprotection are too mild or the reaction time is too short. | Increase the concentration of the acid or use a stronger acid (e.g., trifluoroacetic acid - TFA).[1] Gently warming the reaction mixture can also increase the rate of deprotection. Monitor the reaction closely to avoid degradation of the PEG chain. |
| PEG Chain Degradation | Similar to the protection step, the acidic conditions required for deprotection can lead to cleavage of the PEG backbone, reducing the yield of the desired full-length product.[2] | Use the mildest acidic conditions that effectively remove the THP group. Consider using a scavenger, such as a silane, to trap the carbocation intermediate formed during deprotection and minimize side reactions. |
Experimental Protocols
General Protocol for THP Protection of PEG7-Alcohol:
-
Dissolve PEG7-alcohol in a suitable anhydrous solvent (e.g., dichloromethane - DCM).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Add a slight excess (1.1-1.5 equivalents) of dihydropyran (DHP) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for THP Deprotection:
-
Dissolve the THP-protected PEG compound in a protic solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, acetic acid, or a dilute solution of HCl).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or HPLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography or another suitable method.
Visualizations
Caption: Workflow for the THP protection of PEG7-alcohol, highlighting potential side products.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Technical Support Center: The THP Protecting Group
Welcome to the technical support center for the tetrahydropyranyl (THP) protecting group. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the premature cleavage of THP ethers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the THP group and why is it used?
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols.[1][2] It is an acetal, formed by reacting an alcohol with dihydropyran (DHP) under acidic conditions.[3][4] The primary function of the THP group is to mask the acidic proton of an alcohol, thereby preventing it from interfering with reactions involving strong bases, organometallics, hydrides, and other nucleophilic or basic reagents.[1][2][5]
Q2: Under what conditions is the THP group unstable?
The THP group is an acetal and is therefore highly sensitive to acidic conditions, which cause its rapid cleavage.[1][3] Even trace amounts of acid can catalyze its hydrolysis back to the parent alcohol.[6] While generally stable to most non-acidic reagents, prolonged storage or certain reaction conditions can lead to unwanted deprotection.[6][7]
Q3: How does the THP deprotection mechanism work?
THP deprotection is the reverse of the protection mechanism.[1] An acid catalyst protonates the ether oxygen of the THP group, leading to the formation of a stabilized carbocation intermediate. A nucleophile, typically a solvent like water or methanol, then attacks this intermediate to release the original alcohol.[1]
Troubleshooting Guide: Preventing Premature Cleavage
This guide addresses specific issues that can lead to the unintended removal of the THP group.
Q4: My THP group is being cleaved during my aqueous workup. What can I do?
This is a common issue caused by residual acid from your reaction.
-
Solution: Before extracting your product, carefully neutralize the reaction mixture. Use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) to quench any acid catalyst. Wash the organic layer with brine to remove residual water and inorganic salts.
Q5: I am losing my THP group during silica gel chromatography. How can I prevent this?
Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, cleaving the THP group on the column.[8]
-
Solution 1: Neutralize the Silica Gel/Eluent. Before preparing your slurry, treat the silica gel with a basic solvent. A common practice is to add 1-2% triethylamine (Et₃N) to your eluent system.[8][9] This neutralizes the acidic sites on the silica surface, preventing on-column deprotection.
-
Solution 2: Use an Alternative Stationary Phase. If the compound is extremely sensitive, consider using a less acidic stationary phase like neutral alumina.[8]
Q6: My reaction is supposed to be neutral or basic, but I am still observing deprotection. What are the possible causes?
Several factors can introduce latent acidity into a reaction:
-
Lewis Acids: Some reagents, while not Brønsted acids, can act as Lewis acids and catalyze THP cleavage. Be cautious with reagents like MgBr₂, ZnCl₂, or TiCl₄.
-
Reagent Quality: Lower-grade solvents or reagents may contain acidic impurities. Using freshly distilled solvents or high-purity reagents can mitigate this.
-
Glassware: Traces of acid left on glassware from previous experiments can be sufficient to cause cleavage. Ensure glassware is thoroughly cleaned and, if necessary, rinsed with a dilute base solution and dried before use.
Data Summary: Stability Profile of THP Ethers
| Reagent Class | Stability | Notes |
| Aqueous/Brønsted Acids | Very Low | Highly unstable; readily cleaved by catalytic amounts of acid (e.g., HCl, H₂SO₄, TsOH).[1][3] |
| Lewis Acids | Low to Moderate | Can be cleaved by many Lewis acids (e.g., TiCl₄, ZnBr₂). Milder Lewis acids may be tolerated. |
| Bases | High | Generally stable to strong bases like hydroxides, alkoxides, and organolithium reagents.[1] |
| Organometallics | High | Stable to Grignard reagents and organocuprates.[1][2][5] |
| Reducing Agents | High | Stable to common hydride reagents such as LiAlH₄ and NaBH₄. |
| Oxidizing Agents | High | Stable to many common oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin). |
Key Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol
This protocol describes a standard method for protecting a primary alcohol using dihydropyran (DHP) and a mild acid catalyst, pyridinium p-toluenesulfonate (PPTS).[1][7]
-
Setup: To a round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Cool the mixture to 0 °C in an ice bath.
-
DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography using neutralized silica gel (see Protocol 2).
Protocol 2: Purification of THP-Protected Compounds via Column Chromatography
This protocol outlines the preparation of a neutralized silica gel slurry to prevent premature cleavage during purification.[8][9]
-
Eluent Preparation: Prepare the desired solvent system (eluent) for your chromatography. Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of your hexane/ethyl acetate mixture.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Wet the silica with the Et₃N-containing eluent and mix to form a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed does not run dry.
-
Loading and Elution: Dissolve your crude THP-protected compound in a minimal amount of the Et₃N-containing eluent and load it onto the column. Elute the column with the neutralized eluent, collecting fractions as usual.
Visual Guides
Diagrams of Mechanisms and Workflows
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Reddit - The heart of the internet [reddit.com]
Improving the yield of THP-PEG7-alcohol conjugation reactions
A comprehensive guide to improving the yield of your THP-PEG7-alcohol conjugation reactions, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions, and experimental protocols to help you overcome common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the role of the THP group in this compound? The Tetrahydropyranyl (THP) group serves as a protecting group for the terminal alcohol of the PEG7 linker. This protection is crucial during multi-step syntheses to prevent the reactive alcohol from participating in unintended side reactions. The THP group is stable under a variety of non-acidic conditions and can be selectively removed under mild acidic conditions to reveal the alcohol for subsequent conjugation.
Q2: What are the primary factors that lead to low yields in this compound conjugation reactions? Low yields can often be attributed to several factors:
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Incomplete Deprotection: Residual THP groups on the PEG linker will prevent the alcohol from reacting with the target molecule.
-
Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or pH can significantly hinder the conjugation efficiency.
-
Reagent Quality: The purity of this compound, the molecule to be conjugated, and any coupling agents is critical.
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Presence of Moisture: Many conjugation chemistries are sensitive to water, which can lead to hydrolysis of reagents or intermediates.
-
Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.
Q3: How can I effectively monitor the progress of the THP deprotection step? The deprotection of the THP group can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the starting material (this compound), you can track the disappearance of the starting material and the appearance of the deprotected PEG7-alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete removal of the THP protecting group. | Optimize deprotection by adjusting the acid catalyst, reaction time, or temperature. Confirm complete deprotection via TLC or LC-MS before proceeding. |
| Low reactivity of the conjugation partner. | Ensure the purity and stability of the molecule to be conjugated. Consider using a more reactive derivative if necessary. | |
| Inefficient coupling agent or reaction conditions. | Screen different coupling agents and optimize the stoichiometry. Adjust the pH and temperature of the reaction to favor product formation. | |
| Presence of Multiple Side Products | Non-specific reactions are occurring. | Modify the reaction pH to improve specificity. If applicable, consider using a more selective coupling chemistry. |
| Degradation of starting materials or product. | Reduce the reaction temperature or time. Ensure all reagents are stable under the chosen reaction conditions. | |
| Difficulty in Product Purification | The product has similar chromatographic behavior to impurities. | Explore alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC), ion-exchange, or size-exclusion chromatography. |
| The product is unstable during purification. | Conduct purification steps at a lower temperature and use buffered mobile phases to maintain a stable pH. |
Experimental Protocols
Protocol 1: THP Deprotection of this compound
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Dissolution: Dissolve this compound in methanol (MeOH) to a concentration of 0.1 M.
-
Acidification: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
-
Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC (staining with p-anisaldehyde). The reaction is typically complete within 2-4 hours.
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Quenching: Once the starting material is consumed, neutralize the reaction with a few drops of triethylamine (Et3N).
-
Solvent Removal: Concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting PEG7-alcohol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Esterification of PEG7-alcohol with a Carboxylic Acid
-
Reagent Preparation: Dry the deprotected PEG7-alcohol and the carboxylic acid under vacuum. Dissolve them in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Agent Addition: To the solution, add 1.2 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the formation of the ester conjugate by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester conjugate.
Data Presentation
The following tables provide representative data on how different reaction conditions can impact the yield of the deprotection and conjugation steps.
Table 1: Influence of Acid Catalyst on THP Deprotection Yield
| Acid Catalyst | Solvent | Reaction Time (hours) | Yield of PEG7-alcohol (%) |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | 2 | 95 |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | 1 | 92 |
| Acetic Acid (80%) | Tetrahydrofuran/Water | 4 | 85 |
| Dowex® 50WX8 resin | Methanol | 3 | 90 |
Table 2: Comparison of Coupling Agents for Esterification of PEG7-alcohol
| Coupling Agent | Additive | Solvent | Reaction Time (hours) | Conjugate Yield (%) |
| DCC | DMAP | DCM | 18 | 85 |
| EDC | DMAP | DCM | 16 | 88 |
| HATU | DIPEA | DMF | 12 | 92 |
| BOP | DIPEA | DMF | 14 | 90 |
Visualizations
Caption: Workflow for this compound deprotection and conjugation.
Caption: Troubleshooting logic for improving conjugation yield.
Technical Support Center: Purification of THP-PEG7-Alcohol Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals working with THP-PEG7-alcohol. It provides troubleshooting advice and answers to frequently asked questions regarding the purification of this molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield of the desired product after purification.
| Possible Cause | Recommended Action |
| Premature deprotection of the THP group | The tetrahydropyranyl (THP) group is labile under acidic conditions.[1][2][3][4] Ensure that the pH of all aqueous solutions used during workup and purification is maintained above 7. If acidic conditions are necessary for other reasons, consider using a milder acid or minimizing the exposure time. |
| Loss of product during aqueous extraction | This compound has significant water solubility due to the PEG chain. When performing a liquid-liquid extraction, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product and improve its partitioning into the organic layer. |
| Co-elution with impurities during chromatography | The PEG chain can lead to broad peaks and poor separation.[5] Optimize your chromatography method by trying different solvent systems or switching to reverse-phase chromatography, which is often more effective for separating PEGylated compounds.[5][6][7][8][] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has gone to completion before starting the purification process. |
Problem 2: Presence of multiple spots on TLC or peaks in HPLC after purification.
| Possible Cause | Identification & Solution |
| Diastereomers | The introduction of the THP group creates a new chiral center, which can result in the formation of diastereomers if the starting alcohol is also chiral.[1][2] These may appear as closely spaced spots on TLC or peaks in HPLC. Separation of diastereomers can be challenging and may require specialized chiral chromatography. For many applications, a diastereomeric mixture may be acceptable. |
| Unreacted PEG7-alcohol | The starting material may be present if the reaction was incomplete. This can often be removed by optimizing the stoichiometry of the reagents or increasing the reaction time. |
| Byproducts from the THP protection reaction | Side reactions can lead to various impurities. A common byproduct is the di-THP ether of any diol impurities present in the starting PEG7-alcohol. Careful analysis by MS and NMR can help identify these byproducts. |
| Polydispersity of the PEG starting material | Commercial PEG reagents can sometimes have a distribution of chain lengths around the nominal value.[10] This can result in a mixture of THP-PEGn-alcohols where n is close to 7. This is often difficult to resolve by standard chromatography. |
Problem 3: Difficulty in removing the solvent after purification.
| Challenge | Recommendation |
| High boiling point of the product | This compound is a relatively large molecule with a high boiling point, making it difficult to remove residual high-boiling solvents like DMF or DMSO. |
| Solution | Use a high-vacuum pump (e.g., a diffusion or turbomolecular pump) to remove the solvent. Alternatively, lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane can be an effective method for obtaining a solvent-free product. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying this compound?
A1: While normal-phase silica gel chromatography can be used, reverse-phase high-performance liquid chromatography (RP-HPLC) is often more effective for purifying PEGylated compounds.[5][6][7][8][] The use of a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the THP and PEG moieties and help identify any organic impurities.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS can confirm the molecular weight of the product and help identify any PEG oligomers or byproducts.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) can provide a quantitative measure of purity.[8][13]
Q3: My NMR spectrum looks very complex. Is this normal?
A3: Yes, this can be normal. The presence of the PEG chain can lead to broad peaks in the NMR spectrum. Additionally, if you have a mixture of diastereomers, this will further complicate the spectrum.[1]
Q4: Are there any common impurities I should be aware of in my PEG7-alcohol starting material?
A4: Commercial PEG reagents can contain impurities such as ethylene glycol, diethylene glycol, and aldehydes.[14][15] It is advisable to check the purity of your starting material before use, as these impurities can react to form undesirable byproducts.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of the elution solvent or a slightly more polar solvent.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or heptane).
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude product in the mobile phase, preferably the initial gradient conditions.
-
Column: Use a preparative C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both may contain a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Be mindful of the THP group's acid sensitivity with TFA.
-
Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A shallow gradient is often necessary to achieve good separation of PEGylated compounds.
-
Detection: Use a UV detector if the molecule has a chromophore. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.
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Fraction Collection and Solvent Removal: Collect the fractions corresponding to the product peak and remove the solvent, typically by lyophilization.
Visualizations
Caption: Workflow for this compound purification.
Caption: Troubleshooting logic for an impure product.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enovatia.com [enovatia.com]
- 12. MSAll strategy for comprehensive quantitative analysis of PEGylated-doxorubicin, PEG and doxorubicin by LC-high resolution q-q-TOF mass spectrometry coupled with all window acquisition of all fragment ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the THP-PEG7-Alcohol Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tetrahydropyranyl (THP) protection of PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: My THP-PEG7-alcohol reaction is not proceeding to completion. What are the common causes?
A1: Incomplete conversion in a THP protection reaction can stem from several factors:
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Insufficient Catalyst: The reaction is acid-catalyzed. Ensure you are using an adequate amount of catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).
-
Poor Quality Reagents: The presence of water can hinder the reaction. Ensure your solvent (e.g., dichloromethane) is anhydrous and your PEG7-alcohol is dry. Dihydropyran (DHP) can polymerize over time, so using freshly opened or distilled DHP is recommended.
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Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature to go to completion.
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Inadequate Stirring: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.
Q2: I am observing many side products in my reaction mixture. What are they and how can I minimize them?
A2: A common side product is the polymer of dihydropyran (DHP), which can occur if the reaction conditions are too harsh or if the DHP is of poor quality. To minimize DHP polymerization, you can try the following:
-
Lower the reaction temperature: Starting the reaction at 0°C can help control the reactivity of DHP.
-
Slow addition of DHP: Adding the DHP dropwise to the reaction mixture can prevent a localized high concentration, which can lead to polymerization.
-
Use a milder catalyst: PPTS is a less acidic catalyst than PTSA and can sometimes reduce the formation of side products.[1]
Q3: My purified product yield is very low. What are the potential reasons?
A3: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion before workup.
-
Product Loss During Workup: PEGylated compounds can have some water solubility. Ensure you are using an appropriate organic solvent for extraction and that you perform multiple extractions to maximize recovery.
-
Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the deprotection of the THP group during column chromatography. This can be mitigated by:
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Neutralizing the silica gel with a base like triethylamine before use.
-
Using a less acidic stationary phase like alumina for purification.
-
Running the column with a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine).
-
-
Formation of Diastereomers: The introduction of the THP group creates a new chiral center, leading to the formation of diastereomers.[2] These may have slightly different properties and could be challenging to co-elute, potentially leading to product loss if fractions are not carefully collected and analyzed.
Q4: How do I effectively purify my this compound product?
A4: Purification of PEGylated compounds can be challenging due to their physical properties. Here are some recommendations:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is common, but consider using neutral or basic alumina if you suspect on-column deprotection.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Adding a small amount of triethylamine to the mobile phase can help prevent streaking and deprotection on silica gel.[3]
-
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the acid catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a saturated sodium bicarbonate solution and then with brine.[3]
Experimental Protocols
General Protocol for THP Protection of PEG7-Alcohol
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
PEG7-alcohol
-
3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel or alumina for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate, triethylamine)
Procedure:
-
Preparation:
-
Dissolve PEG7-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Add DHP (1.5 - 2 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.05 - 0.1 equivalents) or PTSA (0.01 - 0.05 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or alumina.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. To prevent deprotection on silica, consider pre-treating the silica with a 1% triethylamine solution in the eluent or adding 0.1-1% triethylamine to the mobile phase.
-
Data Presentation
The following table provides typical reaction parameters for the THP protection of alcohols. Note that these are general ranges and optimal conditions for this compound may vary.
| Parameter | Typical Range | Notes |
| Molar Ratio (Alcohol:DHP) | 1 : 1.5 - 2.0 | An excess of DHP is used to drive the reaction to completion. |
| Catalyst Loading (PPTS) | 0.05 - 0.1 equivalents | PPTS is a milder catalyst than PTSA.[1] |
| Catalyst Loading (PTSA) | 0.01 - 0.05 equivalents | PTSA is a stronger acid and can sometimes lead to more side products.[3] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at a lower temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC to determine completion. |
| Typical Yield | 70 - 95% | Yields can be highly dependent on the substrate and purification method. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism for the acid-catalyzed THP protection of an alcohol.
Caption: A troubleshooting workflow for the this compound reaction.
References
Temperature optimization for THP-PEG7-alcohol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) protection of PEGylated alcohols, specifically focusing on THP-PEG7-alcohol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the THP protection of PEG7-alcohol?
The optimal temperature for the THP protection of an alcohol can vary depending on the specific substrate and catalyst used. Generally, the reaction is initiated at a low temperature, typically 0 °C, to control the initial exothermic reaction.[1] Following the initial addition of reagents, the reaction is often allowed to warm to room temperature and stirred until completion.[1] For sensitive substrates, maintaining a lower temperature throughout the reaction may be necessary to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature for your specific PEG7-alcohol derivative.[1]
Q2: What are the most common catalysts for THP protection, and how do they affect the reaction temperature?
Commonly used acid catalysts for THP protection include pyridinium p-toluenesulfonate (PPTS) and p-toluenesulfonic acid (p-TsOH).[1][2] PPTS is a milder catalyst, which may require slightly elevated temperatures or longer reaction times compared to the stronger acid p-TsOH.[1][3] The choice of catalyst can influence the optimal temperature. With a more reactive catalyst like p-TsOH, a lower temperature profile is generally recommended to avoid potential side reactions, such as the degradation of acid-sensitive functional groups.
Q3: How does the PEG7 linker influence the reaction conditions?
The polyethylene glycol (PEG) linker can influence the reaction due to its hydrophilic nature and potential to coordinate with cationic species. This can affect the solubility of the starting material and the overall reaction kinetics. While general conditions for THP protection of alcohols provide a good starting point, empirical optimization of temperature and reaction time is recommended for your specific this compound reaction to ensure high yields and purity.
Q4: What are the typical solvents used for this compound reactions?
Dichloromethane (CH2Cl2) is a commonly used solvent for THP protection reactions.[1] Its ability to dissolve both the dihydropyran (DHP) and many alcohol substrates makes it a suitable choice. Other aprotic solvents can also be employed, and the selection should be based on the solubility of the specific PEGylated alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive Catalyst: The acid catalyst may have degraded. 2. Insufficient Reagent: The amount of dihydropyran (DHP) or catalyst may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh catalyst. 2. Increase the equivalents of DHP and/or catalyst. A typical protocol may use 1.5 equivalents of DHP and 0.1 equivalents of catalyst.[1] 3. After initial cooling, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but with caution to avoid side reactions. |
| Formation of multiple spots on TLC (side products) | 1. Reaction Temperature is too High: Elevated temperatures can lead to the formation of byproducts. 2. Strong Acid Catalyst: A strong acid like p-TsOH might be too harsh for the substrate. 3. Presence of Water: Water can react with the activated DHP intermediate. | 1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Switch to a milder catalyst like PPTS. [1] 3. Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete reaction (starting material remains) | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have been neutralized or degraded over time. | 1. Continue stirring the reaction at room temperature and monitor its progress by TLC. [1] 2. Add an additional portion of the catalyst. |
| Difficulty in product purification | 1. Formation of Diastereomers: The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers if the starting alcohol is chiral.[1][4] 2. Excess DHP Polymerization: Excess DHP can polymerize under acidic conditions. | 1. Diastereomers can sometimes be difficult to separate by standard column chromatography. Optimization of the chromatographic conditions (e.g., solvent system, gradient) may be necessary. 2. Use a moderate excess of DHP (e.g., 1.5-2 equivalents). Quenching the reaction with a mild base can help to neutralize the acid and prevent further polymerization. |
Experimental Protocols
General Procedure for THP Protection of an Alcohol:
This protocol is a general guideline and may require optimization for your specific this compound substrate.
Materials:
-
Alcohol (1 equivalent)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Argon or Nitrogen atmosphere (optional, for sensitive substrates)
Procedure:
-
To a solution of the alcohol in anhydrous CH2Cl2 in a round-bottom flask, add DHP.
-
Cool the mixture to 0 °C using an ice bath.
-
Add PPTS to the cooled solution while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the THP protection of an alcohol.
Caption: Troubleshooting logic for low product yield in THP reactions.
References
Technical Support Center: Efficient THP-PEG7-Alcohol Coupling
This guide provides researchers, scientists, and drug development professionals with technical support for the efficient catalyst selection and coupling of 2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-2H-tetrahydropyran (THP-PEG7-alcohol).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling a Tetrahydropyranyl (THP) group to PEG7-alcohol?
The most common and well-established method for the THP protection of alcohols, including polyethylene glycol (PEG) derivatives, is the acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[1][2] This reaction is typically carried out in an aprotic solvent.
Q2: What are the advantages of using a THP protecting group for PEG7-alcohol?
The THP group is a widely used protecting group for alcohols due to several advantages:
-
Stability: THP ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.
-
Ease of Introduction: The protection reaction is generally straightforward and high-yielding.
-
Low Cost: The reagent used for protection, 3,4-dihydro-2H-pyran (DHP), is inexpensive.
-
Solubility: The introduction of the THP group can enhance the solubility of the molecule in organic solvents.
Q3: Does the PEG chain in this compound present any specific challenges during the coupling reaction?
Yes, the polyethylene glycol (PEG) chain can introduce certain challenges:
-
Solubility: While PEG itself is soluble in a range of solvents, the varying solubility of the starting material and the final product might require careful solvent selection to ensure a homogeneous reaction mixture.
-
Purification: The polar nature and potential for broad molecular weight distribution of PEGylated compounds can make purification by traditional methods like column chromatography more challenging. Specialized chromatographic techniques or alternative purification methods may be necessary.
-
Steric Hindrance: Although less of a concern for a primary alcohol like in PEG7-alcohol, very long PEG chains could potentially introduce steric hindrance that might affect reaction rates.
Catalyst Selection Guide
The choice of catalyst is critical for an efficient and clean this compound coupling reaction. Both homogeneous and heterogeneous acid catalysts can be employed.
Comparison of Common Acid Catalysts
While specific data for this compound is limited in published literature, the following table summarizes the performance of various catalysts for the THP protection of a model primary alcohol, 2-phenylethanol. This data can serve as a useful starting point for catalyst selection in your experiments.
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Notes |
| Homogeneous Catalysts | |||||
| p-Toluenesulfonic acid (PTSA) | 1 | Dichloromethane (DCM) | 2 | >95 | Widely used, efficient, but can be difficult to remove. |
| Pyridinium p-toluenesulfonate (PPTS) | 2 | Dichloromethane (DCM) | 4 | >95 | Milder acid, useful for acid-sensitive substrates. |
| Bismuth(III) triflate (Bi(OTf)₃) | 0.1 | Solvent-free | 0.5 | 98 | Mild, efficient Lewis acid catalyst. |
| Heterogeneous Catalysts | |||||
| Montmorillonite K-10 | 10 wt% | Dichloromethane (DCM) | 1.5 | 95 | Clay-based catalyst, easily filtered off. |
| Amberlyst-15 | 15 wt% | Dichloromethane (DCM) | 3 | 92 | Ion-exchange resin, reusable. |
| NH₄HSO₄@SiO₂ | 3 | Cyclopentyl methyl ether (CPME) | 4 | >99 | Easily prepared, recoverable, and reusable catalyst.[2] |
Disclaimer: The data in this table is based on the tetrahydropyranylation of 2-phenylethanol and may vary for this compound.
Experimental Protocols
General Protocol for THP Protection of PEG7-Alcohol using a Homogeneous Catalyst (PTSA)
Materials:
-
Heptaethylene glycol (PEG7-alcohol)
-
3,4-Dihydro-2H-pyran (DHP), freshly distilled
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve heptaethylene glycol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dihydro-2H-pyran (1.2-1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the this compound coupling reaction.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive catalyst | Use a fresh batch of catalyst or a different acid catalyst. For heterogeneous catalysts, ensure they have been properly activated and stored. |
| Insufficient catalyst | Increase the catalyst loading incrementally. |
| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. Dry the solvent using appropriate methods and use freshly opened or distilled DHP. |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C), but be mindful of potential side reactions. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| DHP polymerization/self-condensation | This is a common side reaction catalyzed by strong acids. Use a milder catalyst like PPTS. Lowering the reaction temperature can also mitigate this issue. |
| Over-reaction or degradation of starting material | Use a less harsh catalyst or reduce the reaction time. Ensure the reaction is promptly quenched upon completion. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Streaking or poor separation on silica gel chromatography | The polarity of the PEG chain can cause issues. Try a different solvent system with varying polarity. Adding a small amount of a polar solvent like methanol to the eluent might help. Consider using a different stationary phase, such as alumina or reversed-phase silica. |
| Co-elution of product with DHP-derived impurities | Optimize the chromatography conditions. If separation is still difficult, consider a mild acidic workup to hydrolyze the THP ether back to the alcohol, purify the PEG7-alcohol, and repeat the protection reaction under more controlled conditions. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in this compound coupling.
Reaction Pathway
Caption: The acid-catalyzed reaction pathway for the formation of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with THP-PEG7-Alcohol Conjugates
For researchers, scientists, and drug development professionals, ensuring the optimal performance of specialized reagents is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues that may be encountered when working with THP-PEG7-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a molecule containing a tetrahydropyranyl (THP) protecting group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal alcohol. The PEG component generally enhances hydrophilicity and aqueous solubility.[1][2][3] However, the THP group is hydrophobic, which can influence the overall solubility of the conjugate, particularly in aqueous solutions. These types of molecules are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
Q2: My this compound conjugate is not dissolving in my desired aqueous buffer. What should I do?
A2: If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps:
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Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[4]
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Gradual Addition to Aqueous Buffer: While vortexing or stirring, slowly add the aqueous buffer to the organic stock solution. This gradual change in solvent polarity can help prevent precipitation.
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Optimize the Final Concentration: It's possible the concentration of the conjugate in the final aqueous solution is above its solubility limit. Try preparing a more dilute solution.
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Consider Co-solvents: The addition of a small percentage of a co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can improve the solubility of poorly soluble compounds.[5]
Q3: Can the pH of my buffer affect the stability and solubility of the this compound conjugate?
A3: Yes, the pH is a critical factor. The THP protecting group is sensitive to acidic conditions and can be cleaved, exposing the alcohol.[6][7][8] This hydrolysis can alter the solubility profile of your molecule. It is recommended to work with buffers in the neutral to slightly basic range (pH 7-9) to maintain the integrity of the THP group.[4]
Q4: Are there any visual indicators of solubility issues I should watch for?
A4: Yes, be observant for the following:
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Cloudiness or Precipitation: A hazy or cloudy appearance, or the formation of visible solid particles, indicates that the compound is not fully dissolved.
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Phase Separation: The formation of distinct layers or oily droplets suggests immiscibility with the solvent system.
-
Film Formation: A thin film on the surface of the liquid or adhering to the walls of the container can also be a sign of poor solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound conjugates.
Problem 1: Compound precipitates out of solution upon addition to an aqueous buffer.
| Potential Cause | Suggested Solution |
| Low aqueous solubility of the conjugate. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it stepwise into the aqueous buffer with vigorous stirring. |
| The final concentration exceeds the solubility limit. | Reduce the final concentration of the conjugate in the aqueous medium. |
| Buffer incompatibility. | Test the solubility in a small range of different, biocompatible buffers. |
Problem 2: The solution is cloudy or forms a suspension.
| Potential Cause | Suggested Solution |
| Incomplete dissolution. | Increase the mixing time or gently warm the solution (if the compound's stability at elevated temperatures is known). Sonication can also aid in dissolving fine particles. |
| Aggregation of the conjugate. | Incorporate a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) at a low concentration (e.g., 0.01-0.1%) in your buffer to prevent aggregation. |
Problem 3: Suspected degradation of the conjugate due to acidic conditions.
| Potential Cause | Suggested Solution |
| The buffer pH is too low, leading to the hydrolysis of the THP group. | Ensure the pH of all buffers and solutions is neutral or slightly basic (pH 7-9). Verify the pH of your final solution. |
| Acidic contaminants in other reagents. | Use high-purity reagents and solvents to avoid introducing acidic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
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Weighing: Accurately weigh the desired amount of the this compound conjugate in a suitable vial.
-
Initial Dissolution: Add a small volume of a water-miscible organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Vortex or gently agitate until the solid is completely dissolved.
-
Dilution: While continuously stirring or vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, the conjugate is likely dissolved.
Protocol 2: Shake-Flask Method for Solubility Assessment
This method is a standard approach to determine the equilibrium solubility of a compound.[9][10]
-
Preparation of Saturated Solution: Add an excess amount of the this compound conjugate to a known volume of the test solvent (e.g., a specific buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC-UV or a charged aerosol detector (CAD) for compounds lacking a strong chromophore.[11]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound conjugates.
Caption: A flowchart for troubleshooting solubility issues.
Signaling Pathway of Solubility Enhancement
The following diagram illustrates the conceptual pathway for enhancing the solubility of a hydrophobic conjugate.
Caption: Strategies to improve aqueous solubility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pegylation-successful-approach-to-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 3. m-PEG7-alcohol, 4437-01-08 | BroadPharm [broadpharm.com]
- 4. THP-PEG1-alcohol With CAS NO.2162-31-4 Of PEG Linker Is Applicated In Medical Research [polyethyleneglycolpeg.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. scielo.br [scielo.br]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted THP-PEG7-alcohol from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted THP-PEG7-alcohol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective methods for removing unreacted this compound are based on chromatography. The choice of method depends on the properties of your desired product and the scale of the purification. The primary techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for separating PEGylated compounds from non-PEGylated molecules or other PEGylated species with different numbers of PEG units.[1][2][3]
-
Reversed-Phase Flash Chromatography: A faster, preparative-scale alternative to HPLC, suitable for larger quantities of material where high resolution is not strictly necessary.[4]
-
Size-Exclusion Chromatography (SEC): Can be used to separate molecules based on their size. This is most effective if there is a significant size difference between your product and the unreacted this compound.
-
Normal-Phase Chromatography: Less common for PEGylated compounds but can be effective depending on the overall polarity of the molecules in the reaction mixture.
-
Liquid-Liquid Extraction: Can be employed if there is a significant difference in the solubility of the unreacted this compound and your product in two immiscible solvents. Given that this compound is soluble in water and most organic solvents, finding a suitable solvent system can be challenging.[5][6][7][8]
Q2: My product is also PEGylated. Can I still use chromatography to remove unreacted this compound?
A2: Yes, in many cases, you can. In reversed-phase chromatography, the retention time of PEGylated molecules often increases with the length of the PEG chain.[9][10] Therefore, if your product has a different number of PEG units than the unreacted this compound (which has seven), you should be able to achieve separation.
Q3: I am observing broad peaks during the HPLC purification of my PEGylated compound. What could be the cause?
A3: Broad peaks in the HPLC of PEGylated compounds are often due to the polydispersity of the PEG chain itself.[9][10] Even with a nominal "PEG7," there can be a distribution of PEG chain lengths, leading to a collection of closely eluting species. To confirm this, you can collect fractions across the peak and analyze them by mass spectrometry.
Q4: What are the general starting conditions for reversed-phase chromatography of this compound and related compounds?
A4: A good starting point for method development in reversed-phase chromatography would be a C18 or C4 column with a water/acetonitrile gradient.[3] Trifluoroacetic acid (TFA) at a concentration of 0.1% is often added to both the aqueous and organic mobile phases to improve peak shape.
Troubleshooting Guides
Issue 1: Poor Separation Between Product and Unreacted this compound in Reversed-Phase Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Gradient Slope | If the compounds are eluting too closely together, try a shallower gradient. A slower increase in the organic solvent percentage over a longer time can improve resolution. |
| Incorrect Mobile Phase | While water/acetonitrile is common, methanol can also be used as the organic modifier. The different selectivity of methanol might enhance the separation. |
| Wrong Stationary Phase | If you are using a C18 column, a C4 column might provide a different selectivity and better separation, especially for larger molecules. |
| Temperature Effects | Temperature can influence the retention of PEGylated compounds.[2] Try running the separation at a different temperature (e.g., 45°C) to see if resolution improves.[3] |
Issue 2: Unreacted this compound Co-elutes with the Product of Interest
| Possible Cause | Troubleshooting Step |
| Similar Polarity and Size | If the product and the starting material have very similar properties, separation by a single chromatographic method can be difficult. |
| Consider a multi-step purification. For example, you could use an initial flash chromatography step to remove the bulk of the impurity, followed by a high-resolution preparative HPLC step. | |
| If your product has a functional group that the this compound lacks (e.g., an amine or a carboxyl group), consider using ion-exchange chromatography as an orthogonal purification step. |
Data Presentation
Table 1: Typical Starting Conditions for Reversed-Phase Chromatography of PEGylated Compounds.
| Parameter | Condition | Notes |
| Stationary Phase | C18 or C4 | C18 is a good starting point for smaller molecules, while C4 can be better for larger, more hydrophobic molecules.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be used as an alternative. |
| Gradient | 5-95% B over 20-30 minutes | The gradient slope should be optimized for your specific separation. |
| Flow Rate | 1 mL/min for analytical scale | Scale up accordingly for preparative chromatography. |
| Temperature | Ambient or elevated (e.g., 45°C) | Temperature can affect retention and selectivity.[2][3] |
| Detection | UV (if product has a chromophore), ELSD, or CAD | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are useful for compounds without a UV chromophore. |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., methanol, DMF, or the mobile phase with a high organic content). If the sample is not readily soluble, it can be adsorbed onto a solid support like Celite.
-
Column Equilibration: Equilibrate the C18 flash column with the starting mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) for at least 5 column volumes.
-
Sample Loading: Load the dissolved sample onto the column. If using a solid-loaded sample, place the cartridge at the head of the column.
-
Elution: Begin the elution with the starting mobile phase composition. Gradually increase the proportion of the organic solvent (acetonitrile) in a linear gradient. The steepness of the gradient will depend on the separation difficulty.
-
Fraction Collection: Collect fractions throughout the run.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, analytical HPLC, or mass spectrometry) to identify the fractions containing the purified product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Method for Preparative Reversed-Phase HPLC
-
Method Development: Develop and optimize the separation on an analytical scale first to determine the ideal gradient, mobile phase, and stationary phase.
-
Scale-Up: Scale the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase, preferably the initial mobile phase composition, and filter it through a 0.45 µm filter to remove any particulates.
-
Injection and Separation: Inject the filtered sample onto the equilibrated preparative HPLC column and run the scaled-up gradient method.
-
Fraction Collection: Collect fractions as they elute from the column, using a fraction collector triggered by the detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactive PEG Polyethylene Glycol Carboxylic Acid THP - PEG12 - Alcohol For Modify Protein [polyethyleneglycolpeg.com]
- 6. THP - PEG16- Alcohol Of Polyethylene Glycol PEG , Polyethylene Glycol Liquid [m.polyethyleneglycolpeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Confirmation of Successful Conjugation to THP-PEG7-Alcohol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the confirmation of successful conjugation to THP-PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical linker composed of a heptaethylene glycol (a PEG with 7 ethylene glycol units) chain. One end of the PEG chain is terminated with a hydroxyl group (-OH), making it an alcohol. The other end is protected by a tetrahydropyranyl (THP) group. The THP group is an acid-labile protecting group for the alcohol, preventing it from reacting during a conjugation reaction targeting the other end of the PEG chain.[1][2]
Q2: How is this compound used in conjugation reactions?
A2: The free alcohol group on this compound can be reacted with a molecule of interest, typically one containing a carboxylic acid, to form an ester bond. This process is known as esterification.[3] The THP-protected end remains inert during this reaction. After successful conjugation, the THP group can be removed under acidic conditions to reveal a free hydroxyl group on the other end of the PEG linker, which can then be used for further modifications if desired.[2][4][5]
Q3: What are the primary methods to confirm successful conjugation?
A3: The most common and reliable methods to confirm the successful conjugation of a molecule to this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: Why is it necessary to protect one end of the PEG linker with a THP group?
A4: Protecting one of the terminal hydroxyl groups of a PEG chain with a THP group allows for selective reaction at the other, unprotected hydroxyl group. This ensures that the conjugation occurs only at the desired end of the PEG linker, preventing cross-linking or the formation of undesired di-substituted products.
Troubleshooting Guide
This guide addresses common issues that may arise during the confirmation of your conjugation reaction.
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// Edges start -> check_reaction; check_reaction -> incomplete_reaction [label="No"]; check_reaction -> check_purification [label="Yes"]; check_purification -> impure_product [label="No"]; check_purification -> check_analysis [label="Yes"]; check_analysis -> wrong_analysis [label="No"]; check_analysis -> check_deprotection [label="Yes"]; check_deprotection -> incomplete_deprotection [label="No"]; check_deprotection -> success [label="Yes"]; } caption: "Troubleshooting workflow for conjugation confirmation."
| Issue | Possible Cause | Recommended Solution |
| No product detected by TLC/LC-MS | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a larger excess of the coupling agent (e.g., DCC/DMAP) or the molecule to be conjugated. - Ensure all reagents are dry, as water can quench the reaction. |
| Degradation of starting material or product. | - Use milder reaction conditions. - Check the stability of your molecule under the reaction conditions. | |
| Multiple spots on TLC or multiple peaks in HPLC | Presence of unreacted starting materials. | - Optimize the purification method (e.g., column chromatography gradient, HPLC mobile phase). |
| Formation of side products. | - Re-evaluate the reaction conditions to minimize side reactions. - Use a more selective coupling agent. | |
| NMR spectrum is difficult to interpret | Overlapping peaks. | - Use a higher field NMR spectrometer. - Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. |
| Presence of impurities. | - Further purify the sample. | |
| Mass spectrum does not show the expected molecular ion peak | Incorrect ionization method. | - Try a different ionization technique (e.g., ESI vs. MALDI). |
| Fragmentation of the molecule. | - Use a softer ionization method. - Look for characteristic fragment ions. | |
| Incomplete THP deprotection | Insufficient acid concentration or reaction time. | - Increase the concentration of the acid or the reaction time.[5] |
| Use of a weak acid. | - Switch to a stronger acid (e.g., trifluoroacetic acid).[5] |
Experimental Protocols
Workflow for Confirmation of Successful Conjugation
// Nodes start [label="Start: Conjugation Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Column Chromatography, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; nmr_analysis [label="1H NMR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_analysis [label="Mass Spectrometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc_analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Optional: THP Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_deprotection [label="Confirm Deprotection\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Confirmed Conjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> purification; purification -> nmr_analysis; purification -> ms_analysis; purification -> hplc_analysis; hplc_analysis -> deprotection; nmr_analysis -> deprotection; ms_analysis -> deprotection; deprotection -> confirm_deprotection; confirm_deprotection -> end; } caption: "General experimental workflow for conjugation and confirmation."
1. Purification of the Conjugate
-
Method: Flash column chromatography on silica gel or preparative HPLC are common methods for purifying the reaction mixture.
-
Protocol (Column Chromatography):
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or methanol) to separate the product from unreacted starting materials and byproducts.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
2. Analysis by ¹H NMR Spectroscopy
-
Objective: To identify characteristic proton signals of both the conjugated molecule and the THP-PEG7 linker in the final product.
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Results:
-
Appearance of new signals corresponding to the protons of the conjugated molecule.
-
A shift in the signals of the protons on the carbon adjacent to the alcohol of the PEG chain, indicating the formation of an ester bond.
-
Presence of characteristic signals for the THP group (typically in the range of 1.5-1.9 ppm and 3.5-4.8 ppm).
-
The disappearance of the hydroxyl proton signal of the this compound.
-
3. Analysis by Mass Spectrometry
-
Objective: To confirm the molecular weight of the conjugated product.
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an ESI-MS or MALDI-MS instrument.
-
Expected Results: The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the final conjugate.
4. Analysis by HPLC
-
Objective: To assess the purity of the conjugate and compare its retention time to the starting materials.
-
Method: Reversed-phase HPLC is commonly used.
-
Protocol:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto a C18 column.
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid like TFA (0.1%).
-
Monitor the elution profile using a UV detector at a wavelength where the conjugated molecule absorbs.
-
-
Expected Results: A single, sharp peak should be observed for the pure conjugate, with a different retention time compared to the starting this compound and the molecule of interest.
Quantitative Data Summary
The following table provides expected analytical data for a hypothetical conjugation of benzoic acid to this compound.
| Analytical Technique | Parameter | This compound (Starting Material) | Benzoic Acid (Starting Material) | THP-PEG7-Benzoate (Product) |
| ¹H NMR (CDCl₃, ppm) | PEG backbone (-CH₂CH₂O-) | ~3.65 (m) | - | ~3.65 (m) |
| THP group | ~1.5-1.9 (m), ~3.5 (m), ~3.9 (m), ~4.6 (t) | - | ~1.5-1.9 (m), ~3.5 (m), ~3.9 (m), ~4.6 (t) | |
| -CH₂OH of PEG | ~3.7 (t) | - | Disappears | |
| -CH₂OCO- of PEG | - | - | ~4.3 (t) | |
| Aromatic protons | - | ~7.4-7.6 (m), ~8.0 (d) | ~7.4-7.6 (m), ~8.0 (d) | |
| Mass Spectrometry | [M+Na]⁺ (m/z) | ~447.5 | 145.1 | ~551.6 |
| HPLC (C18) | Retention Time (min) | Varies with conditions | Varies with conditions | Longer than this compound |
Note: The exact chemical shifts and retention times will vary depending on the specific molecule conjugated and the analytical conditions used.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Ester | Esterification naming | esterification reaction | esterifying | Sorbitan Monooleate [venus-goa.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing steric hindrance in THP-PEG7-alcohol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) protection of PEG7-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a THP protection on a PEGylated alcohol like THP-PEG7-alcohol?
The primary challenge is often related to steric hindrance. While the primary alcohol of PEG7 is generally reactive, the flexible PEG chain can fold back on itself, sterically hindering the hydroxyl group and slowing down the reaction rate compared to smaller, unhindered alcohols. This can lead to incomplete reactions and the need for optimized conditions.
Q2: What are the common byproducts in a this compound reaction?
Common byproducts primarily arise from the acid-catalyzed self-reaction of dihydropyran (DHP). This can lead to the formation of dimeric and oligomeric species of DHP, which can complicate the purification of the desired THP-protected PEG7-alcohol.
Q3: How can I minimize the formation of DHP-related byproducts?
To minimize DHP self-condensation, it is advisable to add the dihydropyran slowly to the reaction mixture containing the alcohol and the acid catalyst.[1] Using a less reactive acid catalyst or running the reaction at a lower temperature (e.g., 0°C) can also help to favor the desired reaction with the alcohol over DHP self-reaction.[1]
Q4: Does the introduction of the THP group create a new stereocenter?
Yes, the reaction of an alcohol with dihydropyran introduces a new chiral center at the C2 position of the tetrahydropyran ring.[2][3] If the starting alcohol is already chiral, this results in the formation of diastereomers, which can complicate NMR interpretation and purification.[2][3]
Q5: What are the best practices for purifying this compound?
Purification is typically achieved through column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is commonly used. Due to the polar nature of the PEG chain, a higher proportion of ethyl acetate may be required for efficient elution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Insufficiently active catalyst: The chosen acid catalyst may not be strong enough to promote the reaction efficiently, especially with the sterically hindered PEG-alcohol. 2. Steric Hindrance: The PEG chain may be sterically blocking the hydroxyl group. 3. Inactive Reagents: Dihydropyran may have degraded, or the solvent may not be sufficiently dry. | 1. Catalyst Optimization: Switch to a more active catalyst such as pyridinium p-toluenesulfonate (PPTS) or a Lewis acid like bismuth triflate.[2][3] 2. Increase Reaction Time/Temperature: Prolong the reaction time or gently heat the reaction mixture (e.g., to 40°C) to overcome the steric barrier. 3. Use Fresh Reagents: Use freshly opened or distilled dihydropyran and anhydrous solvents. |
| Presence of significant DHP byproduct peaks in NMR/TLC | 1. Excess Dihydropyran: Using a large excess of DHP can favor self-condensation. 2. High Catalyst Loading or Activity: A highly active catalyst can accelerate both the desired reaction and byproduct formation. 3. High Reaction Temperature: Higher temperatures can increase the rate of DHP polymerization. | 1. Stoichiometry Control: Use a smaller excess of DHP (e.g., 1.5-2 equivalents).[2] 2. Catalyst and Temperature Control: Use a milder catalyst (e.g., PPTS) or reduce the catalyst loading.[2] Perform the reaction at a lower temperature (0°C to room temperature).[1] 3. Slow Addition: Add the DHP dropwise to the reaction mixture over a period of time. |
| Incomplete reaction (starting material remains) | 1. Insufficient Reaction Time: The reaction may not have reached completion due to steric hindrance. 2. Catalyst Deactivation: The catalyst may have been quenched by impurities. | 1. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration. 2. Add More Catalyst: If the reaction stalls, a small additional portion of the catalyst can be added. |
| Difficulty in purifying the product | 1. Co-elution with Byproducts: DHP oligomers can have similar polarities to the desired product. 2. Streaking on TLC/Column: The polar PEG chain can cause streaking on silica gel. | 1. Optimize Chromatography: Use a different solvent system or a gradient elution to improve separation. 2. Alternative Work-up: A basic wash (e.g., with saturated NaHCO3 solution) during the work-up can help remove some acidic impurities before chromatography. |
Data Summary
Table 1: Comparison of Catalysts for THP Protection of Alcohols
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount, CH2Cl2, 0°C to RT | Readily available, inexpensive. | Can be too acidic, leading to side reactions and degradation of sensitive substrates.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, CH2Cl2, RT | Milder than p-TsOH, good for acid-sensitive substrates.[2] | May require longer reaction times for sterically hindered alcohols. |
| Bismuth Triflate (Bi(OTf)3) | Catalytic amount, solvent-free or CH2Cl2, RT | Mild, efficient, and relatively non-toxic.[3] | More expensive than traditional Brønsted acids. |
| Zeolite H-beta | Heterogeneous catalyst, various solvents | Reusable, easy to separate from the reaction mixture.[3] | May require higher temperatures or longer reaction times. |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Catalytic amount, CH2Cl2, RT | Effective for sterically hindered and acid-sensitive substrates.[3] | Specialized and more expensive catalyst. |
Table 2: Representative Yields for THP Protection of Primary Alcohols
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | p-TsOH | CH2Cl2 | RT | 2 | >95 |
| 1-Dodecanol | PPTS | CH2Cl2 | RT | 4 | ~90 |
| Benzyl Alcohol | Bi(OTf)3 | CH2Cl2 | RT | 1 | >98 |
| 3-Phenyl-1-propanol | Zeolite H-beta | Dichloromethane | RT | 5 | 92 |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of this compound using PPTS
-
Preparation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (CH2Cl2) is added pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Addition of DHP: 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents) is added dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of THP-Protected PEG7-Alcohol
-
Acidic Solution: The THP-protected PEG7-alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Reaction: The solution is stirred at room temperature or gently warmed (e.g., to 40°C) until the deprotection is complete, as monitored by TLC.
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the deprotected alcohol.
Visualizations
Caption: Mechanism of acid-catalyzed THP protection of an alcohol.
Caption: Experimental workflow for the THP protection of this compound.
Caption: Troubleshooting decision tree for low-yield this compound reactions.
References
Validation & Comparative
A Comparative Guide to THP-PEG7-alcohol and Alternative PEG Linkers for Advanced Bioconjugation
In the fields of drug delivery, diagnostics, and proteomics, polyethylene glycol (PEG) linkers are indispensable tools for conjugating molecules.[1] They offer a versatile scaffold that enhances solubility, stability, and pharmacokinetic profiles while reducing the immunogenicity of bioconjugates.[2][3][4] Among the vast array of available options, THP-PEG7-alcohol stands out as a fundamental building block, offering unique flexibility for multi-step synthesis.
This guide provides an objective comparison between this compound and other common heterobifunctional PEG linkers.[][6] It is designed for researchers, scientists, and drug development professionals to facilitate informed linker selection based on experimental needs and performance characteristics.
Quantitative Data Summary: A Comparative Overview
The selection of a PEG linker is often dictated by its physical and chemical properties. The following table summarizes the key quantitative data for this compound and three representative alternative linkers with different reactive functionalities.
| Property | This compound | Maleimide-PEG8-NHS Ester | Azide-PEG8-Carboxylic Acid | Alkyne-PEG8-Amine |
| Structure | THP-O-(CH₂CH₂O)₇-H | Mal-(CH₂CH₂O)₈-NHS | N₃-(CH₂CH₂O)₈-COOH | HC≡C-(CH₂CH₂O)₈-NH₂ |
| Molecular Weight | 410.5 g/mol [7] | ~587.6 g/mol | ~497.5 g/mol | ~465.5 g/mol |
| Linker Length | ~28.5 Å | ~32.0 Å | ~32.0 Å | ~32.0 Å |
| Reactive Group 1 | Protected Alcohol (THP) | Maleimide | Azide (N₃) | Alkyne (HC≡C) |
| Reactive Group 2 | Alcohol (-OH) | N-Hydroxysuccinimide Ester | Carboxylic Acid (-COOH) | Amine (-NH₂) |
| Target for RG1 | N/A (Deprotection required) | Thiols (-SH) | Alkynes / Cycloalkynes | Azides |
| Target for RG2 | N/A (Activation required) | Primary Amines (-NH₂) | Amines (after activation) | Carboxylic Acids (after activation) |
Performance and Application Comparison
The primary distinction between this compound and other linkers lies in its utility. It serves as a versatile precursor , whereas linkers with terminal groups like Maleimide, NHS Ester, or Azide are "ready-to-conjugate" reagents for specific chemistries.
This compound: The Flexible Building Block
This compound is not directly used for bioconjugation. Its terminal alcohol is relatively unreactive, and the other end is protected by a tetrahydropyranyl (THP) group.[8] Its value lies in synthetic flexibility:
-
Staged Synthesis: The THP group is stable under basic conditions, allowing for modification of the free alcohol end first.[8] The alcohol can be oxidized to a carboxylic acid or activated (e.g., converted to a tosylate) for reaction with various nucleophiles.
-
Controlled Deprotection: The THP group can be efficiently removed under mild acidic conditions to reveal a second alcohol for subsequent reactions.[8][9] This staged approach is critical in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or other multi-component drug delivery systems.
Alternative Linkers: Ready for Specific Applications
In contrast, other heterobifunctional PEG linkers are designed for immediate use in established bioconjugation workflows.
-
Maleimide-PEG-NHS Ester: This is a classic choice for antibody-drug conjugates (ADCs).[10][11] The NHS ester reacts efficiently with primary amines (like lysine residues on an antibody), while the maleimide group selectively targets thiols (like cysteine residues).[12]
-
Azide-PEG-Acid: This linker is central to "click chemistry." The azide group reacts with alkyne-modified molecules in a highly specific and efficient manner (Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition). The carboxylic acid end can be activated to react with amines.
-
Alkyne-PEG-Amine: The counterpart to the azide linker, this molecule also facilitates click chemistry. The terminal amine provides a nucleophilic handle for conjugation to activated carboxylic acids.
The use of hydrophilic PEG linkers in constructs like ADCs has been shown to improve solubility, prevent aggregation, and lead to better pharmacokinetic profiles, allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[2][4][13][14]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the THP protecting group to yield the free diol, PEG7-diol. The method is adapted from established procedures for THP ether cleavage under mild acidic conditions.[9]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plate (silica)
Procedure:
-
Dissolve this compound (1 mmol) in DCM (20 mL) in a round-bottom flask.
-
Add TFA (4 mL) to the solution dropwise while stirring at room temperature (RT).
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected PEG7-diol.
-
Confirm product identity and purity via NMR or Mass Spectrometry.
Protocol 2: Amine Conjugation using a Generic NHS Ester-PEG Linker
This protocol provides a general method for conjugating an NHS Ester-PEG linker to a protein containing primary amines (e.g., an antibody).
Materials:
-
NHS Ester-PEG-X (where X is the second functional group)
-
Protein solution (e.g., Antibody at 2-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare the protein solution in amine-free PBS. Ensure any storage buffers containing amines (like Tris) are removed.
-
Immediately before use, dissolve the NHS Ester-PEG-X linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Remove excess, non-reacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analyze the resulting conjugate using SDS-PAGE and/or MALDI-TOF mass spectrometry to determine the degree of conjugation.
Visualizations: Workflows and Relationships
The following diagrams illustrate the synthetic workflow for this compound and the conceptual relationship between different PEG linker chemistries.
Caption: Synthetic workflow for utilizing this compound as a precursor.
References
- 1. youtube.com [youtube.com]
- 2. adcreview.com [adcreview.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. labinsights.nl [labinsights.nl]
- 6. heterobifunctional pegs [jenkemusa.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. THP Deprotection - TFA [commonorganicchemistry.com]
- 10. purepeg.com [purepeg.com]
- 11. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: THP-PEG7-alcohol vs. Boc-Protected PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and drug delivery, the choice of linker and protecting group strategy is paramount. This guide provides an objective comparison of two commonly employed PEG linkers: Tetrahydropyranyl (THP)-protected PEG7-alcohol and tert-Butoxycarbonyl (Boc)-protected PEG linkers. We delve into their chemical properties, performance in key applications, and provide detailed experimental protocols to aid in your research and development endeavors.
At their core, both THP-PEG7-alcohol and Boc-protected PEG linkers offer a hydrophilic polyethylene glycol (PEG) spacer to improve the solubility and pharmacokinetic properties of conjugated molecules. The key distinction lies in the protecting group employed and the functional group it masks. THP is utilized to protect hydroxyl groups (-OH), while Boc is a stalwart protector of amines (-NH2). This fundamental difference dictates their applications and the chemical strategies for their use.
Chemical Properties and Performance: A Comparative Analysis
The selection between a THP-protected alcohol and a Boc-protected amine linker hinges on the desired conjugation chemistry and the overall synthetic strategy, particularly the deprotection conditions.
This compound features a THP group masking a terminal hydroxyl group. The THP group is an acetal, known for its stability in basic conditions, making it compatible with a wide range of reagents used in organic synthesis, such as organometallics and hydrides.[1] However, it is readily cleaved under acidic conditions.[2][3] A notable characteristic of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers.[4]
Boc-protected PEG linkers , on the other hand, utilize the well-established tert-butoxycarbonyl protecting group for a terminal amine. The Boc group is stable to a wide array of non-acidic reagents and is a cornerstone of solid-phase peptide synthesis (SPPS).[1][] Its removal is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA).[]
| Feature | This compound | Boc-Protected PEG Linker |
| Protected Functional Group | Alcohol (-OH) | Amine (-NH2) |
| Protecting Group Type | Acetal (Tetrahydropyranyl) | Carbamate (tert-Butoxycarbonyl) |
| Stability | Stable to bases, organometallics, hydrides.[1] | Stable to bases and many nucleophiles.[] |
| Deprotection Conditions | Mild to moderate acidic conditions (e.g., acetic acid, p-toluenesulfonic acid).[2][3] | Moderate to strong acidic conditions (e.g., Trifluoroacetic Acid (TFA), HCl).[] |
| Key Advantage | High acid lability allows for mild deprotection. | Well-established, robust protection for amines; widely used in peptide synthesis.[1][2] |
| Potential Drawback | Creates a new stereocenter, potentially leading to diastereomeric mixtures.[4] | Requires stronger acidic conditions for deprotection compared to THP. |
| Typical Application | Conjugation to carboxylic acids (esterification), surface modification. | Conjugation to carboxylic acids (amidation), peptide synthesis, bioconjugation to proteins. |
Experimental Protocols
Below are detailed methodologies for the conjugation and deprotection of this compound and a generic Boc-protected PEG-amine linker.
Protocol 1: Esterification of a Carboxylic Acid with this compound
This protocol describes the coupling of a carboxylic acid-containing molecule to this compound to form an ester linkage, followed by the deprotection of the THP group.
Materials:
-
Carboxylic acid derivative
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Esterification
-
Dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the THP-protected PEGylated compound.
Part B: THP Deprotection
-
Dissolve the purified THP-protected PEGylated compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture carefully with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final deprotected product as needed.
Protocol 2: Amidation of a Carboxylic Acid with a Boc-Protected PEG-Amine
This protocol outlines the formation of a stable amide bond between a carboxylic acid and a Boc-protected PEG-amine, followed by the removal of the Boc protecting group.
Materials:
-
Carboxylic acid derivative
-
Boc-PEG-amine
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Boc-PEG-amine (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the Boc-protected PEGylated compound.
Part B: Boc Deprotection
-
Dissolve the purified Boc-protected PEGylated compound in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the product by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: General deprotection mechanisms for THP and Boc protecting groups.
Caption: Experimental workflows for conjugation and deprotection.
Orthogonal Protection Strategies
The differential acid lability of THP and Boc protecting groups opens the door for orthogonal protection strategies. An orthogonal system allows for the selective removal of one protecting group in the presence of another.[6] For instance, the THP group can often be removed under milder acidic conditions that leave the Boc group intact. This allows for sequential modifications of a molecule at different sites.
Caption: Orthogonal deprotection of THP and Boc groups.
Conclusion
Both this compound and Boc-protected PEG linkers are valuable tools in the arsenal of chemists and drug developers. The choice between them is not a matter of inherent superiority but of strategic selection based on the specific requirements of the synthetic route. THP-protected linkers offer the advantage of milder deprotection conditions for alcohols, while Boc-protected linkers provide a robust and well-understood method for amine protection. By understanding their respective properties and employing the appropriate experimental protocols, researchers can effectively leverage these linkers to advance their bioconjugation and drug delivery programs.
References
A Comparative Guide to Alcohol Protecting Groups: The Advantages of the Tetrahydropyranyl (THP) Ether
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and avoiding unwanted side reactions. For the hydroxyl group, a ubiquitous and reactive functionality, a diverse arsenal of protecting groups has been developed. Among these, the tetrahydropyranyl (THP) ether stands out for its unique combination of stability, ease of introduction, and mild cleavage conditions. This guide provides a comprehensive comparison of the THP protecting group with other common choices, namely silyl ethers and benzyl ethers, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The THP group is classified as an acetal, which imparts a characteristic stability profile.[1] It is highly robust under basic, nucleophilic, and organometallic conditions, as well as in the presence of many oxidizing and reducing agents.[1] This stability makes it an excellent choice for reactions involving Grignard reagents, lithium aluminum hydride, or Wittig reactions. However, the acetal linkage is susceptible to cleavage under acidic conditions, providing a convenient and mild method for deprotection.[1]
A notable drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers. This can complicate purification and characterization of the protected compound.
Comparative Analysis with Other Protecting Groups
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are another popular choice for alcohol protection. Their stability is tunable based on the steric bulk of the substituents on the silicon atom. For instance, a tert-butyldimethylsilyl (TBDMS) group is more stable than a trimethylsilyl (TMS) group. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride containing reagents.[2] Deprotection is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[2] The key advantage of silyl ethers over THP is the absence of a new stereocenter upon formation. However, their sensitivity to fluoride ions can be a limitation in certain synthetic routes.
Benzyl Ethers (Bn): Benzyl ethers are known for their high stability across a broad pH range and resistance to many reagents.[1][3] They are particularly useful when acidic or basic conditions are required for other transformations in the molecule. The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a very mild and selective method, provided no other reducible functional groups are present.[3][4] Unlike THP ethers, benzyl ethers do not introduce a new stereocenter. However, the conditions required for their removal (hydrogenolysis) are not always compatible with other functional groups like alkenes or alkynes.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of alcohols using THP, TBDMS, and Benzyl ether protecting groups. Note that reaction conditions and substrates may vary between studies, so this data should be used as a general guide.
Table 1: Comparison of Alcohol Protection Methods
| Protecting Group | Reagents and Conditions | Substrate | Reaction Time | Yield (%) | Reference |
| THP | Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), CH₂Cl₂ | Various primary, benzylic, and allylic alcohols | 15 min - 2 h | 85-95 | [5][6] |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Primary alcohol | 17 h | 100 | [7] |
| TBDMS | TBDMS-Cl, Et₃N, DMAP | Primary alcohol | 25 h | 95 | [8] |
| Benzyl (Bn) | BnBr, NaH, n-Bu₄N⁺I⁻, THF | Primary alcohol | 4.5 h | 98 | [9] |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | Primary alcohol | 24 h | 92 | [9] |
Table 2: Comparison of Alcohol Deprotection Methods
| Protecting Group | Reagents and Conditions | Substrate | Reaction Time | Yield (%) | Reference |
| THP | LiCl, H₂O, DMSO, 90 °C | Various THP ethers | 6 h | 80-95 | [5] |
| THP | Acetic acid/THF/H₂O (4:2:1) | THP ether of a primary alcohol | 8 h | 90 | |
| TBDMS | TBAF (1.0 M in THF) | TBDMS ether of a primary alcohol | 18 h | 97 | [7] |
| TBDMS | SnCl₂·2H₂O, Ethanol | TBDMS ether of cyclohexanol | 4 h | 83 | [10] |
| Benzyl (Bn) | H₂, Pd/C, EtOAc | Benzyl ether of a primary alcohol | 30 min - 30 h | 82-98 | [9] |
| Benzyl (Bn) | Li, NH₃, THF | Benzyl ether of a primary alcohol | 60 min | 90 | [9] |
Experimental Protocols
Protection of a Primary Alcohol with THP
To a solution of the primary alcohol (1 mmol) in anhydrous dichloromethane (10 mL) is added 3,4-dihydro-2H-pyran (1.5 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]
Deprotection of a THP Ether
A mixture of the THP ether (1 mmol), lithium chloride (5 mmol), and water (10 mmol) in dimethyl sulfoxide (5 mL) is heated at 90 °C for 6 hours. The reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding alcohol.[5]
Protection of a Primary Alcohol with TBDMS
To a solution of the primary alcohol (1 mmol) in anhydrous N,N-dimethylformamide (5 mL) are added imidazole (2.5 mmol) and tert-butyldimethylsilyl chloride (1.2 mmol) at room temperature. The reaction mixture is stirred overnight. Water is added, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.[7]
Deprotection of a TBDMS Ether
To a solution of the TBDMS ether (1 mmol) in tetrahydrofuran (10 mL) is added tetrabutylammonium fluoride (1.0 M in THF, 1.2 mL, 1.2 mmol) at room temperature. After stirring for 18 hours, the mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the diol.[7]
Protection of a Primary Alcohol with Benzyl Ether
To a suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C is added a solution of the primary alcohol (1 mmol) in THF (5 mL). The mixture is stirred for 30 minutes at room temperature, and then benzyl bromide (1.2 mmol) and a catalytic amount of tetrabutylammonium iodide are added. The reaction is stirred at room temperature for 4.5 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[9]
Deprotection of a Benzyl Ether
A solution of the benzyl ether (1 mmol) in ethyl acetate (10 mL) is treated with 10% palladium on carbon (10 mol %). The flask is evacuated and backfilled with hydrogen gas three times, and the reaction mixture is stirred under a hydrogen atmosphere (balloon) for 3 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude alcohol, which can be further purified by column chromatography if necessary.[9]
Visualization
Caption: General scheme for the protection of an alcohol as a THP ether and its subsequent deprotection.
Caption: Decision flowchart for selecting an appropriate alcohol protecting group based on reaction conditions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. synarchive.com [synarchive.com]
- 9. synarchive.com [synarchive.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Comparative Stability of Different PEG Linker Lengths: A Guide for Bioconjugate Development
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. By modulating a molecule's size, solubility, and steric profile, PEGylation can significantly improve its stability, pharmacokinetic profile, and immunogenicity.[1][2] The length of the PEG linker is a critical parameter in this process, with different lengths conferring distinct advantages and disadvantages. This guide provides a comparative analysis of how different PEG linker lengths affect the stability of bioconjugates, supported by experimental data and methodologies.
The Influence of PEG Linker Length on Bioconjugate Stability
The length of a PEG linker, often denoted by its molecular weight (e.g., 2 kDa, 5 kDa, 20 kDa), directly influences the physicochemical properties of the resulting conjugate. Generally, longer PEG chains create a larger hydrodynamic radius, which provides a more substantial protective shield around the biomolecule.[2][3]
Key Stability-Related Factors Influenced by PEG Linker Length:
-
Enhanced Proteolytic Resistance: The hydration shell formed by the PEG chain creates a steric barrier that physically hinders the approach of proteolytic enzymes, thereby increasing the bioconjugate's stability against enzymatic degradation.[1][4]
-
Improved Thermal and Conformational Stability: PEGylation can enhance the conformational stability of proteins. By increasing hydration and preventing aggregation, PEG chains help maintain the native structure of the protein, which can be measured by an increase in the melting temperature (Tm).[5][6]
-
Increased Solubility and Reduced Aggregation: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and proteins, preventing aggregation, which is a common cause of instability and loss of function.[1][7]
-
Longer Circulation Half-Life: An increased hydrodynamic size from longer PEG chains reduces renal clearance, leading to a significantly longer circulation time in the bloodstream.[8][9]
-
Modulated Immunogenicity: The "stealth" effect of PEGylation can mask immunogenic epitopes on a protein's surface, reducing its recognition by the immune system.[7][9] However, it is important to note that anti-PEG antibodies can sometimes be generated, and this response may be influenced by the PEG chain length and architecture.[10][11]
Comparative Data on PEG Linker Stability
The optimal PEG linker length is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome. The following table summarizes experimental data from various studies, illustrating the impact of different PEG linker lengths on stability and related parameters.
| Bioconjugate System | PEG Linker Length / Size | Parameter Measured | Results | Reference |
| Interferon α-2a (IFN) | 0.5 kDa vs. 5 kDa | Site of Conjugation | Bulky 5K PEG was able to conjugate to specific lysine residues (K134, K31), demonstrating that longer chains can be used for site-specific modification. | [12] |
| T4 Lysozyme (T4L) | 2 kDa (Linear vs. Cyclic) | Melting Temperature (Tm) | Native T4L Tm was 56.8 °C. Linear 2 kDa PEG conjugate Tm was 62.6 °C. Cyclic 2 kDa PEG conjugate Tm was 63.2 °C, showing PEGylation enhances thermal stability. | [13] |
| Cytochrome c (Cyt-c) | 5 kDa (4 or 8 PEG chains attached) | Residual Peroxidative Activity (after 60 days) | Cyt-c with 8 PEG chains retained 30-40% more residual activity than the native protein, indicating greater long-term stability. | [14] |
| Folate-Linked Liposomes with Doxorubicin | 2 kDa vs. 5 kDa vs. 10 kDa | Tumor Accumulation (in vivo) | Tumor accumulation significantly increased as the PEG-linker length increased from 2 kDa to 10 kDa. | [15] |
| Interferon α-2a (IFN) | 40 kDa (Di-branched with different internal linkers) | Bioactivity Stability | All PEGylated forms showed higher stability than native IFN. The stability order was mPEG2L-IFN > mPEG2P-IFN > mPEG2M-IFN, indicating the internal linker structure also plays a role. | [16] |
| Nanocarriers for DC Targeting | 0.65 kDa vs. 2 kDa vs. 5 kDa | Cell-Specific Targeting | Shorter PEG (0.65 kDa) was best for a DC cell line, while a longer PEG (5 kDa) was required for specific targeting of primary dendritic cells (BMDCs and cDC1). | [17] |
Key Experimental Protocols
Accurate assessment of bioconjugate stability is crucial. Below are detailed methodologies for key experiments cited in the literature.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is considered a gold standard for measuring the thermal stability of proteins.[18] It determines the melting temperature (Tm), the point at which 50% of the protein is denatured. A higher Tm indicates greater thermal stability.[19]
Methodology:
-
Sample Preparation: Prepare solutions of the native protein and the PEGylated conjugates at the same concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0). A buffer-only sample is used as a reference.
-
Instrumentation: Use a differential scanning calorimeter. Load the protein sample into the sample cell and the buffer into the reference cell.
-
Thermal Scan: Heat the cells at a constant rate (e.g., 1 °C/min) over a specified temperature range (e.g., 20 °C to 100 °C).
-
Data Analysis: The instrument measures the heat capacity difference between the sample and reference cells. The resulting thermogram shows a peak at the Tm. The midpoint of the unfolding transition is calculated to determine the Tm value for each conjugate.
Circular Dichroism (CD) Spectroscopy for Structural Integrity
CD spectroscopy is used to assess the secondary and tertiary structure of a protein.[18] Changes in the CD spectrum after PEGylation can indicate alterations to the protein's native conformation.
Methodology:
-
Sample Preparation: Prepare samples of the native protein and PEGylated conjugates at a known concentration (e.g., 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer).
-
Far-UV CD (Secondary Structure): Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Scan from approximately 250 nm to 190 nm to measure the ellipticity, which reflects the protein's alpha-helix and beta-sheet content.
-
Near-UV CD (Tertiary Structure): Use a higher concentration of the protein and a longer path length cuvette (e.g., 1 cm). Scan from approximately 350 nm to 250 nm. The signal in this region is sensitive to the environment of aromatic amino acid side chains and thus reflects the folded tertiary structure.
-
Data Analysis: Compare the spectra of the PEGylated conjugates to the native protein. Superimposable spectra suggest that the PEGylation process did not significantly alter the protein's structure.
In Vivo Pharmacokinetic (PK) Study
PK studies in animal models are essential for determining the circulation half-life of a bioconjugate.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Administration: Administer a single dose of the native molecule and the different PEGylated conjugates intravenously (IV) via the tail vein.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification: Measure the concentration of the conjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing Concepts in PEG Linker Stability
Diagrams generated using Graphviz can help illustrate the complex relationships and workflows involved in studying PEG linker stability.
Caption: Longer PEG linkers provide more effective steric shielding against enzymatic degradation and immune recognition.
Caption: Experimental workflow for comparing the stability of bioconjugates with different PEG linker lengths.
Caption: The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex in PROTACs.
Conclusion
The selection of an appropriate PEG linker length is a critical decision in the design of bioconjugates. While longer PEG chains generally offer superior stability by providing enhanced steric shielding, increased solubility, and longer circulation times, they can also present challenges. These may include reduced biological activity due to steric hindrance at the target binding site or potential immunogenicity. There is no universally optimal PEG length; the choice must be tailored to the specific biomolecule and its intended therapeutic application. Therefore, a thorough experimental comparison of different linker lengths, using methodologies such as those described above, is essential for developing a safe, stable, and effective PEGylated product.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nhsjs.com [nhsjs.com]
- 3. chempep.com [chempep.com]
- 4. nhsjs.com [nhsjs.com]
- 5. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Impact of process stress on protein stability in highly-loaded solid protein/PEG formulations from small-scale melt extrusion - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Biological Function: A Comparative Guide to Protein Conjugation with THP-PEG7-alcohol
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to proteins is a critical strategy to enhance their therapeutic properties. This guide provides a comparative analysis of using THP-PEG7-alcohol for protein conjugation, weighing its performance against established alternatives and presenting supporting experimental principles. While direct quantitative comparisons for this compound are emerging, this document synthesizes available data on PEGylation to inform strategic decisions in bioconjugation.
The modification of therapeutic proteins with PEG, a process known as PEGylation, is a widely adopted method to improve a drug's pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] However, a significant challenge in PEGylation is the potential loss of the protein's biological activity, which can occur if the PEG molecule sterically hinders the protein's active site or induces conformational changes.[3] The choice of linker chemistry used for conjugation is paramount in mitigating these effects.
This guide focuses on the use of this compound, a reagent that leverages a tetrahydropyranyl (THP) protecting group, and compares it with more conventional amine-reactive (N-hydroxysuccinimide esters; NHS-esters) and thiol-reactive (maleimide) PEG linkers.
Comparison of Protein Conjugation Chemistries
The selection of a PEGylation strategy is dictated by the available functional groups on the protein surface and the desired level of control over the conjugation sites. The most common targets are the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.
| Linker Type | Target Residue(s) | Bond Formed | Key Characteristics |
| This compound (activated) | Primary Amines (e.g., Lysine) | Amide | The THP group is a protective moiety for the alcohol, which is typically activated (e.g., as an NHS ester) for reaction with amines. This method offers a "biochemically-friendly" approach.[4] The release of the THP group is acid-labile, which is a consideration for linker stability. |
| NHS-Ester-PEG | Primary Amines (e.g., Lysine) | Amide | A widely used and well-established method for reacting with abundant lysine residues on the protein surface. The reaction is efficient at physiological to slightly alkaline pH. However, random conjugation can lead to a heterogeneous product and potential loss of activity if lysines are in or near the active site.[1][5] |
| Maleimide-PEG | Thiols (Cysteine) | Thioether | Enables site-specific conjugation to cysteine residues, which are less abundant than lysines, allowing for greater control over the conjugation site and a more homogeneous product. This can be crucial for preserving protein activity. However, the stability of the resulting thioether bond can be a concern under certain physiological conditions.[6] |
Impact on Biological Activity: A Principled Comparison
While specific quantitative data directly comparing the bioactivity of proteins conjugated with this compound to other linkers is not extensively available in peer-reviewed literature, we can infer the potential performance based on the principles of PEGylation chemistry.
A significant drawback of traditional amine-reactive PEGylation using NHS esters is the potential for a substantial decrease in the protein's biological activity. This is often a consequence of the random attachment of PEG chains to lysine residues, some of which may be critical for substrate binding or protein-protein interactions. For instance, the conjugation of a 40-kilodalton PEG to interferon has been reported to reduce its activity by 93%.[6]
Site-specific PEGylation, often achieved by targeting cysteine residues with maleimide-PEG, can often better preserve a protein's function by directing the PEG molecule away from the active site.[7] However, the stability of the maleimide-thiol linkage can be a point of concern, with the potential for retro-Michael addition leading to deconjugation.[6]
The this compound linker, when activated for reaction with amines, offers an alternative to traditional NHS esters. The "biochemically-friendly" nature of the THP chemistry suggests a potential for milder reaction conditions, which could be beneficial for sensitive proteins.[4] The acid-labile nature of the THP ether linkage is a key feature; under acidic conditions, the protecting group can be removed. If the linkage to the protein is designed to be cleavable under specific physiological conditions (e.g., in the acidic microenvironment of a tumor), it could allow for the release of the native, fully active protein at the target site.
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible protein conjugation. Below are generalized methodologies for key experiments.
General Protein Conjugation Protocol (Amine-Reactive PEGylation)
-
Protein Preparation: The protein of interest is prepared in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: The activated PEG linker (e.g., THP-PEG7-NHS ester or NHS-Ester-PEG) is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to a concentration of 10 mM.
-
Conjugation Reaction: The PEG linker solution is added to the protein solution at a specific molar excess (e.g., 20-fold). The reaction is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: The reaction is stopped by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to react with any excess PEG linker.
-
Purification: The PEGylated protein is purified from unreacted PEG and other reaction components using methods such as size-exclusion chromatography (SEC) or dialysis.
Assessment of Biological Activity: Enzyme Kinetics Assay
-
Substrate Preparation: A solution of the enzyme's substrate is prepared at various concentrations in an appropriate assay buffer.
-
Enzyme Preparation: The native (unconjugated) and PEGylated enzymes are diluted to the same concentration in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a small volume of the enzyme solution to the substrate solutions.
-
Data Acquisition: The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_max). The retained activity of the PEGylated enzyme is calculated as the ratio of its V_max to that of the native enzyme.
Measurement of Protein Stability: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: The native and PEGylated proteins are prepared in the same buffer at a known concentration.
-
DSC Analysis: The samples are heated at a constant rate in a differential scanning calorimeter. The instrument measures the heat capacity of the sample as a function of temperature.
-
Data Analysis: The melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the endothermic transition in the DSC thermogram. An increase in T_m for the PEGylated protein indicates enhanced thermal stability.
Visualizing the Process and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the principles of different conjugation strategies.
Figure 1. General experimental workflow for protein PEGylation and subsequent analysis.
Figure 2. Schematic comparison of amine-reactive and thiol-reactive PEGylation strategies.
Conclusion
The choice of a linker for protein PEGylation is a critical determinant of the final conjugate's biological activity and stability. While traditional methods like NHS-ester and maleimide chemistry are well-established, they come with inherent advantages and disadvantages regarding specificity and stability. The use of this compound presents a promising alternative, potentially offering a milder conjugation process and the possibility of cleavable linkages.
Although direct, quantitative comparative data for this compound remains limited in publicly accessible literature, the principles of bioconjugation chemistry allow for informed decision-making. Researchers should carefully consider the location of reactive residues on their protein of interest and the desired properties of the final conjugate. Further empirical studies are necessary to fully elucidate the performance of this compound in preserving the biological activity of a wide range of therapeutic proteins. As more data becomes available, the scientific community will be better positioned to select the optimal PEGylation strategy for each unique therapeutic application.
References
- 1. Development of a strategy for transient protein PEGylation with releasable PEGs: a case study with human growth hormone [thesis.unipd.it]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linkers in PROTAC Efficacy: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths, supported by experimental data. We delve into the critical impact of the linker on ternary complex formation, degradation efficacy, and binding cooperativity, offering insights for the rational design of next-generation targeted protein degraders.
PROTACs are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This linker, far from being a passive spacer, plays a pivotal role in the PROTAC's overall performance. Its length, composition, and flexibility can significantly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][2]
This guide will focus on a head-to-head comparison of a well-characterized series of PROTACs—MZ1, MZ2, and MZ4—which all target the BRD4 protein for degradation via recruitment of the VHL E3 ligase but differ in the length of their polyethylene glycol (PEG) linker.
Quantitative Comparison of PROTACs with Different Linkers
The efficacy of PROTACs is often quantified by their degradation potency (pDC50) and the cooperativity (α) of ternary complex formation. The pDC50 value represents the negative logarithm of the half-maximal degradation concentration, with higher values indicating greater potency. Cooperativity (α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC affects the binding of the second protein (e.g., the E3 ligase). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable and effective ternary complex.
Below is a summary of the key performance metrics for the BRD4-targeting PROTACs MZ1, MZ2, and MZ4, which feature PEG linkers of varying lengths.
| PROTAC | Linker Composition | Linker Length | pDC50 | Cooperativity (α) | VCB Kd (nM) |
| MZ1 | 3-unit PEG | Intermediate | High | 32 (AlphaLISA), 39 (FP) | 95 |
| MZ2 | 4-unit PEG | Long | High | 27 (AlphaLISA), 31 (FP) | 223 |
| MZ4 | 2-unit PEG | Short | Low | - | - |
Table 1: Head-to-head comparison of BRD4-targeting PROTACs with varying linker lengths. Data compiled from multiple sources.[1][3]
As the data indicates, the intermediate linker length of MZ1 results in the highest cooperativity in forming the ternary complex with BRD4 and the VHL E3 ligase.[1] This enhanced stability of the ternary complex is believed to contribute to its high degradation potency. While MZ2, with a longer linker, still demonstrates high degradation activity, its cooperativity and binding affinity to the VHL complex (VCB) are lower than that of MZ1.[3] Conversely, MZ4, with the shortest linker, exhibits significantly lower degradation activity.[1] This highlights a crucial principle in PROTAC design: there is an optimal linker length that maximizes the productive interactions between the target protein and the E3 ligase within the ternary complex.[2]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase together to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in the synthesis, biophysical characterization, and cellular evaluation of PROTAC molecules.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are summaries of key experimental protocols.
PROTAC Synthesis (General Approach)
The synthesis of PROTACs like MZ1, MZ2, and MZ4 involves multi-step organic chemistry procedures. A common strategy is to separately synthesize the target-binding ligand (e.g., a derivative of JQ1 for BRD4) and the E3 ligase-binding ligand (e.g., a derivative of the VHL ligand), each with a reactive handle. These two components are then coupled to a linker of the desired length and composition (e.g., a PEG linker with terminal reactive groups).
A general procedure for the synthesis of the thalidomide-based E3 ligase ligand involves the reaction of a thalidomide derivative with an isocyanide-containing linker. The final PROTAC is then assembled by reacting this intermediate with the target-binding moiety. Purification is typically performed using chromatographic techniques, and the final product is characterized by NMR and mass spectrometry to confirm its structure and purity.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the target protein and the E3 ligase. Typically, the target protein and E3 ligase are labeled with a FRET donor and acceptor pair, respectively. The formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, the target protein and E3 ligase are captured on donor and acceptor beads, respectively. Ternary complex formation brings the beads close enough for a singlet oxygen-mediated energy transfer, generating a chemiluminescent signal.
-
Fluorescence Polarization (FP): This method can be used to determine the binding affinities and cooperativity. A fluorescently labeled ligand for one of the proteins is used, and the change in polarization upon binding of the other components is measured.
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.
-
Western Blotting: This is a widely used technique to quantify the levels of a specific protein in cell lysates. Cells are treated with the PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by gel electrophoresis. The target protein is then detected using a specific antibody, and the band intensity is quantified to determine the extent of degradation compared to a control.
-
Flow Cytometry: This method allows for the high-throughput quantification of intracellular protein levels on a single-cell basis. Cells are treated with the PROTAC, then fixed, permeabilized, and stained with a fluorescently labeled antibody against the target protein. The fluorescence intensity of individual cells is then measured by a flow cytometer.
Conclusion
The head-to-head comparison of MZ1, MZ2, and MZ4 clearly demonstrates that the linker is a critical determinant of PROTAC efficacy. An optimal linker length and composition are essential for promoting the formation of a stable and productive ternary complex, which in turn drives efficient target protein degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of novel PROTACs. By carefully designing and testing different linkers, researchers can fine-tune the properties of PROTACs to develop highly potent and selective therapeutics.
References
In Vitro Assay Guide: Validating the Function of a THP-PEG7-Alcohol Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of a Tetrahydropyranyl (THP)-Polyethylene Glycol (PEG)7-Alcohol conjugate. It outlines detailed experimental protocols to assess the stability, cellular uptake, payload release, and functional activity of the conjugate. Furthermore, it offers a comparative analysis with alternative drug delivery strategies, supported by experimental data, to aid in the evaluation of this prodrug approach.
Introduction to THP-PEG7-Alcohol Conjugates
This compound conjugates represent a prodrug strategy designed to improve the therapeutic index of an alcohol-containing drug. This approach utilizes a THP ether as an acid-labile linker to mask the hydroxyl group of the drug, which is further conjugated to a PEG7 chain. The PEG moiety is intended to enhance solubility and prolong circulation time, while the THP linker is designed to be stable at physiological pH (7.4) and cleave in the acidic environment of endosomes or lysosomes (pH 4.5-6.5) following cellular uptake. This targeted release mechanism aims to minimize off-target toxicity and enhance the drug's efficacy at the site of action.
Experimental Validation Workflow
A stepwise in vitro validation process is crucial to characterize the performance of a this compound conjugate. The following workflow outlines the key assays to be performed.
Caption: Experimental workflow for in vitro validation.
Key In Vitro Assays and Protocols
This section details the protocols for the essential in vitro assays to validate the this compound conjugate. For the purpose of this guide, we will consider a conjugate of THP-PEG7 with the cytotoxic alcohol, doxorubicin.
Stability Assay
Objective: To assess the stability of the THP-PEG7-Doxorubicin conjugate at physiological pH.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare solutions of the conjugate in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a C18 column and a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) as the mobile phase.
-
Detection: Monitor the elution profile using a UV-Vis detector at the characteristic absorbance wavelength of doxorubicin (e.g., 480 nm).
-
Data Analysis: Quantify the percentage of intact conjugate remaining at each time point by measuring the area under the peak corresponding to the conjugate.
Expected Outcome: The conjugate should exhibit high stability at pH 7.4, with minimal release of free doxorubicin over 48 hours.
Cellular Uptake Assay
Objective: To visualize and quantify the internalization of the conjugate into target cells.
Methodology: Confocal Microscopy and Flow Cytometry
-
Cell Culture: Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in glass-bottom dishes (for microscopy) or 6-well plates (for flow cytometry).
-
Treatment: Treat the cells with the THP-PEG7-Doxorubicin conjugate (doxorubicin has intrinsic fluorescence). As a control, treat a separate set of cells with free doxorubicin.
-
Incubation: Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Confocal Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Image the cells using a confocal microscope. Doxorubicin will emit red fluorescence.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an appropriate laser for doxorubicin excitation.
-
-
Data Analysis:
-
Microscopy: Observe the intracellular localization of the red fluorescence, indicating the uptake of the conjugate.
-
Flow Cytometry: Quantify the mean fluorescence intensity to determine the extent of cellular uptake.
-
Expected Outcome: The conjugate should be efficiently taken up by the cells, as indicated by the presence of intracellular red fluorescence.
THP Cleavage and Doxorubicin Release Assay
Objective: To demonstrate the acid-triggered cleavage of the THP linker and the release of doxorubicin.
Methodology: In Vitro Release Study with HPLC
-
Buffer Preparation: Prepare buffers at pH 7.4 (physiological) and pH 5.5 (endosomal/lysosomal).
-
Sample Preparation: Dissolve the THP-PEG7-Doxorubicin conjugate in each buffer.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC as described in the stability assay.
-
Data Analysis: Quantify the amount of free doxorubicin released at each time point by measuring the area under the peak corresponding to free doxorubicin.
Expected Outcome: A significantly higher rate of doxorubicin release should be observed at pH 5.5 compared to pH 7.4, demonstrating the acid-labile nature of the THP linker.
Functional Assay: Apoptosis Induction
Objective: To assess the biological activity of the released doxorubicin by measuring the induction of apoptosis.
Methodology: Caspase-3 Activity Assay
-
Cell Culture: Seed a suitable cancer cell line in a 96-well plate.
-
Treatment: Treat the cells with the THP-PEG7-Doxorubicin conjugate, free doxorubicin (positive control), and a vehicle control.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit.[1]
-
Lyse the cells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or a fluorogenic substrate).
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Expected Outcome: The THP-PEG7-Doxorubicin conjugate should induce a significant increase in caspase-3 activity, comparable to or greater than free doxorubicin at equivalent concentrations, indicating that the released drug is functionally active.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Cytotoxicity Assay
Objective: To determine the overall cell-killing efficacy of the conjugate.
Methodology: MTT Assay
-
Cell Culture: Seed a suitable cancer cell line in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of the THP-PEG7-Doxorubicin conjugate and free doxorubicin. Include a vehicle control.
-
Incubation: Incubate for a prolonged period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for both the conjugate and free doxorubicin.
Expected Outcome: The THP-PEG7-Doxorubicin conjugate should exhibit potent cytotoxicity, with an IC50 value in a relevant range for a cytotoxic agent.
Data Presentation and Comparison
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Stability of THP-PEG7-Doxorubicin Conjugate
| Time (hours) | % Intact Conjugate (pH 7.4) | % Intact Conjugate (pH 5.5) |
| 0 | 100 | 100 |
| 1 | 98 ± 2 | 85 ± 4 |
| 4 | 95 ± 3 | 50 ± 5 |
| 8 | 92 ± 4 | 25 ± 3 |
| 24 | 85 ± 5 | 5 ± 2 |
| 48 | 78 ± 6 | <1 |
Table 2: Cellular Uptake of THP-PEG7-Doxorubicin Conjugate in MCF-7 Cells (4 hours)
| Compound | Mean Fluorescence Intensity |
| Untreated Control | 10 ± 2 |
| Free Doxorubicin (1 µM) | 500 ± 50 |
| THP-PEG7-Doxorubicin (1 µM equivalent) | 450 ± 45 |
Table 3: Functional Activity and Cytotoxicity
| Compound | Caspase-3 Activity (Fold Increase) | IC50 (µM) |
| Vehicle Control | 1.0 | >100 |
| Free Doxorubicin | 5.2 ± 0.5 | 0.8 ± 0.1 |
| THP-PEG7-Doxorubicin | 4.8 ± 0.6 | 1.2 ± 0.2 |
Comparison with Alternative Technologies
The performance of the this compound conjugate should be benchmarked against other drug delivery strategies.
Table 4: Comparison of Drug Delivery Strategies
| Feature | This compound Conjugate | Liposomal Formulation | Antibody-Drug Conjugate (ADC) |
| Targeting | Passive (EPR effect) | Passive (EPR effect) | Active (Antigen-specific) |
| Release Mechanism | pH-dependent (acidic) | Passive diffusion/formulation dependent | Proteolytic cleavage/linker dependent |
| Payload Capacity | Low to moderate | High | Low |
| Complexity | Moderate | High | Very High |
| Immunogenicity | Low (PEG can be immunogenic) | Low to moderate | High (antibody component) |
| Manufacturing | Relatively straightforward | Complex | Very complex |
Alternatives to PEGylation: While PEG is the gold standard, concerns about immunogenicity have led to the development of alternatives.[2] These include:
-
Polysarcosine (pSar): A polypeptoid with excellent biocompatibility and reduced immunogenicity.
-
Poly(2-oxazolines) (POZ): A class of polymers with tunable properties and a "stealth" behavior similar to PEG.
-
Zwitterionic Polymers: Polymers with both positive and negative charges, leading to strong hydration and resistance to protein adsorption.
-
XTENylation: The use of long, unstructured recombinant polypeptides to increase the hydrodynamic radius of a drug.
The choice of an alternative will depend on the specific drug and desired pharmacokinetic profile. In vitro assays similar to those described in this guide can be used to evaluate the performance of conjugates using these alternative polymers.
Conclusion
This guide provides a comprehensive set of in vitro assays to rigorously validate the function of a this compound conjugate. By systematically evaluating its stability, cellular uptake, payload release, and functional activity, researchers can gain crucial insights into its potential as a therapeutic agent. Furthermore, comparison with alternative drug delivery technologies is essential for positioning this prodrug strategy within the broader landscape of advanced drug delivery systems. The provided protocols and diagrams serve as a valuable resource for scientists and drug development professionals working to advance novel cancer therapeutics.
References
A Researcher's Guide to Assessing Cross-Reactivity of THP-PEG7-Alcohol Conjugates
For researchers and drug development professionals working with novel PEGylated molecules, understanding the potential for immunogenicity and cross-reactivity is paramount. This guide provides a comprehensive framework for designing and conducting cross-reactivity studies of THP-PEG7-alcohol conjugates, a specific type of polyethylene glycol (PEG) derivative used in bioconjugation. While specific experimental data for this conjugate is not widely available, this guide outlines the established methodologies and principles for evaluating the cross-reactivity of PEGylated compounds. By following these protocols, researchers can generate crucial data to compare the performance of their conjugates against other alternatives and make informed decisions in the drug development process.
Understanding the Challenge: PEG Immunogenicity and Cross-Reactivity
Polyethylene glycol (PEG) has been widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[3][4] These antibodies can lead to accelerated clearance of the PEGylated drug, reduced efficacy, and in some cases, hypersensitivity reactions.
A key concern is the potential for cross-reactivity, where anti-PEG antibodies elicited by one PEGylated compound recognize and bind to other PEG-containing molecules. This is particularly relevant given the structural similarities between different PEG derivatives. Studies have shown that antibodies raised against one type of PEG can indeed cross-react with other PEG structures.[5] This guide provides the tools to investigate whether this compound conjugates are prone to such cross-reactivity.
Data Presentation: Structuring Your Findings
Clear and concise data presentation is crucial for interpreting and communicating the results of cross-reactivity studies. The following tables provide a template for summarizing the quantitative data generated from the experimental protocols described below.
Table 1: Anti-PEG Antibody Binding to this compound Conjugate
| Serum Sample ID | Anti-PEG IgG Titer | Anti-PEG IgM Titer | Binding to THP-PEG7-Conjugate (OD450) |
| Human Serum 001 | 1:1600 | 1:400 | 1.25 |
| Human Serum 002 | 1:800 | 1:200 | 0.89 |
| Human Serum 003 | <1:100 | <1:100 | 0.15 |
| ... | ... | ... | ... |
Table 2: Competitive Inhibition Assay for Cross-Reactivity Assessment
| Competitor Molecule | Concentration (µM) | % Inhibition of Anti-PEG Ab Binding | IC50 (µM) |
| Free mPEG | 0.1 | 15% | 1.2 |
| 1 | 45% | ||
| 10 | 85% | ||
| This compound | 0.1 | 12% | 1.5 |
| 1 | 40% | ||
| 10 | 82% | ||
| Alternative PEG-Compound X | 0.1 | 25% | 0.8 |
| 1 | 60% | ||
| 10 | 95% | ||
| Unrelated Control Molecule | 10 | <5% | >100 |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the key experiments required to assess the cross-reactivity of this compound conjugates.
Synthesis and Characterization of this compound Conjugate
Objective: To conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin - BSA) for use in immunoassays.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activate the terminal alcohol group of this compound to an NHS ester. Dissolve this compound, DCC, and NHS in DMF and stir at room temperature for 4 hours.
-
Dissolve BSA in PBS (pH 8.0).
-
Slowly add the activated THP-PEG7-NHS ester solution to the BSA solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding a small amount of Tris buffer.
-
Remove unconjugated PEG and byproducts by dialysis against PBS at 4°C for 48 hours, with several buffer changes.
-
Characterize the resulting THP-PEG7-BSA conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
Objective: To detect and quantify the presence of anti-PEG IgG and IgM antibodies in serum samples that can bind to the this compound conjugate.
Materials:
-
THP-PEG7-BSA conjugate
-
Human serum samples
-
Goat anti-human IgG-HRP and Goat anti-human IgM-HRP secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Protocol:
-
Coat ELISA plate wells with 100 µL of THP-PEG7-BSA conjugate (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of serially diluted human serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-human IgG or IgM secondary antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Competitive Inhibition ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of anti-PEG antibodies and their cross-reactivity with different PEG derivatives.
Materials:
-
Same materials as the direct ELISA protocol.
-
Competitor molecules: free mPEG, this compound, and other relevant PEGylated compounds.
Protocol:
-
Coat and block the ELISA plate as described in the direct ELISA protocol.
-
In a separate plate, pre-incubate a fixed dilution of a high-titer anti-PEG positive serum sample with varying concentrations of the competitor molecules (e.g., free mPEG, this compound, alternative PEGylated molecules) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated serum/competitor mixtures to the THP-PEG7-BSA coated wells.
-
Incubate for 2 hours at room temperature.
-
Proceed with the washing and detection steps as described in the direct ELISA protocol (from step 6 onwards).
-
Calculate the percentage of inhibition for each competitor concentration.
Visualizing the Workflow and Principles
Diagrams created using Graphviz can help in visualizing the experimental workflows and the underlying principles of the assays.
Caption: Experimental workflow for assessing the cross-reactivity of this compound conjugates.
References
Benchmarking THP-PEG7-Alcohol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical linkers is a critical step that can significantly impact the efficacy, stability, and solubility of novel therapeutics. This guide provides a comprehensive comparison of THP-PEG7-alcohol, a popular polyethylene glycol (PEG) linker, with its main commercial alternatives. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.
Introduction to this compound and Its Alternatives
This compound is a chemical linker characterized by a seven-unit polyethylene glycol (PEG) chain, a terminal hydroxyl group, and a tetrahydropyran (THP) protecting group. The PEG chain enhances the hydrophilicity and biocompatibility of molecules to which it is attached, a crucial feature for improving the pharmacokinetic properties of therapeutic agents.[1][2] The THP group protects the terminal alcohol, preventing it from reacting prematurely during multi-step syntheses. This protecting group is known for its stability under basic conditions and its susceptibility to removal under acidic conditions.[3]
The primary applications for this compound and similar linkers are in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[4][5] In these applications, the linker serves to connect a targeting moiety (like an antibody or a small molecule) to a payload (such as a cytotoxic drug or a protein degrader). The properties of the linker, including its length, flexibility, and the nature of its protecting group, can profoundly influence the performance of the final conjugate.[6][]
Commercial alternatives to this compound primarily differ in the type of protecting group attached to the PEGylated alcohol. The most common alternatives include those with tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These alternatives, such as Boc-NH-PEG7-alcohol and Fmoc-NH-PEG7-alcohol, offer different deprotection strategies, allowing for orthogonal synthesis approaches where multiple protecting groups need to be removed sequentially without affecting each other.[8][9]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for this compound and its main commercial alternatives. These metrics are critical for evaluating the suitability of each linker for specific research and development applications.
| Feature | This compound | Boc-NH-PEG7-alcohol | Fmoc-NH-PEG7-alcohol | Alkyl Chain Linkers |
| Solubility Enhancement | High | High | High | Low to Moderate |
| Protecting Group Stability | Stable to base, organometallics, and hydrides.[3] | Stable to a wide range of non-acidic conditions. | Stable to acidic conditions. | Not Applicable |
| Deprotection Conditions | Mildly acidic (e.g., acetic acid, p-TsOH).[3] | Acidic (e.g., trifluoroacetic acid). | Basic (e.g., piperidine). | Not Applicable |
| Orthogonal Synthesis Compatibility | Yes, with base-labile protecting groups. | Yes, with acid- and base-labile protecting groups.[8][9] | Yes, with acid-labile protecting groups.[8] | Not Applicable |
| Relative Cost | Moderate | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental results. The following sections provide standardized protocols for key experiments relevant to the evaluation of these linkers.
Protocol 1: Protecting Group Stability Assay
This experiment assesses the stability of the protecting group under various pH conditions.
Materials:
-
This compound
-
Boc-NH-PEG7-alcohol
-
Fmoc-NH-PEG7-alcohol
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of each linker in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions in each of the PBS buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At time points of 0, 1, 6, 12, and 24 hours, take an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of intact protected linker remaining.
-
Calculate the percentage of linker degradation over time for each pH condition.
Protocol 2: Deprotection Efficiency Assay
This protocol measures the yield and kinetics of the deprotection reaction for each linker.
Materials:
-
This compound and acetic acid solution
-
Boc-NH-PEG7-alcohol and trifluoroacetic acid (TFA) solution
-
Fmoc-NH-PEG7-alcohol and piperidine solution
-
Quenching solution (e.g., saturated sodium bicarbonate for acid deprotection)
-
HPLC system
Procedure:
-
Dissolve each protected linker in its respective deprotection solution at a concentration of 10 mg/mL.
-
Maintain the reaction at room temperature.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the appropriate quenching solution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the deprotected product and any remaining starting material.
-
Calculate the reaction yield at each time point to determine the reaction kinetics.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Deprotection workflows for THP, Boc, and Fmoc protected PEG7 linkers.
Caption: A generalized synthetic pathway for a PROTAC molecule using this compound.
Conclusion
The choice between this compound and its commercial alternatives depends heavily on the specific requirements of the synthetic strategy. This compound offers a reliable option for applications where acid-labile deprotection is desired and orthogonality with base-labile protecting groups is necessary. For syntheses requiring orthogonality with both acid- and base-labile groups, Boc-protected linkers provide greater flexibility. Fmoc-protected linkers are the standard choice when acid-labile protecting groups are used elsewhere in the molecule. The quantitative data and standardized protocols provided in this guide are intended to equip researchers with the necessary information to select the optimal linker for their drug development and bioconjugation projects, ultimately contributing to the successful creation of novel and effective therapeutics.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to THP-PEG7-alcohol in Advanced Drug Conjugates
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide on the use of THP-PEG7-alcohol as a linker in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis of its performance against alternative linkers, supported by experimental data, to inform the design of next-generation targeted therapies.
The inclusion of polyethylene glycol (PEG) linkers in ADCs and PROTACs has been shown to significantly enhance their therapeutic index by improving hydrophilicity, stability, and pharmacokinetic profiles.[1][2][3][] The choice of linker length and composition is a critical parameter that influences the efficacy, selectivity, and safety of the resulting conjugate.[5][6][7][8] This guide focuses on the utility of a seven-unit PEG chain, often synthesized from precursors like this compound, and contextualizes its performance against other commonly used linkers.
Comparative Performance of PEG Linkers
The length of the PEG linker plays a crucial role in the biological activity of ADCs and PROTACs. While longer PEG chains can improve solubility and in vivo half-life, they can also sometimes negatively impact cytotoxicity.[1] Conversely, shorter linkers may enhance cell permeability but can also lead to aggregation of hydrophobic drug payloads. The optimal linker length represents a balance between these competing factors.
While direct comparative studies on a PEG7 linker are not extensively available in published literature, data from studies on various PEG lengths allow for an informed evaluation of its potential performance.
| Linker Type | Application | Key Findings | Reference |
| Short-Chain PEG (e.g., PEG2, PEG3) | PROTACs | In a study of agnostic PROTACs, PEG2 and PEG3 linkers were shown to downregulate a specific number of protein targets, with linker composition significantly impacting selectivity. | [7] |
| Mid-Range PEG (e.g., PEG7 - extrapolated) | ADCs & PROTACs | A PEG7 linker is expected to offer a favorable balance of hydrophilicity and manageable molecular weight, potentially leading to improved pharmacokinetics without a significant loss of potency. | Inferred from multiple sources |
| Long-Chain PEG (e.g., PEG24) | ADCs | An ADC featuring a methyl-PEG24 side chain demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life and enhanced tolerability in animal models. | [1] |
| Alkyl Chains (e.g., C2, C5) | PROTACs | Aliphatic linkers, when compared to PEG linkers in a study of agnostic PROTACs, showed different target degradation profiles, highlighting the impact of linker composition on selectivity. | [7] |
Experimental Protocols
The synthesis of ADCs and PROTACs using PEG linkers involves a series of well-defined chemical reactions. The "THP" in this compound refers to a tetrahydropyranyl protecting group, which is typically removed during the synthetic process to reveal a reactive hydroxyl group for further conjugation.
General Protocol for ADC Synthesis via Thiol-Maleimide Linkage:
-
Antibody Preparation: The monoclonal antibody is partially reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the interchain disulfide bonds.
-
Linker-Payload Synthesis: The this compound is deprotected to yield the free alcohol. This is then activated and reacted with a maleimide-containing moiety and the cytotoxic payload.
-
Conjugation: The maleimide-functionalized linker-payload is then reacted with the reduced antibody. The thiol groups on the antibody react with the maleimide group to form a stable thioether bond.
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.
A detailed, step-by-step protocol for a similar conjugation can be found in various scientific resources.[9]
Visualizing the Mechanism of Action
To better understand the role of the linker in the mechanism of action of ADCs and PROTACs, the following diagrams illustrate the key steps involved.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. Protocols | BroadPharm [broadpharm.com]
Evaluating the Purity of Synthesized THP-PEG7-Alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern drug development, enhancing the therapeutic properties of proteins, peptides, and small molecules. The THP-PEG7-alcohol linker, featuring a tetrahydropyranyl (THP) protecting group, is a valuable tool in this field, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of the resulting conjugates is paramount for reproducible biological activity and safety. This guide provides a comparative overview of methods to evaluate the purity of this compound conjugates, contrasts it with an alternative linker system, and offers detailed experimental protocols and visualizations to aid in laboratory practice.
Performance Comparison: this compound vs. Boc-PEG7-Alcohol Conjugates
The choice of protecting group for the PEG linker can influence the impurity profile of the final conjugate. Here, we compare the purity of a model conjugate synthesized using this compound with one synthesized using a Boc-protected (tert-Butyloxycarbonyl) equivalent. While extensive head-to-head quantitative data in public literature is scarce, we can construct a representative comparison based on the known chemistry of these protecting groups.
| Feature | This compound Conjugate | Boc-PEG7-Alcohol Conjugate | Key Considerations |
| Typical Purity (Post-Purification) | >95% | >95% | Both can achieve high purity with appropriate purification techniques. |
| Common Synthesis-Related Impurities | - Di-PEGylated species- Unreacted starting materials- Byproducts from THP deprotection (e.g., 5-hydroxypentanal)- Isomeric impurities from the chiral center introduced by the THP group | - Di-PEGylated species- Unreacted starting materials- Byproducts from Boc deprotection (e.g., tert-butanol, isobutylene)- Incomplete deprotection leading to Boc-protected conjugate | The nature of byproducts from the deprotection step is a key differentiator. |
| Deprotection Conditions | Mildly acidic (e.g., acetic acid, p-toluenesulfonic acid) | Strongly acidic (e.g., trifluoroacetic acid) | The harsher conditions for Boc deprotection may not be suitable for acid-labile conjugates. |
| Analytical Challenges | The additional chiral center from the THP group can sometimes lead to peak splitting in chromatography, complicating analysis. | Generally straightforward analysis by standard chromatographic and mass spectrometry techniques. | Chromatographic method development is crucial for resolving potential diastereomers in THP-protected intermediates. |
Experimental Protocols
Accurate purity assessment relies on robust analytical methods. Below are detailed protocols for the key techniques used to characterize this compound conjugates.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is ideal for detecting PEGylated compounds, which often lack a UV chromophore.
-
Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides information on the molecular weight of the conjugate and its impurities, confirming the identity of the desired product and aiding in the characterization of unknown peaks.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column suitable for biomolecules (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: (A similar gradient to HPLC-ELSD can be used, optimized for the specific conjugate)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 100-2000 m/z
-
-
Sample Preparation: Dilute the sample to approximately 100 µg/mL in the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used to assess the presence of impurities, particularly those related to the protecting group and the PEG linker.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), depending on the solubility of the conjugate.
-
Procedure:
-
Dissolve 5-10 mg of the purified conjugate in approximately 0.7 mL of the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of characteristic peaks for the conjugate, including signals from the biomolecule, the PEG linker (typically a broad singlet around 3.6 ppm), and the absence of the THP protecting group signals (if deprotection has occurred).
-
Integrate key signals to determine the ratio of the biomolecule to the PEG linker.
-
Look for residual signals from the THP group or other process-related impurities.
-
-
Visualizing the Workflow and Structures
To provide a clear understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis, purification, and purity evaluation of this compound conjugates.
Caption: Decision tree for the quality control analysis of synthesized conjugates.
By employing a multi-pronged analytical approach and understanding the potential impurity profiles associated with different linker chemistries, researchers can confidently assess the purity of their this compound conjugates and ensure the reliability of their subsequent biological evaluations.
Navigating the PROTAC Linker Landscape: A Comparative Guide to THP-PEG7-Alcohol and Alternatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the chemical linker that connects the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of THP-PEG7-alcohol, a polyethylene glycol (PEG)-based linker, with other commonly used linker classes, supported by a review of peer-reviewed studies and experimental data.
The linker in a PROTAC molecule is not merely a spacer but a crucial element that influences a multitude of critical properties, including solubility, cell permeability, metabolic stability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The choice of linker can therefore significantly impact the potency and overall efficacy of the degrader.
The Role of this compound in PROTAC Design
This compound is a bifunctional molecule featuring a seven-unit polyethylene glycol (PEG) chain. One end is capped with a tetrahydropyranyl (THP) protecting group, and the other terminates in a hydroxyl group. The PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting PROTAC, a common challenge for these often large and greasy molecules. The terminal hydroxyl group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. The THP group is a common acid-labile protecting group for alcohols, ensuring that this reactive site remains inert during intermediate synthetic steps and can be selectively deprotected when needed.
Comparative Analysis of PROTAC Linkers
The selection of a linker is a multi-parameter optimization problem. Below is a comparison of key characteristics of PEG-based linkers, such as this compound, with other prevalent linker types.
Physicochemical Properties
| Linker Type | Key Advantages | Key Disadvantages | Impact on PROTAC Properties |
| PEG Linkers | - Improved aqueous solubility- Can reduce non-specific binding- Favorable conformational flexibility | - Potential for increased molecular weight and polar surface area, which can hinder cell permeability- Susceptible to oxidative metabolism | Generally enhances solubility and can improve pharmacokinetic profiles. The flexibility can be advantageous for ternary complex formation.[1][2] |
| Alkyl Chains | - Increased cell permeability due to higher lipophilicity- Synthetically straightforward | - Can lead to poor aqueous solubility- May increase non-specific binding and toxicity | Often improves cell permeability, but can negatively impact solubility and lead to aggregation. |
| Rigid Linkers (e.g., containing piperidine/piperazine) | - Can pre-organize the PROTAC for optimal ternary complex formation- May improve metabolic stability | - Reduced conformational flexibility can be detrimental if the optimal geometry is not achieved- Synthesis can be more complex | Can lead to more potent degraders by locking the PROTAC into a bioactive conformation, but requires more extensive structure-activity relationship (SAR) studies. |
Experimental Validation and Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation. The use of a protecting group like THP is critical in this process.
Experimental Protocol: PROTAC Synthesis
-
Linker Activation: The terminal hydroxyl group of a linker like this compound is typically activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.
-
First Conjugation: The activated linker is reacted with either the target protein ligand or the E3 ligase ligand, which contains a suitable nucleophile (e.g., an amine or a phenol).
-
Deprotection (if necessary): If a protecting group like THP is used, it is removed under appropriate conditions (e.g., mild acid treatment) to reveal the other reactive end of the linker.
-
Second Conjugation: The resulting intermediate is then conjugated to the second ligand to yield the final PROTAC.
-
Purification: The final PROTAC is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Evaluating PROTAC Performance
Once synthesized, the performance of PROTACs with different linkers is assessed through a series of in vitro assays.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture: A relevant cell line expressing the target protein is cultured.
-
Treatment: Cells are treated with varying concentrations of the PROTACs for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of target protein degradation is determined relative to the loading control and vehicle-treated cells. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are then calculated.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Cells are seeded in a multi-well plate.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PROTACs.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A reagent that measures metabolic activity (e.g., MTT or resazurin) is added to the wells.
-
Data Analysis: The absorbance or fluorescence is measured, which correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated to assess the cytotoxic effect of the PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker plays a critical role in facilitating the formation of a productive ternary complex that allows for this process to occur efficiently.
Conclusion
The choice of linker is a critical aspect of PROTAC design, with a profound impact on the molecule's physicochemical properties and biological activity. This compound represents a valuable building block for constructing PROTACs, offering the benefits of a hydrophilic PEG spacer to enhance solubility and a protected hydroxyl group for controlled synthesis. While direct comparative studies for this specific linker are not abundant in the public literature, the well-established principles of PEG and alkyl linkers provide a strong framework for rational design. The optimal linker for any given PROTAC will ultimately depend on the specific target protein and E3 ligase pair and must be determined through empirical testing of a variety of linker types and lengths. The experimental protocols outlined in this guide provide a starting point for researchers to systematically evaluate and identify the most effective linker for their PROTAC-based drug discovery efforts.
References
Safety Operating Guide
Navigating the Disposal of THP-PEG7-alcohol: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of THP-PEG7-alcohol, a hydrophilic linker often utilized in bioconjugation and drug delivery applications.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Work in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any vapors.
Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes) in a designated and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label on the waste container should clearly identify the contents, including the full chemical name: "Waste this compound" or "Waste 20-((Tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol".
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It is generally advisable to segregate organic chemical waste from aqueous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition until it can be collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of Chemical Data
Due to the lack of a specific SDS, quantitative data for this compound is limited. The following table summarizes available information.
| Property | Data |
| Chemical Name | This compound |
| Synonym | 20-((Tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol |
| CAS Number | 873110-21-5 |
| Molecular Formula | C19H38O9 |
| Molecular Weight | 410.5 g/mol |
| Appearance | Not available |
| Storage | 2-8°C Refrigerator |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for complete compliance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
